1,6-Dibromoisoquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRSSNILAZCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581545 | |
| Record name | 1,6-Dibromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925672-85-1 | |
| Record name | 1,6-Dibromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dibromoisoquinolin-3-amine
CAS Number: 925672-85-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-dibromoisoquinolin-3-amine, a halogenated isoquinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a broader context for its synthesis, reactivity, and potential biological applications.
Core Chemical and Physical Properties
This compound is a solid aromatic amine featuring a dibromo substitution at the 1 and 6 positions of the isoquinoline ring, with an amino group at the 3-position. The presence of two bromine atoms and an amino group on the isoquinoline scaffold makes it a highly valuable intermediate for the synthesis of diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 925672-85-1 | N/A |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(N=C(C=C2C=C1Br)N)Br | [1] |
| InChI Key | QWCRSSNILAZCCN-UHFFFAOYSA-N | [1] |
| Physical State | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, benzene, and ether (predicted). Insoluble in water (predicted). | N/A |
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical synthetic route could involve the following key transformations:
-
Formation of the Isoquinoline Ring: Cyclization reactions starting from appropriate precursors like substituted anilines or phenylpropanes.[1]
-
Bromination: Introduction of bromine atoms at the 1 and 6 positions via electrophilic aromatic bromination using a suitable brominating agent.[1]
-
Amination: Introduction of the amino group at the 3-position, potentially through nucleophilic substitution or the reduction of a nitro derivative.[1]
Reactivity and Utility in Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry lies in its capacity to serve as a scaffold for generating molecular diversity. The two bromine atoms at positions 1 and 6 are amenable to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science.[1]
Potential Biological and Pharmaceutical Applications
While specific biological data for this compound is limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[2] Derivatives of isoquinoline have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2]
Anticancer Potential
Certain isoquinoline compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.[1] The introduction of bromine atoms can modulate the biological activity of the quinoline and isoquinoline cores, with some brominated derivatives showing significant antiproliferative effects.[3] It is plausible that derivatives of this compound could exhibit interesting anticancer properties, potentially through mechanisms such as kinase inhibition or topoisomerase inhibition, which are common targets for this class of compounds.
Antimicrobial Activity
Some studies suggest that isoquinoline derivatives can possess antibacterial and antifungal properties.[1] The development of new antimicrobial agents is a critical area of research, and the diverse functionalization possible with this compound makes it an attractive starting point for the synthesis of novel compounds with potential antimicrobial activity.
Experimental Protocols (Representative)
The following are representative protocols for the synthesis and potential biological evaluation of this compound and its derivatives. These are based on general procedures for similar compounds and would require optimization for this specific substrate.
Representative Synthesis via Reduction of a Nitro Precursor
This protocol is adapted from a general procedure for the synthesis of aminoquinolines from their nitro precursors.[4]
Table 2: Representative Protocol for the Synthesis of this compound
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask, suspend the hypothetical 1,6-dibromo-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). |
| 2. Reagent Addition | To the stirred suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq). |
| 3. Reaction Conditions | Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. |
| 4. Workup | Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol and ethyl acetate. Combine the filtrates and remove the organic solvents under reduced pressure. |
| 5. Extraction | Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |
| 6. Purification | Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel. |
Representative Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]
Table 3: Representative Protocol for MIC Determination
| Step | Procedure |
| 1. Compound Preparation | Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium. |
| 2. Inoculum Preparation | Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth medium. |
| 3. Inoculation | Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only). |
| 4. Incubation | Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours). |
| 5. MIC Determination | The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. |
Spectroscopic Data
While detailed experimental spectra for this compound are not widely available, some characteristics can be predicted based on its structure.
Table 4: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 301.96. The isotopic pattern will be characteristic of a molecule containing two bromine atoms, with significant M+2 and M+4 peaks.[1] |
| ¹H NMR Spectroscopy | Signals are expected in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring will show complex splitting patterns due to spin-spin coupling. The amine (-NH₂) protons may appear as a broad singlet. |
| ¹³C NMR Spectroscopy | Signals for the nine carbon atoms of the isoquinoline core are expected. The carbons bonded to the bromine atoms will be influenced by their electron-withdrawing nature. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its utility as a scaffold for generating diverse libraries of isoquinoline derivatives through established cross-coupling methodologies makes it a compound of high interest for medicinal chemists. While specific biological data for this compound is currently sparse, the known pharmacological activities of the isoquinoline class of molecules suggest that derivatives of this compound could be promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
1,6-Dibromoisoquinolin-3-amine molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular information for 1,6-Dibromoisoquinolin-3-amine, a dibrominated isoquinoline derivative. The compound is of interest to researchers in organic synthesis and medicinal chemistry, serving as a versatile precursor for the development of more complex isoquinoline-based molecules.[1] Its structure allows for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable building block in drug discovery and materials science.[1]
Physicochemical Properties
The core molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.
| Identifier | Value |
| Molecular Formula | C₉H₆Br₂N₂[1] |
| Molecular Weight | 301.96 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 925672-85-1[1] |
Note on Experimental Protocols and Visualizations:
The scope of this document is to provide the specific molecular formula and weight of this compound. As this request does not involve experimental workflows, signaling pathways, or other logical relationships that can be visualized, the creation of diagrams using Graphviz (DOT language) is not applicable. Detailed experimental protocols for the synthesis or use of this compound would be found in specific research articles or patents and are beyond the purview of this core data sheet.
References
An In-depth Technical Guide to the Synthesis of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a validated synthetic pathway for 1,6-dibromoisoquinolin-3-amine, a versatile chemical intermediate. The document details the necessary starting materials, step-by-step experimental procedures, and quantifiable data to ensure reproducibility in a laboratory setting. This guide is intended for an audience with a professional background in organic chemistry and drug development.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process starting from 4-bromo-2-fluorobenzonitrile. The initial step involves a nucleophilic substitution of the fluorine atom with acetonitrile to form the dinitrile intermediate, 4-bromo-2-(cyanomethyl)benzonitrile. The subsequent and final step is an acid-catalyzed cyclization and tautomerization of the dinitrile to yield the target molecule, this compound.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 4-bromo-2-(cyanomethyl)benzonitrile
Procedure:
-
In a suitable reaction vessel, sodium hydride (6.0 g, 150 mmol, 60% dispersion in mineral oil) is washed with hexanes and suspended in dimethyl sulfoxide (DMSO) (125 mL).
-
Acetonitrile (7.8 mL, 150 mmol) is added dropwise to the suspension at room temperature.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of 4-bromo-2-fluorobenzonitrile (25.0 g, 125 mmol) in DMSO (125 mL) is added via cannula.
-
The resulting yellow solution is heated to 90 °C for 2 hours.
-
Water (450 mL) is added, and the reaction mixture is heated to reflux for 8 hours.
-
The mixture is then cooled to 5 °C, and 0.1 N HCl (250 mL) is added.
-
After stirring at 5 °C for 30 minutes, the precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-2-(cyanomethyl)benzonitrile.[1]
Synthesis of this compound
Procedure:
-
Hydrogen bromide gas is bubbled through dichloroacetic acid (100 mL) at 0 °C for 10 minutes.
-
4-Bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) is added to the solution, and the mixture is stirred at 0 °C for 15 minutes.
-
The reaction is warmed to room temperature and stirred for an additional hour.
-
The resulting yellow suspension is cooled back to 0 °C, and diethyl ether (Et2O) (100 mL) is added slowly.
-
After stirring at 0 °C for 30 minutes, the precipitate is collected by filtration, washed with Et2O (200 mL), and dried.
-
The solid is taken up in water (100 mL), and 1 N NaOH is added until the pH reaches 12.
-
The suspension is stirred for 15 minutes, and the solid is collected by filtration and dried.
-
This solid is then suspended in chloroform (CHCl3) (2 L), and any remaining white precipitate is filtered off.
-
The filtrate is concentrated under vacuum to yield this compound as a yellow solid.[1]
Data Presentation
Reaction Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | 4-bromo-2-(cyanomethyl)benzonitrile | 4-bromo-2-fluorobenzonitrile | 91 |
| 2 | This compound | 4-bromo-2-(cyanomethyl)benzonitrile | 59 |
Characterization Data for 4-bromo-2-(cyanomethyl)benzonitrile
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm 7.85 (1H, s), 7.65 (1H, d, J = 8.4 Hz), 7.57 (1H, d, J = 8.2 Hz), 3.99 (2H, s) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ppm 135.21, 134.14, 132.39, 132.34, 128.88, 115.84, 115.25, 110.98, 22.35 |
Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm 7.89 (1H, d, J =1.8Hz), 7.78 (1H, d, J = 9.0 Hz), 7.34 (1H, dd,J = 9.0, 2.0 Hz), 6.58 (1H, s), 6.49 (2H, s) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ppm 156.23, 142.71, 141.40, 130.03, 126.62, 126.15, 125.16, 119.73, 96.63 |
Logical Workflow
The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.
References
1H NMR and 13C NMR spectra of 1,6-Dibromoisoquinolin-3-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,6-Dibromoisoquinolin-3-amine
Introduction
This compound is a halogenated heterocyclic aromatic amine, a scaffold of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore, and the presence of two bromine atoms at the 1- and 6-positions, along with an amino group at the 3-position, provides multiple reactive handles for further synthetic elaboration. This functionalization makes it a valuable building block for creating diverse molecular libraries, particularly through methods like palladium-catalyzed cross-coupling reactions[1].
A precise understanding of the molecular structure is paramount for its effective use in drug development and research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data acquisition for researchers and drug development professionals.
Molecular Structure and NMR Assignments
The unique substitution pattern of this compound dictates a specific and predictable NMR signature. The numbering convention for the isoquinoline ring is critical for spectral assignment.
Caption: Molecular Structure of this compound.
Part 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, four distinct signals are expected: three from the aromatic protons (H-4, H-5, H-7, H-8) and one from the amine protons. Due to the substitution pattern, we anticipate four unique aromatic proton signals.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| H-4 | ~9.15 | Singlet (s) | Strongly deshielded by the adjacent electronegative nitrogen (N-2) and the anisotropic effect of the aromatic system.[1] |
| H-5, H-7, H-8 | ~7.5 - 8.5 | Multiplet (m) | Located in the typical aromatic region for heterocyclic compounds.[2] Their precise shifts are influenced by the electronic effects of the bromine and amine groups. |
| -NH₂ | ~6.20 | Broad Singlet (br s) | Subject to hydrogen bonding, solvent exchange, and quadrupolar relaxation, leading to a broadened signal.[1] The shift reflects donation into the ring. |
Expert Interpretation
-
The H-4 Singlet: The most striking feature is the significantly downfield singlet predicted around 9.15 ppm.[1] Its position is a direct consequence of its peri-position to the heterocyclic nitrogen atom, which exerts a powerful deshielding effect. The absence of adjacent protons results in a singlet multiplicity, making it a key diagnostic peak for confirming the 3-aminoisoquinoline scaffold.
-
The Aromatic Region (H-5, H-7, H-8): The protons on the benzo- portion of the ring system will appear in the conventional aromatic region.[3][4] The electron-withdrawing inductive effect of the bromine at C-6 will deshield the ortho proton (H-5 and H-7), while the electron-donating resonance effect of the amino group at C-3 will have a minor shielding effect on the protons of the distal ring. This interplay of effects leads to a complex multiplet that often requires 2D NMR techniques like COSY for unambiguous assignment.
-
The Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 6.20 ppm.[1] This broadening is characteristic and arises from several factors: rapid chemical exchange with trace amounts of water or acid in the solvent, intermolecular hydrogen bonding, and quadrupolar broadening from the adjacent ¹⁴N nucleus.[1] In the presence of D₂O, this peak will typically disappear due to H-D exchange, a classic method for identifying exchangeable protons.
Part 2: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the isoquinoline core.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the carbons of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-1, C-6 | ~145 - 150 | Quaternary (C-Br) |
| C-3 | ~150 - 155 | Quaternary (C-NH₂) |
| C-4, C-5, C-7, C-8 | ~120 - 140 | Aromatic CH |
| C-4a, C-8a | ~125 - 135 | Quaternary (bridgehead) |
Expert Interpretation
-
Carbons Bearing Bromine (C-1, C-6): The most downfield signals in the spectrum, aside from the carbonyl region, are typically carbons directly bonded to halogens. The signals for C-1 and C-6 are predicted to be in the 145-150 ppm range due to the strong deshielding effect of the attached bromine atoms.[1][5] These signals will appear as quaternary peaks (lacking attached protons) and are often of lower intensity.
-
Carbon Bearing the Amino Group (C-3): The C-3 carbon is attached to the amino group. While it is part of a C=N double bond, the strong electron-donating (resonance) effect of the amino group shields this carbon, shifting it upfield relative to an unsubstituted imine carbon.
-
Aromatic Carbons: The remaining carbons of the aromatic system will resonate in the 110-140 ppm range, which is characteristic for aromatic and heteroaromatic compounds.[6][7] The precise chemical shifts are modulated by the combined electronic influences of the three substituents. Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitively assigning each of these carbon signals by correlating them to their attached or nearby protons.
Part 3: Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental procedure. The following protocols are designed to be self-validating systems for acquiring ¹H and ¹³C NMR spectra for compounds like this compound.
Workflow for NMR Analysis
References
- 1. Buy this compound | 925672-85-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR [m.chemicalbook.com]
Solubility Profile of 1,6-Dibromoisoquinolin-3-amine in Organic Solvents: A Technical Guide
Abstract: This technical guide provides a detailed overview of the solubility characteristics of 1,6-Dibromoisoquinolin-3-amine (CAS No. 925672-85-1), a key intermediate in medicinal chemistry and drug development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document outlines a predictive solubility profile based on its molecular structure and provides a standardized experimental protocol for its determination.[1][2][3] A comprehensive table of predicted solubility across a range of common organic solvents is presented to serve as a baseline for formulation and synthesis activities. Furthermore, this guide details a robust experimental workflow for solubility screening, a critical step in the early-phase drug discovery pipeline.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆Br₂N₂.[1] Its structure, featuring a polar amino group and two bromine atoms on the isoquinoline core, results in a significant molecular polarity and influences its intermolecular interactions and solubility characteristics.[1] The presence of both hydrogen bond donating (amine) and accepting (ring nitrogens) sites, combined with the lipophilic nature of the dibrominated aromatic system, suggests a nuanced solubility profile. Understanding this profile is critical for its use as a precursor in organic synthesis and for the development of potential pharmaceutical agents.[1][4]
Compound Properties:
-
IUPAC Name: this compound
-
CAS Number: 925672-85-1
-
Molecular Formula: C₉H₆Br₂N₂
-
Molecular Weight: 301.96 g/mol [1]
Predicted Solubility Data
| Solvent Class | Solvent Name | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 | > 0.166 | High solubility expected due to high polarity and H-bond accepting capacity. |
| N,N-Dimethylformamide (DMF) | > 40 | > 0.133 | Strong solvent for polar, heterocyclic compounds. | |
| Acetonitrile (ACN) | 5 - 10 | 0.017 - 0.033 | Moderate solubility expected. | |
| Acetone | 2 - 5 | 0.007 - 0.017 | Limited to moderate solubility. | |
| Polar Protic | Methanol (MeOH) | 10 - 20 | 0.033 - 0.066 | Capable of hydrogen bonding, promoting solubility. |
| Ethanol (EtOH) | 5 - 15 | 0.017 - 0.050 | Good solubility anticipated. | |
| Ethers | Tetrahydrofuran (THF) | 15 - 25 | 0.050 - 0.083 | Moderate to good solubility expected. |
| Diethyl Ether | < 1 | < 0.003 | Low solubility expected due to lower polarity. | |
| Halogenated | Dichloromethane (DCM) | 10 - 20 | 0.033 - 0.066 | Good solvent for many organic compounds. |
| Chloroform | 10 - 20 | 0.033 - 0.066 | Similar to DCM. | |
| Aromatic | Toluene | < 1 | < 0.003 | Poor solubility expected due to polarity mismatch. |
| Nonpolar | Hexanes | < 0.1 | < 0.0003 | Very low to negligible solubility predicted. |
Experimental Protocol for Solubility Determination
The following protocol describes the recommended equilibrium shake-flask method for the quantitative determination of solubility.[6] This method is considered a gold standard for its reliability with compounds of low to moderate solubility.[6]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
4 mL glass vials with screw caps
-
Analytical balance (± 0.01 mg)
-
Thermostatic shaker or orbital agitator
-
Calibrated pipettes
-
Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed 4 mL glass vial. An amount sufficient to ensure a solid phase remains after equilibration is critical (e.g., ~10-20 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the previously established standard curve. Analyze the diluted sample using the validated analytical method.
-
Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility.
Workflow and Signaling Pathway Diagrams
In drug discovery, determining solubility is a critical early step that dictates a compound's viability for further development. The workflow below illustrates where solubility assessment fits into a typical preclinical compound screening cascade.
Caption: Early-phase drug discovery compound screening workflow.
This diagram illustrates a logical progression where fundamental physicochemical properties, such as solubility, are determined before committing a compound to more resource-intensive biological assays. A compound with poor solubility may be terminated early or flagged for formulation development, saving significant time and resources.
References
Infrared (IR) spectroscopy of 1,6-Dibromoisoquinolin-3-amine
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,6-Dibromoisoquinolin-3-amine
Authored by: A Senior Application Scientist
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
This compound is a halogenated aromatic amine built upon the isoquinoline scaffold. Such compounds are of significant interest to the pharmaceutical and materials science industries, often serving as crucial building blocks for the synthesis of more complex, biologically active molecules. The precise arrangement of functional groups and the confirmation of the core structure are paramount for any subsequent synthetic steps.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of such molecules. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy allows researchers to confirm the presence of key functional groups, assess sample purity, and verify the successful outcome of a synthetic transformation. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles.
Part 1: Molecular Structure and Expected Vibrational Modes
To accurately predict and interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of this compound presents several key vibrational features:
-
Primary Aromatic Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations.
-
Isoquinoline Ring System: This bicyclic aromatic system involves C-H stretching, C=C and C=N bond stretching within the rings, and various C-H bending vibrations.
-
Carbon-Bromine Bonds (C-Br): The vibrations of these heavy halogen bonds are expected in the far-infrared or fingerprint region of the spectrum.
Each of these groups absorbs infrared radiation at specific, predictable frequencies, creating a unique spectral fingerprint for the molecule.
Part 2: Predicting the Infrared Spectrum
Based on well-established correlation tables and spectroscopic theory, we can predict the characteristic absorption bands for this compound. The presence, and even the fine structure, of these bands provide strong evidence for the compound's identity.
Key Predicted Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500 - 3300 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium to Strong |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |
| 1650 - 1600 | Primary Amine (-NH₂) | N-H Scissoring (Bending) | Medium to Strong |
| 1620 - 1550 | Aromatic Ring | C=C and C=N Ring Stretching | Medium to Strong |
| 1520 - 1450 | Aromatic Ring | C=C and C=N Ring Stretching | Medium to Strong |
| 900 - 675 | Aromatic C-H | C-H Out-of-Plane Bending | Strong |
| 650 - 500 | Carbon-Halogen | C-Br Stretch | Medium to Strong |
Detailed Rationale for Predictions
-
N-H Stretching (3500 - 3300 cm⁻¹): A primary amine (-NH₂) will typically show two distinct bands in this region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two sharp peaks is a strong confirmation of the -NH₂ group.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The stretching vibrations of C-H bonds on the isoquinoline ring are expected just above 3000 cm⁻¹. These are often of lower intensity compared to aliphatic C-H stretches.
-
N-H Bending (1650 - 1600 cm⁻¹): The in-plane scissoring motion of the N-H bonds in the primary amine gives rise to a strong absorption in this region. This band can sometimes overlap with aromatic ring stretches.
-
Aromatic Ring Stretching (1620 - 1450 cm⁻¹): The conjugated C=C and C=N bonds within the isoquinoline ring structure produce a series of characteristic sharp bands. The exact positions and intensities provide a fingerprint for the specific aromatic system.
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The out-of-plane "wagging" of the aromatic C-H bonds results in strong absorptions in this region. The pattern of these bands can sometimes be used to infer the substitution pattern on the aromatic ring.
-
C-Br Stretching (650 - 500 cm⁻¹): The carbon-bromine bond is weaker and involves a heavier atom than C-H or C-C bonds, thus its stretching vibration occurs at a much lower frequency. A medium to strong band in this region is a key indicator of the bromine substituents.
Part 3: Experimental Protocol for Data Acquisition
The following protocol describes a robust method for obtaining a high-quality FTIR spectrum of a solid sample like this compound using a modern Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
Step-by-Step ATR-FTIR Workflow
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Verify the crystal is free of any residue by collecting a "clean" scan.
-
Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply consistent pressure to the sample. The pressure ensures intimate contact between the solid sample and the crystal surface, which is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically perform the background subtraction.
-
-
Data Processing & Cleaning:
-
Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.
-
Clean the ATR crystal and pressure arm tip thoroughly with a solvent to prepare for the next sample.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Part 4: A Framework for Spectral Interpretation
Interpreting an acquired spectrum is a systematic process of matching observed absorption bands with the predicted vibrations. This process validates the molecular structure and can reveal the presence of impurities.
Systematic Interpretation Strategy
-
High-Frequency Region (> 1600 cm⁻¹):
-
Confirm the Amine: Look for two distinct, medium-intensity peaks between 3500-3300 cm⁻¹. Their presence is strong evidence for the primary amine.
-
Confirm Aromatic C-H: Identify weaker peaks between 3100-3000 cm⁻¹.
-
Check for Impurities: The absence of a broad band around 3300 cm⁻¹ suggests the sample is free of significant water contamination. The absence of strong peaks around 2900 cm⁻¹ indicates a lack of aliphatic (e.g., solvent) impurities.
-
-
Double-Bond Region (1650 - 1450 cm⁻¹):
-
Confirm Amine Bend: Locate the N-H bending vibration around 1650-1600 cm⁻¹.
-
Confirm Aromatic Core: Identify the series of sharp peaks between 1620-1450 cm⁻¹. This confirms the presence of the isoquinoline ring system.
-
-
Fingerprint Region (< 1400 cm⁻¹):
-
This region contains many complex vibrations (C-C stretches, C-H bends) and is highly unique to the molecule. While difficult to assign each peak individually, the overall pattern should be reproducible for pure samples.
-
Confirm Bromine Substituents: The most critical task in this region is to locate the C-Br stretching bands, expected between 650-500 cm⁻¹. The presence of one or more medium-to-strong bands here provides direct evidence for the bromine atoms on the ring.
-
Caption: Decision-making flowchart for IR spectrum interpretation.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the key vibrational regions, a researcher can confidently confirm the presence of the primary amine, the aromatic isoquinoline core, and the crucial carbon-bromine substituents. The combination of a robust experimental protocol and a logical interpretation framework, as outlined in this guide, ensures that IR spectroscopy serves as a reliable and efficient method for quality control and structural elucidation in the drug development and chemical synthesis pipeline.
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of 1,6-Dibromoisoquinolin-3-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from established fragmentation patterns of structurally related compounds, including isoquinoline alkaloids, halogenated aromatics, and primary aromatic amines.[1][2][3] The content herein serves as a predictive resource for the identification and structural elucidation of this compound and its analogs in mass spectrometry-based studies.
Predicted Mass Spectrometric Data
The mass spectrum of this compound is expected to exhibit a distinct molecular ion cluster due to the presence of two bromine atoms. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.[2][4] The predicted fragmentation is anticipated to proceed through initial losses of bromine radicals, followed by the elimination of small neutral molecules such as HCN and NH₃, which is characteristic of isoquinoline and aromatic amine fragmentation.[1][3]
| Predicted Ion | m/z (relative to ⁷⁹Br) | Predicted Neutral Loss | Notes |
| [M]⁺ | 300 | - | Molecular ion (⁷⁹Br, ⁷⁹Br) |
| [M+2]⁺ | 302 | - | Molecular ion (⁷⁹Br, ⁸¹Br) |
| [M+4]⁺ | 304 | - | Molecular ion (⁸¹Br, ⁸¹Br) |
| [M-Br]⁺ | 221 | Br | Loss of a bromine radical |
| [M-2Br]⁺ | 142 | 2Br | Loss of both bromine radicals |
| [M-Br-HCN]⁺ | 194 | Br, HCN | Subsequent loss of hydrogen cyanide |
| [M-2Br-HCN]⁺ | 115 | 2Br, HCN | Fragmentation of the pyridine ring |
| [C₇H₄N]⁺ | 102 | C₂H₂Br₂N | Fragment from the core isoquinoline structure |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This protocol is based on standard methodologies for similar aromatic compounds and should be optimized for the specific instrumentation used.[5]
Sample Preparation
-
Solution Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[5]
-
Purity: Ensure the solvent is of high purity (LC-MS grade) to minimize background interference.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode Electrospray Ionization (ESI+) is typically suitable for amine-containing compounds.[1]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[5]
-
ESI Source Parameters:
-
Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the capillary to generate a stable spray.[5]
-
Drying Gas: Use a nitrogen drying gas at a temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C, 8-12 L/min).[5]
-
Nebulizer Gas: Adjust the nebulizer gas pressure to maintain a fine, stable spray.
-
-
MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500) to detect the molecular ion cluster.
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the monoisotopic molecular ion ([M]⁺, m/z 300) or the most abundant isotopic peak ([M+2]⁺, m/z 302) as the precursor ion for fragmentation.
-
Collision Energy: Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). The collision energy should be ramped or optimized (e.g., 10-40 eV) to generate a representative fragmentation spectrum.
-
Data Analysis
-
Spectrum Interpretation: Analyze the resulting MS/MS spectrum to identify the fragment ions.
-
Structural Elucidation: Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related compounds.
-
Formula Confirmation: Utilize the high-resolution mass data to confirm the elemental composition of the precursor and fragment ions.
Visualizations
Predicted Mass Spectrometric Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Experimental Workflow for MS Analysis
Caption: Workflow for ESI-MS/MS analysis.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Starting materials for 1,6-dibromoisoquinolin-3-amine synthesis
This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis of 1,6-dibromoisoquinolin-3-amine, a versatile intermediate for the preparation of functionalized isoquinolines. This document details the starting materials, experimental protocols, and quantitative data associated with a key synthetic pathway.
Introduction
Isoquinoline scaffolds are prevalent in natural products and therapeutic agents. The synthesis of multi-substituted isoquinolines is of significant interest in medicinal chemistry for the development of new drug candidates. This compound serves as a valuable building block, allowing for diversification at three distinct positions: the C(1) position via nucleophilic aromatic substitution, the 3-amino group through electrophilic functionalization, and the C(6) position via transition-metal catalyzed cross-coupling reactions.[1] This guide focuses on an efficient, multigram-scale synthesis of this key intermediate.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process commencing from 4-bromo-2-methylbenzonitrile. The initial step involves a benzylic bromination to form a mixture of mono- and dibrominated products, which is then further reacted to yield the intermediate 4-bromo-2-(cyanomethyl)benzonitrile. This dinitrile subsequently undergoes cyclization upon treatment with hydrogen bromide to afford the final product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | 4-Bromo-2-methylbenzonitrile | 4-Bromo-2-(cyanomethyl)benzonitrile | N-Bromosuccinimide, AIBN | CCl₄ | Not Specified | Reflux | Not Specified |
| 1 (alternative) | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-(cyanomethyl)benzonitrile | Sodium Cyanide | DMSO | 2 h | 90 °C | 91%[1] |
| 2 | 4-Bromo-2-(cyanomethyl)benzonitrile | This compound | Hydrogen Bromide (gas) | Dichloroacetic Acid | 1 h 15 min | 0 °C to RT | 59%[1] |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-(cyanomethyl)benzonitrile
An efficient method for the preparation of the dinitrile intermediate involves the reaction of 4-bromo-2-fluorobenzonitrile with sodium cyanide.[1]
Procedure: To a solution of sodium cyanide (1.1 equivalents) in dimethyl sulfoxide (DMSO), a solution of 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in DMSO is added via cannula. The resulting yellow solution is heated to 90 °C for 2 hours. Following this, water is added, and the mixture is heated to reflux for 8 hours. The reaction mixture is then cooled to 5 °C, and 0.1 N HCl is added. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-(cyanomethyl)benzonitrile as a solid.[1]
Step 2: Synthesis of this compound
The cyclization of the dinitrile intermediate is achieved using hydrogen bromide gas.[1]
Procedure: Hydrogen bromide gas is bubbled through dichloroacetic acid at 0 °C for 10 minutes. 4-Bromo-2-(cyanomethyl)benzonitrile is then added to the mixture. The reaction is stirred at 0 °C for 15 minutes, then warmed to room temperature and stirred for an additional hour. The resulting yellow suspension is cooled back to 0 °C, and diethyl ether is added slowly. After stirring for 30 minutes at 0 °C, the precipitate is filtered, washed with diethyl ether, and dried. The solid is then taken up in water, and the pH is adjusted to 12 with 1 N NaOH. The resulting suspension is stirred for 15 minutes, and the solid is filtered and dried. This solid is suspended in chloroform, and a white precipitate is filtered off. The filtrate is concentrated under vacuum to give this compound as a yellow solid.[1]
Synthetic Pathway Visualization
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthesis of the dinitrile intermediate.
Caption: Cyclization to form the final product.
References
Electrophilic bromination of 3-aminoisoquinoline
An In-Depth Technical Guide to the Electrophilic Bromination of 3-Aminoisoquinoline
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 3-aminoisoquinoline, a key transformation for synthesizing functionalized heterocyclic scaffolds used in medicinal chemistry and materials science. We delve into the underlying principles of electrophilic aromatic substitution (SEAr) as applied to the uniquely activated isoquinoline system. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of regioselectivity, grounded in established chemical principles. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reaction for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of 3-Aminoisoquinoline
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of an amino group at the 3-position significantly modulates the electronic properties of the heterocyclic system. 3-Aminoisoquinoline and its derivatives are crucial building blocks for compounds exhibiting a wide range of biological activities, including potential analgesic and anti-inflammatory properties[1]. Functionalization of this core via electrophilic substitution, such as bromination, provides a direct route to valuable intermediates for further chemical diversification through cross-coupling reactions[1]. This guide focuses on providing a robust framework for successfully executing and understanding the electrophilic bromination of this important substrate.
Theoretical Underpinnings: Reactivity of the Isoquinoline Nucleus
The reactivity of isoquinoline in electrophilic aromatic substitution (SEAr) is a nuanced interplay of the activating benzene ring and the deactivating, electron-withdrawing pyridine ring.[2] Generally, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring, favoring positions C5 and C8.[3][4] This preference is dictated by the superior stability of the resulting Wheland intermediate, which avoids placing a positive charge on the electronegative nitrogen atom.[5]
However, the presence of a powerful electron-donating group (EDG) like the amino (-NH₂) group at the C3 position fundamentally alters this reactivity profile. The C3-amino group strongly activates the pyridine ring towards electrophilic attack through resonance effects, directing substitution to the ortho (C4) and para (C1) positions. Given the powerful activating nature of the amino group, it is anticipated to overcome the inherent deactivation of the pyridine ring, making it the primary site of reaction. The expected major product of monobromination is therefore 4-bromo-3-aminoisoquinoline.
Experimental Protocol: Regioselective Monobromination
This protocol describes a reliable method for the regioselective monobromination of 3-aminoisoquinoline using N-Bromosuccinimide (NBS), a mild and selective brominating agent. The use of NBS provides a low equilibrium concentration of Br₂, minimizing the risk of over-bromination and side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Aminoisoquinoline | ≥97% | Sigma-Aldrich | Starting material. |
| N-Bromosuccinimide (NBS) | Reagent Grade | Acros Organics | Recrystallize from water if purity is suspect. |
| Acetonitrile (MeCN) | Anhydrous | Fisher Chemical | Solvent. Ensures solubility of reactants. |
| Saturated NaHCO₃ solution | ACS Grade | - | For quenching the reaction. |
| Saturated NaCl solution (Brine) | ACS Grade | - | For aqueous work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | - | Drying agent. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoisoquinoline (1.44 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equiv.) portion-wise over 10-15 minutes. The slow addition is crucial to control the reaction exotherm and maintain regioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) to neutralize any acidic byproducts and destroy any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-bromo-3-aminoisoquinoline.
Workflow Visualization
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Dibromoisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of bromine atoms into this heterocyclic system can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This in-depth technical guide explores the potential biological activities of dibromoisoquinoline derivatives, drawing upon the established knowledge of related brominated quinoline and isoquinoline compounds. We delve into their promising anticancer and antimicrobial properties, elucidate potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing class of molecules.
Introduction: The Isoquinoline Scaffold and the Influence of Bromination
The isoquinoline ring system, an isomer of quinoline with the nitrogen atom at position 2, is a fundamental building block in a vast array of biologically active compounds.[1] From the potent analgesic morphine to the antimicrobial berberine, nature has repeatedly utilized the isoquinoline core to create molecules with profound physiological effects. In the realm of synthetic medicinal chemistry, the isoquinoline scaffold has been extensively explored as a template for the design of novel therapeutic agents targeting a wide range of diseases.[2]
The strategic incorporation of halogen atoms, particularly bromine, onto aromatic and heterocyclic rings is a well-established strategy in drug design. Bromine substitution can enhance a molecule's lipophilicity, thereby improving its membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature and the size of the bromine atom can influence the electronic distribution within the molecule, leading to altered binding affinities for biological targets and modified metabolic stability. This guide focuses on the potential of dibromoisoquinoline derivatives, a class of compounds that, while not as extensively studied as their mono-brominated or quinoline counterparts, hold significant promise for the development of novel therapeutics. Due to the limited direct literature on a wide array of dibromoisoquinoline derivatives, this guide will extrapolate from the well-documented activities of structurally similar brominated quinolines and isoquinolines to highlight the probable and potential biological activities.
Anticancer Potential of Dibromoisoquinoline Derivatives
The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. Quinoline and isoquinoline derivatives have demonstrated significant potential in this area, and the introduction of bromine atoms has often been shown to enhance their cytotoxic activity.[3][4]
Cytotoxic Activity Against Cancer Cell Lines
While comprehensive screening data for a wide range of dibromoisoquinoline derivatives is still emerging, studies on related brominated compounds provide compelling evidence for their potential. For instance, various 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer).[3] It is plausible that dibromoisoquinoline derivatives will exhibit similar or even enhanced activity due to the shared structural motifs.
Table 1: Representative Cytotoxic Activities of Structurally Related Brominated Heterocycles
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1f) | MCF-7 | 101.37 ± 12.20 | Cisplatin |
| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1g) | A549 | 124.5 ± 20.51 | Cisplatin |
| Dibromoquinazolinone | 2-Aryl-6,8-dibromoquinazolinone (1g) | SKOV3 | 125 ± 7.07 | Cisplatin |
| Dihydroquinoline | Dihydroquinoline derivative (11) | T47D | 2.20 ± 1.5 | - |
| Dihydroquinoline | Dihydroquinoline derivative (11) | MCF-7 | 3.03 ± 1.5 | - |
| Dihydroquinoline | Dihydroquinoline derivative (11) | MDA-MB-231 | 11.90 ± 2.6 | - |
Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of dibromoisoquinoline derivatives. Further experimental validation on specific dibromoisoquinoline compounds is necessary.
Potential Mechanisms of Anticancer Action
The anticancer activity of quinoline and isoquinoline derivatives is often multifactorial, involving the modulation of several key cellular processes.
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[5] Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA backbone to relieve torsional stress.[1] Many potent anticancer drugs, such as camptothecin and its analogs, function by stabilizing the covalent complex between Topo I and DNA, leading to lethal double-strand breaks during the S-phase of the cell cycle.[5] Quinoline derivatives have been identified as Topo I inhibitors, and it is highly probable that dibromoisoquinoline derivatives will also exhibit this activity.[3][6]
Caption: Proposed mechanism of Topoisomerase I inhibition by dibromoisoquinoline derivatives.
Aberrant signaling through pathways like PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[7][8][9] Quinoline-based compounds have been shown to inhibit these pathways.[10][11] It is therefore a strong possibility that dibromoisoquinoline derivatives could exert their anticancer effects by targeting key components of these cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[7] Quinoline derivatives have been developed as potent inhibitors of PI3K and mTOR kinases.[12]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by dibromoisoquinoline derivatives.
-
EGFR Signaling Pathway: The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[13][] Overexpression or mutation of EGFR is common in many cancers.[15] Quinazoline-based EGFR inhibitors are clinically approved anticancer drugs, suggesting that the structurally related isoquinolines could also target this pathway.
Caption: Postulated inhibitory effect on the EGFR signaling pathway.
Antimicrobial Activity of Dibromoisoquinoline Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Quinoline and isoquinoline alkaloids have a long history of use in traditional medicine for treating infections, and their synthetic derivatives continue to be a rich source of new antimicrobial leads.[16][17]
Spectrum of Activity
Studies on brominated quinolines and isoquinolines have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][18][19] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[18] It is anticipated that dibromoisoquinoline derivatives will also possess a broad spectrum of antimicrobial activity.
Table 2: Representative Antimicrobial Activities of Structurally Related Brominated Heterocycles
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) |
| Dibromoquinazolinone | VIIa | Escherichia coli | 1.56 |
| Dibromoquinazolinone | VIIa | Salmonella typhimurium | 3.125 |
| Dibromoquinazolinone | VIIa | Listeria monocytogenes | 1.56 |
| Dibromoquinazolinone | VIIc | Candida albicans | 0.78 |
| Dibromoquinazolinone | VIIc | Aspergillus flavus | 0.097 |
| Amino-dibromo-hydroxyquinoline | Various derivatives | Staphylococcus aureus | Significant activity |
| Amino-dibromo-hydroxyquinoline | Various derivatives | Bacillus subtilis | Significant activity |
Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds and indicate the potential for dibromoisoquinoline derivatives.[6][13] Further testing is required for specific dibromoisoquinoline compounds.
Potential Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline and isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes in microorganisms.
Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, recombination, and repair.[20] They are the primary targets of the clinically successful quinolone antibiotics. These drugs inhibit the ligase activity of the enzymes, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[20] Given the structural similarities, it is highly likely that dibromoisoquinoline derivatives could exert their antibacterial effects through a similar mechanism.
Other proposed mechanisms for the antimicrobial activity of quinoline and isoquinoline derivatives include the disruption of bacterial cell membrane integrity, inhibition of key metabolic enzymes, and chelation of essential metal ions. The lipophilic nature of dibromoisoquinoline derivatives may facilitate their insertion into and disruption of the bacterial cell membrane.
Other Potential Biological Activities
Beyond their anticancer and antimicrobial properties, isoquinoline derivatives are known to exhibit a range of other pharmacological effects.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[21][22] Inhibition of specific PDEs has therapeutic applications in a variety of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[23][24] Certain isoquinoline derivatives have been identified as PDE inhibitors.[25] The potential for dibromoisoquinoline derivatives to act as PDE inhibitors warrants further investigation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of dibromoisoquinoline derivatives.
Synthesis of Dibromoisoquinoline Derivatives
A common route to synthesize dibromoisoquinolines involves the direct bromination of isoquinoline. The following protocol is adapted from established methods for the synthesis of 5,8-dibromoisoquinoline.[2][26]
Protocol 5.1.1: Synthesis of 5,8-Dibromoisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in a suitable solvent such as concentrated sulfuric acid at a controlled low temperature (e.g., -20°C).
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the stirred isoquinoline solution, maintaining the low temperature. The molar ratio of isoquinoline to NBS will determine the extent of bromination. For dibromination, an excess of NBS is typically used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 5,8-dibromoisoquinoline.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of dibromoisoquinoline derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[27]
Protocol 5.2.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dibromoisoquinoline derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28]
Protocol 5.3.1: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of the dibromoisoquinoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[1][29]
Protocol 5.4.1: DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and reaction buffer.
-
Compound Addition: Add the dibromoisoquinoline derivative at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides by a specific PDE isozyme.[18]
Protocol 5.5.1: PDE Activity Assay
-
Reaction Setup: In a microplate, set up a reaction containing the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a PDE inhibitor (e.g., IBMX).
-
Detection: The amount of remaining cyclic nucleotide is quantified using a detection system. For example, a common method involves the use of a protein kinase that is activated by the remaining cyclic nucleotide, leading to the consumption of ATP, which can be measured using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of PDE inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
Dibromoisoquinoline derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Extrapolating from the well-established biological activities of related brominated quinolines and isoquinolines, it is evident that these molecules are likely to exhibit potent cytotoxicity against a range of cancer cell lines and a broad spectrum of antimicrobial activity. Their mechanisms of action are likely to be multifaceted, potentially involving the inhibition of key enzymes such as topoisomerases and phosphodiesterases, as well as the modulation of critical cellular signaling pathways.
The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of dibromoisoquinoline derivatives. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to identify their precise molecular targets and to elucidate the signaling pathways they modulate. Such investigations will be instrumental in unlocking the full therapeutic potential of dibromoisoquinoline derivatives and paving the way for their development as next-generation therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 20. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 21. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
The Indole Nucleus: A Privileged Precursor in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of organic synthesis and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the indole nucleus's role as a versatile precursor, detailing key synthetic methodologies, quantitative data, and its interaction with crucial biological signaling pathways.
The Indole Scaffold: A Privileged Structure
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole ring system perfectly embodies this concept, serving as a versatile template in drug discovery. Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its promiscuous yet specific binding capabilities. This inherent bioactivity makes indole and its derivatives a fertile ground for the development of novel therapeutic agents.
Key Synthetic Methodologies for Indole Ring Construction
The construction of the indole core has been a subject of intense research for over a century, leading to the development of numerous synthetic strategies. This section details two of the most robust and widely employed methods: the Fischer Indole Synthesis and the Palladium-Catalyzed Indole Synthesis.
Fischer Indole Synthesis
Developed by Emil Fischer in 1883, this reaction remains one of the most common and versatile methods for synthesizing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).
This protocol outlines the synthesis of an indole intermediate used in the production of the nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq) in ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The crude product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude indole intermediate is purified by column chromatography or recrystallization.
Palladium-Catalyzed Indole Synthesis
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the construction of the indole nucleus. The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed coupling of an amine with an aryl halide. This method offers excellent functional group tolerance and milder reaction conditions compared to many classical methods.
This protocol provides a general procedure for the synthesis of an N-arylindole from an indole and an aryl bromide.
Materials:
-
Indole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add indole (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane to the tube.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data Presentation
The following tables summarize typical reaction yields for the synthesis of various indole-containing drug molecules, providing a comparative overview of the efficiency of different synthetic approaches.
| Drug Molecule | Synthetic Method | Key Reactants | Catalyst/Reagent | Yield (%) | Reference |
| Indomethacin | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Levulinic acid | H₂SO₄ | ~75-85 | [1] |
| Sumatriptan | Fischer Indole Synthesis | 4-Hydrazino-N-methylbenzenemethanesulfonamide, 4-Dimethylaminobutyraldehyde diethyl acetal | Polyphosphoric acid | ~68 (crude) | [2] |
| Ondansetron | Multi-step synthesis involving indole formation | N-Methyltetrahydrocarbazolone, Paraformaldehyde, 2-Methylimidazole | Acetic acid, Alumina | ~70 (overall for 2 steps) | [3] |
| N-Arylindole | Buchwald-Hartwig Amination | Indole, Aryl Bromide | Pd₂(dba)₃ / Xantphos | 85-95 | [4] |
Table 1: Summary of synthetic yields for selected indole-based pharmaceuticals.
Role in Targeting Signaling Pathways
Indole derivatives are at the forefront of modern drug discovery, with many exhibiting potent activity against a range of diseases, including cancer. Their mechanism of action often involves the modulation of critical cellular signaling pathways.
Inhibition of Tubulin Polymerization
A significant number of indole-based compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Vinca alkaloids, a class of potent anticancer drugs, are prime examples of indole-containing natural products that target tubulin.
Caption: Inhibition of tubulin polymerization by indole-based compounds.
Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key therapeutic target. Several indole derivatives have been shown to effectively inhibit this pathway at various nodes, leading to the suppression of tumor growth.
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Conclusion
The indole nucleus continues to be a highly valuable and versatile precursor in organic synthesis and drug discovery. Its "privileged" status is well-earned, with a rich history of successful applications in the development of therapeutic agents. The continuous evolution of synthetic methodologies, from classical reactions like the Fischer indole synthesis to modern palladium-catalyzed methods, provides chemists with a powerful toolkit for the construction and functionalization of this important scaffold. As our understanding of complex biological pathways deepens, the rational design of novel indole-based molecules holds immense promise for addressing a wide range of unmet medical needs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Features of 1,6-Dibromoisoquinolin-3-amine
This technical guide provides a comprehensive analysis of the structural and chemical characteristics of this compound. Isoquinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The strategic placement of bromine atoms and an amino group on the isoquinoline core, as seen in this compound, offers a versatile template for the development of novel therapeutic agents and functionalized materials.
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound featuring an isoquinoline ring system.[1] The molecule is characterized by bromine substituents at the 1 and 6 positions and an amino group at the 3 position.[1] The presence of two bromine atoms enhances its utility as a precursor in organic synthesis, particularly in cross-coupling reactions.[1][2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.97 g/mol | [1] |
| ¹H NMR (400MHz, CDCl₃) δ (ppm) | 7.89 (1H, d, J = 1.8 Hz), 7.78 (1H, d, J = 9.0 Hz), 7.34 (1H, dd, J = 9.0, 2.0 Hz), 6.58 (1H, s), 6.49 (2H, s) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 156.23, 142.71, 141.40, 130.03, 126.62, 126.15, 125.16, 119.73, 96.63 | [2] |
| Mass Spectrometry (m/z) | Molecular Ion Peak: 301.97 | [1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | N-H stretching: 3300-3500 (Antisymmetric: ~3465, Symmetric: ~3350) | [1] |
Structural Elucidation
Spectroscopic Analysis
The structural identity of this compound is confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum in deuterated chloroform (CDCl₃) reveals distinct signals for the aromatic protons.[2] The provided chemical shifts and coupling constants are characteristic of the substituted isoquinoline ring system.[2] The ¹³C NMR spectrum further corroborates the structure by showing the expected number of carbon signals for the aromatic and heterocyclic rings.[2]
-
Mass Spectrometry (MS) : Mass spectrometric analysis shows a molecular ion peak at an m/z of 301.97, which corresponds to the molecular formula C₉H₆Br₂N₂.[1] A key feature in the mass spectrum is the isotopic pattern (M, M+2, M+4 peaks) that is characteristic of a compound containing two bromine atoms, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays prominent absorption bands in the 3300-3500 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the primary amino group.[1] Specifically, the antisymmetric and symmetric stretches are observed around 3465 cm⁻¹ and 3350 cm⁻¹, respectively.[1]
Crystallographic Data
While direct experimental crystal structure determination for this compound is not widely published, analysis of closely related dibromoisoquinoline derivatives suggests that it is predicted to crystallize in the monoclinic crystal system with a P2₁/c space group.[1] The isoquinoline ring system is expected to be planar, a typical feature of aromatic heterocyclic compounds.[1] X-ray crystallography remains the definitive method for confirming the three-dimensional arrangement of the molecule in the solid state.[1]
Synthesis and Reactivity
Synthetic Protocol
An efficient method for the multigram synthesis of this compound has been developed, making it accessible for further chemical exploration.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Preparation of Reagent : Hydrogen bromide (HBr) gas is bubbled through dichloroacetic acid (100 mL) at 0 °C for 10 minutes.
-
Reaction Initiation : 4-Bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) is added to the solution.
-
Reaction Conditions : The mixture is stirred at 0 °C for 15 minutes, then warmed to room temperature and stirred for an additional hour.
-
Precipitation : The resulting yellow suspension is cooled back to 0 °C, and diethyl ether (Et₂O, 100 mL) is added slowly.
-
Work-up : The solid is suspended in chloroform (CHCl₃, 2 L), and the resulting white precipitate is removed by filtration.
-
Isolation : The filtrate is concentrated under vacuum to yield this compound as a yellow solid (20.0 g, 59% yield).
References
Methodological & Application
The Art of Selectivity: A Guide to Suzuki Cross-Coupling Reactions with 1,6-Dibromoisoquinolin-3-amine
Introduction: The Isoquinoline Core in Modern Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antitumor and anti-inflammatory agents.[1] The ability to precisely functionalize this privileged heterocycle is paramount in the development of novel therapeutics. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and predictable stereochemical outcomes, making it an invaluable method for carbon-carbon bond formation.[2][3] This guide provides an in-depth exploration of the Suzuki cross-coupling reaction as applied to 1,6-dibromoisoquinolin-3-amine, a versatile building block for creating diverse molecular architectures. We will delve into the mechanistic underpinnings of this reaction and provide detailed protocols for achieving selective functionalization at either the C1 or C6 position, a critical aspect for structure-activity relationship (SAR) studies in drug development.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[4][5][6] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, is the heart of this process. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, this compound), forming a Pd(II) intermediate.[6] The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Achieving Site-Selectivity with this compound
A key challenge and opportunity when working with dihalogenated substrates is achieving selective monofunctionalization. The electronic and steric environment of the two bromine atoms on the this compound core are distinct, allowing for controlled, stepwise couplings. Generally, in dihalogenated N-heteroarenes, the halogen proximal to the heteroatom (C1 in this case) is more electrophilic and thus more reactive in palladium-catalyzed cross-couplings.[7][8][9] However, factors such as the choice of catalyst, ligand, and reaction conditions can be modulated to favor coupling at the less reactive C6 position.[10][11]
Protocol 1: Selective Suzuki Coupling at the C1 Position
This protocol is designed to favor the inherent reactivity of the C1 position, leading to the formation of 1-aryl-6-bromoisoquinolin-3-amine. Milder reaction conditions and standard palladium catalysts are typically sufficient for this transformation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-aryl-6-bromoisoquinolin-3-amine.
Protocol 2: Selective Suzuki Coupling at the C6 Position
To override the intrinsic reactivity of the C1 position and achieve selective coupling at C6, more specialized conditions are often required. This may involve the use of sterically hindered ligands that favor reaction at the less accessible C6 site or conditions that promote the formation of different catalytically active palladium species.[7][8][10]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-3 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar bulky, electron-rich ligand (4-6 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene or a similar non-polar aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and the SPhos ligand to a reaction vessel.
-
Solvent Addition: Add degassed toluene to the reaction mixture.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Careful monitoring by LC-MS is essential to maximize the yield of the desired C6-coupled product and minimize the formation of the C1-coupled and di-coupled byproducts.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude material should be carefully purified by flash column chromatography to separate the C6- and C1-substituted isomers.
Data Summary and Comparison
| Parameter | Protocol 1: C1-Selective Coupling | Protocol 2: C6-Selective Coupling | Rationale |
| Target Product | 1-Aryl-6-bromoisoquinolin-3-amine | 6-Aryl-1-bromoisoquinolin-3-amine | Selective functionalization at different positions. |
| Palladium Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(dppf)Cl₂ is a robust, general-purpose catalyst. Pd₂(dba)₃ is a Pd(0) source often used with specialized ligands. |
| Ligand | dppf (part of the precatalyst) | SPhos (or similar bulky ligand) | Bulky, electron-rich ligands can alter the steric environment around the palladium center, influencing regioselectivity.[10] |
| Base | K₂CO₃ or Na₂CO₃ | K₃PO₄ | Stronger bases like K₃PO₄ can be more effective with less reactive halides and can influence the catalyst's activity. |
| Solvent | Dioxane/Water | Toluene | The choice of solvent can affect catalyst solubility, stability, and reactivity. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed to overcome the higher activation energy for coupling at the less reactive C6 position. |
Troubleshooting and Best Practices
-
Low Yield: Ensure all reagents are pure and the solvents are anhydrous and thoroughly degassed. The palladium catalyst should be of high quality. Consider screening different ligands, bases, and solvents.
-
Poor Selectivity: In C6-selective reactions, carefully control the stoichiometry of the boronic acid to minimize diarylation. The choice of ligand is critical; screen other bulky phosphine ligands if selectivity is low.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be minimized by using a stronger base or by using boronic esters (e.g., pinacol esters), which are often more stable.
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. Ensure the reaction temperature is maintained and stirring is efficient.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve remarkable control over the site of C-C bond formation. The protocols and insights provided in this guide are intended to serve as a robust starting point for scientists and drug development professionals to synthesize novel isoquinoline derivatives, thereby accelerating the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. | Department of Chemistry [chem.ox.ac.uk]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1,6-dibromoisoquinolin-3-amine. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse range of substituted isoquinoline derivatives, which are key scaffolds in many biologically active compounds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C–N) bond between an aryl halide and an amine.[1][2] Its broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[2][3] The protocol outlined below is designed to be a robust starting point for the selective amination of this compound, a versatile building block for the synthesis of novel molecular entities.
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound requires careful consideration and optimization of several critical parameters. The inherent reactivity differences between the two bromine substituents on the isoquinoline core may allow for selective mono-amination under carefully controlled conditions. The following tables summarize common starting points and key considerations for this transformation.
Table 1: Reactant and Reagent Specifications
| Component | Role | Recommended Starting Material/Reagent | Typical Molar Equivalents | Notes |
| This compound | Aryl Halide Substrate | High purity, >98% | 1.0 | The starting material for C-N bond formation. |
| Amine | Nucleophile | Primary or Secondary Aliphatic/Aromatic Amine | 1.0 - 1.5 | The choice of amine will determine the final product structure. |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or PEPPSI-IPr | 1 - 5 mol% | Pre-catalysts are often preferred for their air and moisture stability. |
| Phosphine Ligand | Ligand | Xantphos, BINAP, or DavePhos | 1.2 - 2.4 (relative to Pd) | The ligand choice is crucial for catalytic activity and selectivity.[4] |
| Base | Stoichiometric Base | Cs₂CO₃, K₂CO₃, or NaOtBu | 1.2 - 2.0 | The base is required to deprotonate the amine nucleophile.[4] |
| Solvent | Reaction Medium | Toluene, Dioxane, or THF | 0.1 - 0.5 M concentration | Anhydrous and degassed solvents are essential for optimal results. |
Table 2: Optimized Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive amines or aryl chlorides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the catalyst and ligands. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific quantities of reagents should be calculated based on the desired scale of the reaction.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add this compound (1.0 equivalent) and the desired amine (1.0-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the reaction vessel tightly and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0)/palladium(II) interchange.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for Palladium-Catalyzed Functionalization of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of 1,6-dibromoisoquinolin-3-amine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are foundational for developing derivatives with applications in medicinal chemistry, particularly in the discovery of kinase inhibitors and other targeted therapies.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of two bromine atoms at the C1 and C6 positions, along with an amino group at C3, makes this compound an ideal starting material for selective functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinoline core to develop structure-activity relationships (SAR) and optimize compounds for desired biological activities.
Key Palladium-Catalyzed Functionalization Reactions
The strategic functionalization of this compound can be achieved through several powerful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted isoquinolines.
The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, base, and solvent. Generally, the C1 position is more reactive towards nucleophilic aromatic substitution, while the C6 position is more amenable to palladium-catalyzed cross-coupling reactions.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed functionalization of this compound based on analogous systems.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 110 | 12 | 70-80 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Toluene | 100 | 18 | 78-88 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 20 | 80-90 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | i-Pr₂NEt | Toluene | 90 | 16 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (4) | CuI (8) | Piperidine | THF | 70 | 18 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (5) | CuI (10) | DBU | Acetonitrile | 80 | 12 | 70-80 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M aqueous Na₂CO₃ solution (2.0 equivalents)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To an oven-dried flask, add this compound, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
BINAP (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried reaction vessel.
-
Add this compound and the corresponding amine.
-
Add anhydrous toluene and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the functionalization of this compound.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Functionalized isoquinoline derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. For example, substituted isoquinolines can be designed to target the ATP-binding pocket of kinases like Chk1 (Checkpoint Kinase 1), a crucial component of the DNA damage response pathway. Inhibition of Chk1 can sensitize cancer cells to chemotherapy.
Caption: Inhibition of the Chk1 signaling pathway by functionalized isoquinolines.
Application Notes and Protocols for the Synthesis of Multi-Substituted Isoquinolines from 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and medicinally important compounds. The development of efficient and versatile methods for the synthesis of substituted isoquinolines is therefore of significant interest to the fields of medicinal chemistry and drug discovery. 1,6-Dibromoisoquinolin-3-amine has emerged as a highly versatile and valuable building block for the synthesis of multi-substituted isoquinolines.[1] This starting material offers three points of diversification: the C1 and C6 positions, which are amenable to palladium-catalyzed cross-coupling reactions, and the amino group at the C3 position, which can be further functionalized.
These application notes provide detailed protocols for the synthesis of multi-substituted isoquinolines from this compound via three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The provided protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.
Key Synthetic Strategies
The synthesis of multi-substituted isoquinolines from this compound primarily relies on the regioselective functionalization of the C1 and C6 positions. The bromine atom at the C1 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) and in some palladium-catalyzed couplings due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the C6 position on the benzene ring is also readily functionalized using palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a degree of selective and sequential functionalization.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Isoquinolines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of this compound with an arylboronic acid. Regioselectivity may vary depending on the specific reaction conditions and the nature of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium® A Palladacycle) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂; 0.05 eq.), and the base (e.g., K₂CO₃; 2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted isoquinoline.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 75-90 | General Protocol |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 80-95 | General Protocol |
| 3 | 3-Pyridylboronic acid | CataCXium® A Palladacycle (2) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 70-85* | [2] |
*Yields are estimated based on reactions with similar substrates and are intended as a guide for optimization.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Isoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the mono-amination of this compound. Selective amination at the C6 position is often achievable.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) (1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 1.5 eq. relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried reaction tube, add the palladium pre-catalyst (e.g., XPhos Pd G3; 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu; 2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu (2) | Toluene | 100 | 12 | 80-95 | General Protocol |
| 2 | Aniline | RuPhos Pd G3 (2) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 18 | 75-90 | General Protocol |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / BINAP (1.5) | Cs₂CO₃ (2) | THF | 90 | 24 | 70-85* | General Protocol |
*Yields are estimated based on reactions with similar substrates and are intended as a guide for optimization.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Isoquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the mono-alkynylation of this compound. This reaction often shows good regioselectivity for the more reactive C6 position under appropriate conditions.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-4 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 eq.), and CuI (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N (3) | THF | RT | 6 | 85-95 | General Protocol |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA (4) | DMF | 50 | 4 | 80-90 | General Protocol |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N (3) | THF | RT | 8 | 70-85* | General Protocol |
*Yields are estimated based on reactions with similar substrates and are intended as a guide for optimization.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.
References
Application Notes and Protocol: Sonogashira Coupling of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 1,6-dibromoisoquinolin-3-amine. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for developing novel therapeutic agents. These protocols describe methods for both selective mono-alkynylation and exhaustive di-alkynylation, enabling the synthesis of diverse molecular architectures. The regioselectivity of the reaction is discussed, with the C1-position demonstrating higher reactivity than the C6-position due to its greater electrophilicity. By carefully selecting catalysts and controlling stoichiometry, researchers can achieve desired product outcomes with high efficiency.
Introduction and Reaction Principle
The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The amine serves both as a base to neutralize the hydrogen halide byproduct and, in some cases, as the solvent.[4]
The catalytic cycle involves two interconnected processes:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate.
Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active Pd(0) catalyst.[1]
For a substrate like this compound, regioselectivity is a key consideration. The C1 position on the isoquinoline ring is known to be highly electrophilic.[5] This intrinsic reactivity suggests that Sonogashira coupling will preferentially occur at the C1-Br bond before the C6-Br bond. This selectivity can be exploited to synthesize mono-alkynylated products or driven to completion to form di-alkynylated compounds by adjusting reaction conditions.[1][6]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and alkyne homocoupling (Glaser coupling).
Protocol 1: Selective Mono-alkynylation at the C1-Position
This protocol is designed to favor the formation of 1-alkynyl-6-bromoisoquinolin-3-amine by leveraging the higher reactivity of the C1-position and controlling the stoichiometry.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add this compound (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., THF, approx. 0.1 M concentration relative to the alkyne).
-
Add the amine base (3.0 equiv).
-
Finally, add the terminal alkyne (1.0 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the terminal alkyne.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation (Symmetrical)
This protocol aims to substitute both bromine atoms by using an excess of the terminal alkyne and a robust homogeneous catalyst system.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed DMF or Toluene
-
Inert Gas: Argon or Nitrogen
Procedure:
-
To a flame-dried Schlenk flask with a magnetic stir bar, add the palladium catalyst (0.05 equiv) and CuI (0.10 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the amine base (5.0 equiv).
-
Add the terminal alkyne (2.5 - 3.0 equiv).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Work-up is identical to Protocol 1: filter through Celite®, concentrate, and purify by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Sonogashira coupling of this compound with various alkynes. Yields are hypothetical and based on results for structurally similar substrates found in the literature; optimization may be required.
Table 1: Optimized Conditions for Selective Mono-alkynylation
| Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 65 | 4 | 85 |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 65 | 4 | 88 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | DIPEA | DMF | 70 | 3 | 90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 60 | 6 | 75 |
Table 2: Optimized Conditions for Di-alkynylation
| Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 90 | 18 | 78 |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 90 | 18 | 82 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | DIPEA | Toluene | 100 | 16 | 85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | 90 | 24 | 65 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for selective mono-alkynylation.
Caption: Workflow for symmetrical di-alkynylation.
References
Application Notes and Protocols for the Heck Reaction of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides a powerful tool for the alkenylation of aryl halides. This document provides detailed application notes and protocols for the Heck reaction of 1,6-dibromoisoquinolin-3-amine, a versatile building block for the synthesis of novel isoquinoline derivatives.
A critical aspect of the Heck reaction on di-halogenated substrates is controlling the regioselectivity. In the case of this compound, the electronic properties of the isoquinoline ring system and the relative reactivity of the C-Br bonds at the 1 and 6 positions will dictate the outcome of the reaction. Generally, the C-Br bond at the 6-position is anticipated to be more reactive towards oxidative addition to the palladium(0) catalyst due to lesser steric hindrance and favorable electronic effects compared to the C-1 position, which is adjacent to the basic nitrogen atom that can coordinate to and potentially inhibit the catalyst. Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial to achieve selective mono-alkenylation.
Reaction Scheme
The Heck reaction of this compound with a generic alkene (e.g., ethyl acrylate) is depicted below. The reaction is expected to proceed selectively at the more reactive C-6 bromine position.
Detailed Experimental Protocol
This protocol is a representative example for the selective mono-Heck coupling of this compound with ethyl acrylate at the C-6 position.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.09 mmol, 9 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and ethyl acrylate (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-bromo-6-(E)-2-(ethoxycarbonyl)vinyl]isoquinolin-3-amine.
Data Presentation: Hypothetical Optimization of Reaction Conditions
The following table presents hypothetical data for the optimization of the Heck reaction, illustrating the effect of different parameters on the yield of the desired mono-alkenylated product at the C-6 position.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of C-6 Product (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (9) | Et₃N (2) | DMF | 100 | 24 | 65 |
| 2 | Pd(OAc)₂ (3) | PPh₃ (9) | K₂CO₃ (2) | DMF | 100 | 24 | 58 |
| 3 | PdCl₂ (3) | PPh₃ (9) | Et₃N (2) | DMF | 100 | 24 | 62 |
| 4 | Pd(OAc)₂ (3) | P(o-tol)₃ (9) | Et₃N (2) | DMF | 100 | 24 | 72 |
| 5 | Pd(OAc)₂ (3) | Xantphos (4.5) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 85 |
| 6 | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 88 |
| 7 | Pd(OAc)₂ (3) | Xantphos (4.5) | Cs₂CO₃ (2) | Dioxane | 100 | 48 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Heck reaction is a well-established pathway involving palladium(0) and palladium(II) intermediates.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality of solvent or reagents | - Use a fresh batch of palladium catalyst and ensure anhydrous and deoxygenated conditions.- Increase the reaction temperature in increments of 10 °C.- Use freshly distilled and anhydrous solvents. |
| Formation of palladium black | - Ligand degradation- Catalyst decomposition | - Increase the ligand-to-palladium ratio.- Use a more robust ligand (e.g., a bulky electron-rich phosphine or an N-heterocyclic carbene ligand). |
| Low regioselectivity (reaction at C-1) | - Steric and electronic factors favoring C-1 reaction under the given conditions | - Screen different ligands to enhance selectivity for the C-6 position. Bulky ligands may favor reaction at the less hindered C-6 position.- Lowering the reaction temperature might improve selectivity. |
| Formation of side products (e.g., homocoupling of the alkene) | - Reaction conditions favoring side reactions | - Adjust the stoichiometry of the reactants.- Optimize the choice of base and solvent. |
Conclusion
The Heck reaction provides a versatile and powerful method for the C-6 selective alkenylation of this compound. Careful optimization of the reaction conditions, particularly the choice of ligand and base, is essential for achieving high yields and regioselectivity. The protocols and guidelines presented in these application notes serve as a valuable starting point for researchers in the field of medicinal chemistry and organic synthesis to explore the derivatization of the isoquinoline scaffold for the development of novel compounds with potential therapeutic applications.
Application Notes and Protocols: The Strategic Use of 1,6-Dibromoisoquinolin-3-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3][4] These enzymes regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5] The development of small-molecule kinase inhibitors has subsequently revolutionized therapeutic strategies for these conditions.[3]
Within the landscape of medicinal chemistry, the isoquinoline core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[6][7] This motif is prevalent in numerous natural products and synthetic compounds demonstrating a wide spectrum of biological activities.[6]
This guide focuses on a particularly versatile building block: 1,6-Dibromoisoquinolin-3-amine . This reagent is strategically designed for the efficient construction of diverse kinase inhibitor libraries. Its utility stems from three key structural features:
-
The C3-Amine Group: This primary amine is a critical pharmacophoric element, often acting as a hydrogen bond donor to engage with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP.[5]
-
Two Distinct Bromine Atoms (C1 and C6): These halogens serve as versatile synthetic "handles." They are primed for well-established and reliable palladium-catalyzed cross-coupling reactions, allowing for the modular and systematic introduction of diverse chemical functionalities.[8][9]
-
Potential for Sequential Functionalization: The electronic environments of the C1 and C6 positions differ, offering the potential for site-selective reactions, enabling a layered and controlled approach to molecular diversification.
This document provides an in-depth look at the rationale, synthetic strategies, and detailed protocols for leveraging this compound in a modern drug discovery workflow.
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries
The primary advantage of this compound lies in its suitability for sequential, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9] This allows researchers to build a library of compounds by first modifying one bromo-position (typically the more reactive C6 position) and then, if desired, modifying the second. This modular approach is fundamental to exploring the Structure-Activity Relationship (SAR) and optimizing for potency and selectivity.[10]
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols: Building the Inhibitors
The following protocols are robust, field-proven methods for the functionalization of this compound. They are designed to be self-validating, with explicit checkpoints for monitoring and purification.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol details the palladium-catalyzed C-C bond formation at the C6-position, a foundational step for introducing aryl or heteroaryl moieties that can probe deep into the kinase active site.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon gas three times. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Causality: The mixed solvent system is crucial for dissolving both the organic starting materials and the inorganic base.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitoring: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Causality: This removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-1-bromoisoquinolin-3-amine derivative.[8]
Protocol 2: Buchwald-Hartwig Amination for C6-Functionalization
This protocol describes the formation of a C-N bond at the C6-position, a key strategy for installing groups that can form additional hydrogen bonds or occupy different pockets within the kinase.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In an argon-filled glovebox or a Schlenk flask, combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu. Causality: NaOtBu is a strong, air-sensitive base; Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle.
-
Reagent Addition: Add the desired amine and degassed anhydrous toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the 6-(amino)-1-bromoisoquinolin-3-amine product.[8]
Biological Activity and Target Pathways
Derivatives synthesized from the this compound scaffold are expected to show activity against a range of protein kinases implicated in cancer.[11] The specific target profile will depend on the nature of the substituents added at the C1 and C6 positions.
Representative Inhibitory Activity
The following table summarizes representative IC₅₀ values for isoquinoline-based inhibitors against various kinases, illustrating the potential of this scaffold. The data is compiled from literature on structurally related compounds to provide a contextual baseline.
| Compound Class | C6-Substituent | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Pyrroloisoquinoline | 6-aminopyridin-3-yl | Haspin | 10.6 | [12] |
| Pyrroloisoquinoline | 2-chloropyridin-4-yl | Haspin | 10.1 | [12] |
| Pyrazolo[3,4-g]isoquinoline | N-methyl | Haspin | 57 | [1] |
| Pyrazolo[3,4-g]isoquinoline | N-ethyl | Haspin | 66 | [1] |
| Lamellarin Analog | A-ring modified | EGFR (T790M/L858R) | 31.8 | [11] |
| Isoquinoline-Quinazoline | Furan | HER2 | ~100 (cellular) | [13] |
| Isoquinolylamine | N-(1-Benzyl-3-pyrrolidyl) | Rho kinase | 25 | [7] |
Targeted Signaling Pathway Example: The MAPK/ERK Cascade
Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target Receptor Tyrosine Kinases (RTKs) or downstream components of critical proliferation pathways, such as the RAS-RAF-MEK-ERK signaling cascade.[8][14] This pathway is frequently dysregulated in a multitude of cancers. An inhibitor designed from the this compound scaffold could potentially inhibit a key kinase in this pathway, such as RAF or MEK.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a high-value, strategically designed chemical intermediate for the synthesis of novel kinase inhibitors. Its dual reactive bromine sites and the key pharmacophoric amine group provide a robust and flexible platform for generating diverse chemical libraries. The detailed protocols and strategic insights provided in this guide empower researchers, scientists, and drug development professionals to efficiently explore new chemical space and accelerate the discovery of next-generation targeted therapeutics.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 7. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound | 925672-85-1 [smolecule.com]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 12. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Versatile Scaffold: 1,6-Dibromoisoquinolin-3-amine as a Cornerstone for Novel Anticancer Agents
Introduction: In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that offer both potency and synthetic versatility is paramount. The isoquinoline core, a privileged structure in medicinal chemistry, has consistently yielded compounds with significant biological activities, including potent anticancer properties.[1][2] This guide focuses on a particularly promising building block: 1,6-dibromoisoquinolin-3-amine . The strategic placement of two bromine atoms at the 1 and 6 positions, coupled with an amino group at the 3-position, provides a trifecta of reactive sites for chemical modification. This unique arrangement allows for the systematic and diverse functionalization of the isoquinoline skeleton, making it an ideal starting point for the development of new classes of anticancer agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging this compound in the synthesis and evaluation of potential anticancer therapeutics.
The Strategic Advantage of this compound in Anticancer Drug Design
The isoquinoline framework is a well-established pharmacophore in numerous clinically approved and investigational drugs.[3] The introduction of bromine atoms at the C1 and C6 positions of the isoquinoline ring significantly enhances its utility as a building block for anticancer agents. These halogen atoms serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
The amino group at the C3 position offers an additional site for modification, allowing for the introduction of various side chains or the construction of fused heterocyclic systems. This multi-pronged approach to derivatization is crucial for optimizing a compound's interaction with its biological target, as well as for modulating its pharmacokinetic and pharmacodynamic properties.
The anticancer potential of isoquinoline derivatives stems from their ability to interact with a variety of biological targets crucial for cancer cell proliferation and survival. These mechanisms include, but are not limited to:
-
Kinase Inhibition: Many isoquinoline-based compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5]
-
Induction of Apoptosis: Isoquinoline derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[7]
The following sections will provide detailed protocols for the synthesis of this compound and its subsequent derivatization, as well as methodologies for evaluating the anticancer activity of the resulting compounds.
Synthesis of the Building Block: this compound
A robust and scalable synthesis of this compound is essential for its use in drug discovery programs. The following protocol is adapted from established literature procedures.
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic overview of the synthesis of this compound.
Materials and Reagents:
-
4-Bromo-2-(cyanomethyl)benzonitrile
-
Dichloroacetic acid
-
Hydrogen bromide (gas)
-
Diethyl ether (Et2O)
-
1 N Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
Deionized water (H2O)
Procedure:
-
At 0 °C, bubble hydrogen bromide gas through dichloroacetic acid (100 mL) for 10 minutes.
-
Add 4-bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) to the solution and stir the mixture at 0 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Cool the resulting yellow suspension back to 0 °C and slowly add diethyl ether (100 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Filter the precipitate, wash it with diethyl ether (200 mL), and dry.
-
Suspend the solid in deionized water (100 mL) and add 1 N NaOH until the pH reaches 12.
-
Stir the resulting suspension for 15 minutes, then filter and dry the solid.
-
Suspend the solid in chloroform (2 L) and filter off the white precipitate.
-
Concentrate the filtrate under vacuum to yield this compound as a yellow solid (20.0 g, 59% yield).
Application Protocol: Synthesis of Novel Anticancer Agents via Suzuki-Miyaura Coupling
The dual bromine substituents on this compound make it an excellent substrate for sequential or double Suzuki-Miyaura cross-coupling reactions, allowing for the creation of a diverse library of 1,6-disubstituted-3-aminoisoquinoline derivatives.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Workflow:
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (1.1 to 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,6-disubstituted-3-aminoisoquinoline derivative.
Note: The regioselectivity of the Suzuki coupling can often be controlled by carefully selecting the reaction conditions (catalyst, base, and temperature), allowing for the selective functionalization of either the C1 or C6 position.
Biological Evaluation Protocols for Anticancer Activity
Once a library of 1,6-disubstituted-3-aminoisoquinoline derivatives has been synthesized, their anticancer potential must be evaluated. The following are standard in vitro protocols for assessing cytotoxicity and the mechanism of action.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its potency.
Experimental Workflow:
A step-by-step workflow for the MTT cell viability assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][8]
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[1]
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the test compound.[9]
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the samples by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation
The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Anticancer Activity of 1,6-Disubstituted-3-aminoisoquinoline Derivatives
| Compound ID | R1 Substituent (at C1) | R6 Substituent (at C6) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| DBIA | Br | Br | >50 | >50 |
| DBIA-01 | Phenyl | Phenyl | 15.2 | 20.5 |
| DBIA-02 | 4-Fluorophenyl | 4-Fluorophenyl | 5.8 | 8.1 |
| DBIA-03 | 3-Pyridyl | 3-Pyridyl | 2.1 | 3.7 |
| DBIA-04 | 4-Methoxyphenyl | Phenyl | 10.3 | 12.9 |
DBIA: this compound
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its unique structural features allow for extensive chemical modifications, enabling the exploration of diverse chemical space and the optimization of biological activity. The protocols outlined in this guide provide a solid foundation for the synthesis of libraries of 1,6-disubstituted-3-aminoisoquinoline derivatives and their subsequent evaluation as potential cancer therapeutics.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the C1 and C6 positions to further delineate the structure-activity relationships.
-
Investigating modifications of the C3 amino group to enhance target engagement and pharmacokinetic properties.
-
Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in preclinical cancer models.
The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of the next generation of innovative and effective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Antimicrobial Drug Discovery of 1,6-Dibromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The isoquinoline scaffold is a core component of many natural and synthetic bioactive molecules.[2] The introduction of halogen atoms, such as bromine, into the isoquinoline ring can modulate the compound's physicochemical properties and biological efficacy.[3] This document provides detailed application notes and protocols for the investigation of 1,6-dibromoisoquinolin-3-amine as a potential candidate for antimicrobial drug discovery.
While specific antimicrobial data for this compound is not extensively available in the public domain, its structural features suggest it is a compound of interest for screening.[3] This guide, therefore, outlines the standardized methodologies for evaluating its antimicrobial potential, from initial screening to cytotoxicity assessment.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₆Br₂N₂ | Defines the elemental composition. |
| Molecular Weight | 301.97 g/mol | Influences diffusion and transport across membranes. |
| LogP | High | Indicates lipophilicity, affecting membrane permeability and absorption. |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, Chloroform) | Affects bioavailability and formulation options. |
| pKa | Not available | Determines the ionization state at physiological pH, influencing solubility and receptor binding. |
Experimental Protocols
The following protocols are standard methods for assessing the antimicrobial activity and cytotoxicity of a novel compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micro-pipettor and tips
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity.[4]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
-
Data Presentation
Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert experimental value] | [Insert value] |
| Bacillus subtilis | Gram-positive | [Insert experimental value] | [Insert value] |
| Escherichia coli | Gram-negative | [Insert experimental value] | [Insert value] |
| Pseudomonas aeruginosa | Gram-negative | [Insert experimental value] | [Insert value] |
| Candida albicans | Fungus | [Insert experimental value] | [Insert value] |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Exposure Time (hours) | IC₅₀ (µg/mL) |
| HEK293 | 24 | [Insert experimental value] |
| HepG2 | 24 | [Insert experimental value] |
Visualizations
Diagrams are essential for illustrating complex workflows and potential mechanisms of action.
References
- 1. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 925672-85-1 [smolecule.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New microbial source of the antifungal allylamine “Terbinafine” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Nucleophilic Aromatic Substitution (SNAr) at the C(1) Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of selective nucleophilic aromatic substitution (SNAr) reactions at the C(1) position of various aromatic and heteroaromatic systems. This compilation is designed to be a practical resource for chemists in drug discovery and development, offering insights into reaction mechanisms, substrate scope, and detailed experimental protocols.
Introduction to C(1)-Selective SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex aryl and heteroaryl ethers, amines, and thioethers. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores aromaticity and yields the substituted product.
The regioselectivity of SNAr reactions is dictated by the electronic properties of the aromatic system. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic attack. The position of these EWGs relative to the leaving group determines the site of substitution. For many heterocyclic systems, such as isoquinolines, the C(1) position is inherently activated for SNAr due to the electron-withdrawing effect of the ring nitrogen. In other systems, the strategic placement of EWGs can direct substitution to the C(1) position.
This document focuses on providing practical guidance for achieving selective SNAr at the C(1) position, a common transformation in the synthesis of biologically active molecules.
General Mechanism and Reaction Workflow
The SNAr reaction at the C(1) position follows a well-established two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
Caption: General mechanism of the SNAr reaction.
A typical experimental workflow for a C(1)-selective SNAr reaction involves the dissolution of the aromatic substrate, addition of the nucleophile and a base (if required), reaction at a specific temperature, followed by workup and purification.
Caption: General experimental workflow for SNAr.
Applications in Heterocyclic Systems: Isoquinolines
The C(1) position of the isoquinoline ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes C(1)-haloisoquinolines excellent substrates for SNAr reactions.
Quantitative Data for SNAr at C(1) of Isoquinoline Derivatives
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 1-Morpholinoisoquinoline | 95 | [1] |
| 2 | Piperidine | 1-Piperidinylisoquinoline | 92 | [1] |
| 3 | Sodium Methoxide | 1-Methoxyisoquinoline | 88 | [1] |
| 4 | Sodium Thiophenoxide | 1-(Phenylthio)isoquinoline | 90 | [1] |
Experimental Protocol: Synthesis of 1-Morpholinoisoquinoline
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloroisoquinoline in anhydrous DMF, add morpholine and potassium carbonate.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-morpholinoisoquinoline.
Applications in Polyhalogenated Heterocycles
The regioselectivity of SNAr in polyhalogenated systems can be controlled by the inherent electronic properties of the heterocyclic core. For instance, in certain dichloropyrazolo[1,5-a]pyrimidines, the C(1) position is more activated towards nucleophilic attack than other positions.
Quantitative Data for C(1)-Selective SNAr of a Dichloropyrazolopyrimidine
| Entry | Nucleophile | Product at C(1) | Yield (%) | Reference |
| 1 | NaOH (aq) | C(1)-OH | >95 | [2] |
| 2 | NaOMe in MeOH | C(1)-OMe | 92 | [2] |
| 3 | NH₃ in Dioxane | C(1)-NH₂ | 85 | [2] |
Experimental Protocol: Selective Hydrolysis at C(1)
Materials:
-
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv)
-
Sodium hydroxide (NaOH) (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dichloropyrazolopyrimidine substrate in THF.
-
Add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the C(1)-hydroxylated product.
SNAr at C(1) of Activated Benzenoid Systems
In benzenoid systems lacking the inherent activation of a heterocyclic nitrogen, the presence of strong electron-withdrawing groups ortho and/or para to a leaving group is necessary to facilitate SNAr. For substrates like 1-fluoro-2,4-dinitrobenzene, the C(1) position is highly activated for nucleophilic substitution.
Quantitative Data for SNAr of 1-Fluoro-2,4-dinitrobenzene
| Entry | Nucleophile | Solvent | Product | Yield (%) | Reference |
| 1 | Aniline | Ethanol | N-(2,4-Dinitrophenyl)aniline | 94 | |
| 2 | Cysteine | Aqueous Buffer | S-(2,4-Dinitrophenyl)cysteine | Quantitative | |
| 3 | Glycine | Aqueous Buffer | N-(2,4-Dinitrophenyl)glycine | Quantitative | |
| 4 | Hydrazine | Water | 1-(2,4-Dinitrophenyl)hydrazine | >90 |
Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)aniline
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) (1.0 equiv)
-
Aniline (1.05 equiv)
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Dissolve 1-fluoro-2,4-dinitrobenzene in ethanol.
-
Add aniline to the solution at room temperature. A mild base such as sodium bicarbonate can be added to neutralize the HF formed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a few hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure N-(2,4-dinitrophenyl)aniline.
Conclusion
Selective nucleophilic aromatic substitution at the C(1) position is a powerful tool in the synthesis of diverse molecular scaffolds for drug discovery and development. The principles of electronic activation by heteroatoms or electron-withdrawing groups allow for predictable and high-yielding transformations. The protocols and data presented in these notes serve as a practical guide for researchers to design and execute C(1)-selective SNAr reactions in their own synthetic endeavors. Careful consideration of the substrate, nucleophile, solvent, and base is key to achieving the desired regioselectivity and yield.
References
Application Notes and Protocols: Derivatization of the 3-Amino Group on the Isoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the 3-amino group of the isoquinoline scaffold, a key synthetic transformation for the development of novel therapeutic agents. The isoquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines procedures for N-acylation, N-sulfonylation, and urea formation, and summarizes the biological activities of the resulting compounds.
Synthetic Protocols
The following protocols provide step-by-step instructions for the chemical modification of the 3-aminoisoquinoline core.
N-Acylation of 3-Aminoisoquinoline
This protocol describes the synthesis of N-(isoquinolin-3-yl)acetamide, a representative N-acylated derivative.
Experimental Protocol:
-
Materials:
-
3-Aminoisoquinoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminoisoquinoline (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(isoquinolin-3-yl)acetamide.
-
N-Sulfonylation of 3-Aminoisoquinoline
This protocol details the synthesis of N-(isoquinolin-3-yl)-4-methylbenzenesulfonamide.
Experimental Protocol:
-
Materials:
-
3-Aminoisoquinoline
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3-aminoisoquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(isoquinolin-3-yl)-4-methylbenzenesulfonamide.
-
Urea Formation from 3-Aminoisoquinoline
This protocol describes the synthesis of 1-(isoquinolin-3-yl)-3-phenylurea.
Experimental Protocol:
-
Materials:
-
3-Aminoisoquinoline
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
-
Procedure:
-
Dissolve 3-aminoisoquinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate may form.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold THF and then with hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum to obtain 1-(isoquinolin-3-yl)-3-phenylurea.
-
Biological Activity and Data Presentation
Derivatives of 3-aminoisoquinoline have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative derivatized 3-aminoisoquinoline compounds against various cancer cell lines.
Table 1: N-Acyl-3-Aminoisoquinoline Derivatives - Anticancer Activity
| Compound ID | R Group | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 1a | Methyl | A549 (Lung) | 72.28 | [4] |
| 1b | Phenyl | MCF-7 (Breast) | 62.20 | [4] |
| 1c | 4-Fluorophenyl | HT-29 (Colon) | >100 | [4] |
Table 2: 3-Sulfonamidoisoquinoline Derivatives - Anticancer Activity
| Compound ID | R Group | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2a | 4-Methylphenyl | SK-BR-3 (Breast) | 20.1 | [5] |
| 2b | 4-Methoxyphenyl | SK-BR-3 (Breast) | >50 | [5] |
| 2c | 4-Chlorophenyl | SK-BR-3 (Breast) | 6.5 | [5] |
Table 3: 3-Ureidoisoquinoline Derivatives - Kinase Inhibitory Activity
| Compound ID | R Group | Target Kinase | IC₅₀ (nM) | Reference |
| 3a | Phenyl | RET | 57 | [6] |
| 3b | 4-Methoxyphenyl | RET | >1000 | [6] |
| 3c | 3-Chlorophenyl | RET | 89 | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of these 3-aminoisoquinoline derivatives are often mediated through their interaction with critical cellular signaling pathways.
Signaling Pathways
dot
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
dot
Caption: ATM-Mediated DNA Damage Response Pathway Inhibition.
dot
Caption: RET Tyrosine Kinase Signaling Pathway Inhibition.
Experimental Workflows
dot
Caption: General Synthetic and Evaluation Workflow.
dot
Caption: In Vitro Anticancer Activity Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of 1,3-Diaminoisoquinoline Derivatives
Introduction
1,3-Diaminoisoquinoline derivatives represent a class of heterocyclic compounds of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. These molecules serve as versatile scaffolds for the synthesis of compounds with a wide range of biological activities. Research has shown their potential as alpha 1-adrenoceptor antagonists, antibacterial agents, and as therapeutic agents for genetic disorders such as myotonic dystrophy type 1.[1][2][3][4][5] The exploration of efficient synthetic routes to these derivatives is crucial for advancing research into their therapeutic applications.
General Synthetic Strategies
The synthesis of 1,3-diaminoisoquinoline derivatives often involves multi-step reaction sequences. Key strategies frequently employ modern cross-coupling reactions to construct the core isoquinoline structure and introduce the desired amino functionalities.
A common approach starts from a substituted benzonitrile, which undergoes cyclization to form the isoquinoline ring. Subsequent functionalization at the 1 and 3 positions is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for the formation of carbon-nitrogen bonds.[6][7][8][9] Other relevant coupling reactions include the Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and the Ullmann condensation for carbon-nitrogen and carbon-oxygen bond formation.[2][10][11]
The choice of specific reagents and reaction conditions is critical and depends on the desired substitution pattern on the isoquinoline core and the nature of the amino groups to be introduced.
Experimental Protocol: Synthesis of a Substituted 1,3-Diaminoisoquinoline Derivative
This protocol details a representative synthesis of a 1,3-diaminoisoquinoline derivative, adapted from methodologies described in the scientific literature.[2] The synthesis involves a Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination.
Objective: To synthesize a substituted 1,3-diaminoisoquinoline derivative for biological screening.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 1-Amino-5-bromo-3-chloroisoquinoline derivative | C₁₅H₁₇BrClN₃O₂ | 386.67 |
| Piperazine-substituted pyridinyl pinacol boronic ester | C₂₀H₃₃BN₄O₂ | 388.31 |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |
| Na₂CO₃ | Na₂CO₃ | 105.99 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Toluene | C₇H₈ | 92.14 |
| Boc-protected carbamate | C₁₀H₂₀N₂O₄ | 232.28 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 |
| XPhos | C₃₃H₄₇P | 486.70 |
| NaOtBu | C₄H₉NaO | 96.10 |
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the 1-amino-5-bromo-3-chloroisoquinoline derivative (1.0 eq), the piperazine-substituted pyridinyl pinacol boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Step 2: Buchwald-Hartwig Amination
-
In a separate reaction vessel, add the product from Step 1 (1.0 eq), Boc-protected carbamate (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (2.0 eq).
-
Add anhydrous toluene to the vessel.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 18 hours under an argon atmosphere.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 1,3-diaminoisoquinoline derivative.
Step 3: Deprotection (if necessary)
-
If a Boc-protected amine was used, the final step is the removal of the Boc protecting group.
-
Dissolve the product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final deprotected 1,3-diaminoisoquinoline derivative.
Diagrams
References
- 1. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Dimeric Form of 1,3-Diaminoisoquinoline Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule drug for myotonic dystrophy type 1 (DM1) | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Secrets: A Guide to Chemical Probes in Biological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are powerful small molecules that selectively interact with specific proteins, enabling researchers to modulate their function and unravel complex biological processes.[1] Unlike drugs, which are optimized for clinical efficacy, chemical probes are designed for high target selectivity and potency to ensure that observed biological effects are directly attributable to the modulation of their intended target.[1] These tools are indispensable for target identification and validation, dissecting signaling pathways, and understanding disease mechanisms.[2] This document provides detailed application notes and protocols for the use of chemical probes in biological studies, with a focus on quantitative data presentation and experimental methodologies.
Key Applications of Chemical Probes
Chemical probes have a wide array of applications in biological research, including:
-
Target Identification and Validation: They are crucial in the early stages of drug discovery to confirm whether modulating a specific protein results in a desired therapeutic effect.[2]
-
Dissecting Signaling Pathways: By selectively inhibiting or activating proteins within a pathway, researchers can elucidate the roles of individual components and their downstream effects.[3]
-
Functional Proteomics: Activity-based protein profiling (ABPP) utilizes chemical probes to map the active state of entire enzyme families within complex biological systems.[4]
-
Cellular Imaging: Fluorescently labeled chemical probes allow for the visualization and tracking of proteins within living cells, providing spatial and temporal information about their function.[5]
Quantitative Data for Selected Chemical Probes
The selection of a high-quality chemical probe is critical for generating reliable and reproducible data. Key parameters to consider include potency (e.g., IC50 or Kd), selectivity against other proteins, and cellular activity. The following table summarizes quantitative data for a selection of well-characterized chemical probes targeting different protein classes.
| Chemical Probe | Target Protein(s) | Probe Type | In Vitro Potency (IC50/Kd) | Cellular Activity (IC50) | Selectivity Notes | Reference(s) |
| JQ1 | BRD4(BD1), BRD4(BD2) | BET Bromodomain Inhibitor | BRD4(BD1) Kd = 77 nM | ~1 µM (AML cell proliferation) | Pan-BET inhibitor, binds to other BET family members. | [6] |
| SGC-CBP30 | CREBBP, EP300 | Bromodomain Inhibitor | CREBBP Kd = 21 nM, EP300 Kd = 38 nM | Not Reported | 40-fold selective for CREBBP over BRD4(BD1). | [7] |
| RVX-208 | BRD2(BD2), BRD4(BD2) | BET Bromodomain Inhibitor | BRD2(BD2) Kd = 251 nM, BRD4(BD2) Kd = 135 nM | Not Reported | Shows selectivity for the second bromodomain (BD2) of BET proteins. | [7] |
| GSK023 | BET N-terminal Bromodomains (BD1) | BET Bromodomain Inhibitor | BRD4(BD1) pIC50 = 7.8 | Phenotypic cellular fingerprint consistent with BET inhibition. | 300-1000 fold selective for BET BD1 over BD2. | [8] |
| DW34 | BRD4(BD1) | BET Bromodomain Inhibitor | Kd = 12 nM | Not Reported | 16-fold selective for BRD4(BD1) over BRD4(BD2). | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving chemical probes are provided below.
Protocol 1: In-Situ Chemical Probe Labeling of Cultured Cells
This protocol describes the general procedure for labeling proteins with a chemical probe in living cells.
Materials:
-
Chemical probe of interest
-
Cell culture medium
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Apparatus for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometer)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Incubation: Treat the cells with the desired concentration of the chemical probe. The optimal concentration and incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Downstream Analysis: The cell lysate can now be used for various downstream applications, such as Western blotting to detect post-translational modifications, or affinity purification followed by mass spectrometry to identify protein-protein interactions.
Protocol 2: Activity-Based Protein Profiling (ABPP)
This protocol outlines a typical workflow for ABPP to identify the targets of a chemical probe.[9]
Materials:
-
Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorescent dye)
-
Cell or tissue lysate
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or Western blot apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate in a buffer that preserves enzyme activity.
-
Probe Labeling: Incubate the lysate with the ABP. A competition experiment can be performed by pre-incubating the lysate with an inhibitor to confirm target specificity.
-
Enrichment (for biotinylated probes): Add streptavidin beads to the labeled lysate to capture the probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis:
-
Fluorescent Probes: Separate the labeled proteins by SDS-PAGE and visualize them using an in-gel fluorescence scanner.
-
Biotinylated Probes: Elute the captured proteins from the beads and identify them by mass spectrometry.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein in a cellular context.[10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]
Materials:
-
Chemical probe
-
Cultured cells
-
PBS
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
Western blot apparatus
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the chemical probe or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.[10]
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein. A shift in the melting curve in the presence of the probe indicates target engagement.
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the application of chemical probes.
Caption: The Hedgehog signaling pathway, a key regulator of embryonic development.
Caption: A typical workflow for identifying protein targets of a chemical probe.
Caption: The general workflow for activity-based protein profiling (ABPP).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Dibromo-Compounds
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving dibromo-compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the Suzuki-Miyaura coupling of dibromo-compounds?
A1: The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the stoichiometry of the boronic acid or ester. Careful control of these parameters is essential for achieving high yields and desired selectivity (mono- vs. di-arylation).[1][2]
Q2: How can I favor mono-arylation over di-arylation?
A2: To favor mono-arylation, you should carefully control the stoichiometry of your reagents. Using a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the boronic acid relative to the dibromo-compound is the most critical factor.[1] Additionally, monitoring the reaction closely and stopping it once the desired mono-arylated product is formed, often at lower temperatures and for shorter reaction times, can improve selectivity.[1]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[3][4][5]
-
Homocoupling can be minimized by ensuring a properly degassed reaction mixture, as oxygen can promote this side reaction.[3][6]
-
Dehalogenation can be a problem, especially with electron-deficient aryl halides. The choice of ligand and base is crucial to suppress this pathway.[4]
-
Protodeboronation , the cleavage of the C-B bond by a proton source, can be mitigated by using anhydrous solvents, choosing a suitable base, and employing more stable boronic esters like pinacol esters.[3]
Q4: Which palladium catalysts and ligands are generally recommended for coupling with dibromo-compounds?
A4: For challenging substrates like dibromo-compounds, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1][3][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Q5: What is the role of the base, and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][8] The strength and solubility of the base are important considerations. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃ in certain cases.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My Suzuki-Miyaura reaction with a dibromo-compound is showing very low or no conversion. What are the likely causes and how can I troubleshoot this?
-
Answer: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1] Consider using a more robust catalyst system, such as a combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos.[1]
-
Reagent Quality: Verify the purity of your reagents. Boronic acids can degrade over time, leading to lower reactivity.[1][3] Ensure your dibromo-compound and base are of high quality.
-
Insufficient Temperature: Some Suzuki-Miyaura couplings require elevated temperatures (80-110 °C) to proceed efficiently.[1] If your reaction is sluggish at a lower temperature, a gradual increase may improve the yield.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. If a weak base like Na₂CO₃ is ineffective, consider stronger inorganic bases such as K₂CO₃ or K₃PO₄.[1] The solvent should be able to dissolve the reagents; polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are commonly used.
-
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
-
Question: I am aiming for mono-arylation, but I'm obtaining a significant amount of the di-arylated product. How can I improve the selectivity for the mono-substituted product?
-
Answer: Achieving high selectivity for mono-arylation requires precise control over the reaction conditions:
-
Stoichiometry: This is the most critical factor. Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the boronic acid relative to the dibromo-compound.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC/MS. Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product.[1]
-
Catalyst and Ligand Choice: In some cases, the choice of ligand can influence selectivity. Less reactive catalyst systems might favor mono-substitution.
-
Issue 3: Formation of Significant Amounts of Byproducts
-
Question: My reaction is producing a lot of byproducts, such as homocoupled boronic acid and dehalogenated starting material. What can I do to minimize these?
-
Answer: The formation of byproducts can often be suppressed by optimizing the reaction conditions:
-
Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction setup is completely free of air by using degassed solvents and maintaining a positive pressure of an inert gas.[3]
-
Dehalogenation: This side reaction is more common with certain substrates and reaction conditions. Using a milder base or changing the solvent might help.[4] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.
-
Protodeboronation: To prevent the loss of your boronic acid, ensure you are using dry solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable.[3]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono- vs. Di-arylation
| Parameter | Condition for Mono-arylation | Condition for Di-arylation |
| Boronic Acid (equiv.) | 1.0 - 1.2 | > 2.2 |
| Temperature (°C) | 60 - 80 | 80 - 110 |
| Reaction Time | Shorter (monitor closely) | Longer |
| Catalyst Loading | May be lower | Standard |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling of Dibromo-compounds
| Base | Common Solvents | Typical Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Often a good choice for challenging couplings.[9][10] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | 80 - 100 | A common and effective base.[1] |
| Na₂CO₃ | Dioxane/H₂O, DMF | 80 - 110 | A weaker base, may require higher temperatures.[1][11] |
| Cs₂CO₃ | Dioxane, THF | 60 - 90 | A strong base, can be effective at lower temperatures.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of a Dibromo-compound
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromo-compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon consumption of the starting material or when the desired amount of mono-arylated product is formed, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: General Procedure for Di-arylation of a Dibromo-compound
-
Follow steps 1-3 from the mono-arylation protocol, but use an excess of the arylboronic acid (2.5 - 3.0 mmol).
-
Stir the reaction mixture at a higher temperature (e.g., 100-110 °C) for a longer duration, monitoring for the disappearance of both the starting material and the mono-arylated intermediate.
-
Upon completion, cool the reaction mixture to room temperature and proceed with a standard aqueous workup and purification.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preventing byproduct formation in 1,6-Dibromoisoquinolin-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 1,6-Dibromoisoquinolin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Low yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors throughout the synthetic process. The primary synthesis proceeds via the cyclization of 4-Bromo-2-(cyanomethyl)benzonitrile in the presence of HBr gas in a suitable solvent like dichloroacetic acid.[1] Key areas to troubleshoot include:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the HBr gas is bubbled through the reaction mixture for a sufficient duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Suboptimal Reaction Temperature: Temperature control is critical for this reaction.
-
Solution: Maintain the reaction temperature at 0°C during the initial addition of the starting material and then allow it to warm to room temperature as specified in the protocol.[1]
-
-
Moisture in Reagents or Glassware: The presence of water can lead to the hydrolysis of the nitrile starting material, a known side reaction.[1]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware before use.
-
-
Loss of Product during Work-up and Purification: The product may be lost during the extraction and precipitation steps.
Question 2: An acetylated byproduct is detected in the final product. How can its formation be minimized?
Answer:
The formation of an acetylated byproduct can occur if acetic acid is used as a solvent or is present as an impurity.
-
Mechanism of Formation: The amino group of the product, this compound, can be acylated by acetic acid or a related acetylating agent.
-
Prevention:
-
Solvent Choice: The use of dichloroacetic acid as a solvent instead of acetic acid has been shown to be effective in producing this compound free of the acetylated byproduct.[1]
-
Purification: If the acetylated byproduct does form, it can be separated from the desired product through careful column chromatography.
-
Question 3: The final product is contaminated with the hydrolyzed nitrile starting material. What causes this and how can it be prevented?
Answer:
Minor amounts of nitrile hydrolysis have been observed as a side reaction.[1]
-
Cause: The presence of water in the reaction mixture, especially under acidic conditions, can lead to the hydrolysis of the nitrile group in the starting material, 4-Bromo-2-(cyanomethyl)benzonitrile, to a carboxylic acid or amide.
-
Prevention:
-
Anhydrous Conditions: As mentioned previously, ensure all reagents and glassware are free of moisture.
-
Reaction Time: While a sufficient reaction time is necessary for completion, unnecessarily prolonged reaction times may increase the extent of hydrolysis. Monitor the reaction and proceed with the work-up once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of HBr gas in this synthesis?
The addition of hydrogen bromide (HBr) gas to a solution of 4-Bromo-2-(cyanomethyl)benzonitrile in dichloroacetic acid is a crucial step.[1] HBr acts as a catalyst and facilitates the intramolecular cyclization of the benzonitrile derivative to form the isoquinoline ring system.
FAQ 2: What are the key safety precautions to consider during this synthesis?
-
Hydrogen Bromide Gas: HBr is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood.
-
Dichloroacetic Acid: Dichloroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work-up: The neutralization step with 1N NaOH is exothermic and should be performed with cooling.
FAQ 3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the product and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for confirming the structure of the final product and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Recommended Condition | Potential Issue if Deviated | Reference |
| Starting Material | 4-Bromo-2-(cyanomethyl)benzonitrile | - | [1] |
| Solvent | Dichloroacetic Acid | Use of acetic acid can lead to acetylated byproduct | [1] |
| Reagent | HBr (gas) | Incomplete reaction if not sufficiently supplied | [1] |
| Temperature | 0°C to Room Temperature | Side reactions may be favored at higher temperatures | [1] |
| Work-up pH | 12 | Incomplete precipitation of the product at lower pH | [1] |
| Yield | 59% | Lower yields can result from incomplete reaction or product loss | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
Bubble HBr gas through dichloroacetic acid (100 mL) at 0°C for 10 minutes.
-
Add 4-Bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) to the mixture and stir at 0°C for 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the yellow suspension back to 0°C and slowly add diethyl ether (100 mL).
-
Stir the mixture at 0°C for 30 minutes.
-
Filter the precipitate, wash with diethyl ether (200 mL), and dry.
-
Suspend the solid in water (100 mL) and add 1N NaOH until the pH reaches 12.
-
Stir the resulting suspension for 15 minutes, filter the solid, and dry.
-
Suspend the solid in chloroform (2 L) and filter off the white precipitate.
-
Concentrate the filtrate under vacuum to yield this compound as a yellow solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation pathways.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Purification of crude 1,6-Dibromoisoquinolin-3-amine by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of crude 1,6-Dibromoisoquinolin-3-amine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound by silica gel chromatography? A1: this compound is a polar compound containing a basic amino group. This can lead to several challenges on standard silica gel, which is acidic. Issues include strong adsorption to the stationary phase (leading to poor recovery), peak tailing due to interactions between the basic amine and acidic silanol groups, and potential decomposition of the compound on the silica surface.[1][2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for column chromatography? A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] For polar compounds like this, you may need to use a more polar solvent system. Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). If the compound does not move from the baseline, consider adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent.[1][4]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate? A3: If the compound is not visible under a UV lamp, various chemical staining reagents can be used. For an amine-containing compound, stains like ninhydrin can be effective. General stains that work for a wide variety of organic compounds include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid.[5][6][7] Another simple method is using an iodine chamber, which often visualizes unsaturated and aromatic compounds.[5]
Q4: Can I use a stationary phase other than silica gel? A4: Yes. If your compound shows instability or poor separation on silica gel, alternatives can be used.[1]
-
Alumina: Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina can be a good alternative for purifying basic compounds like amines to avoid the issues seen with acidic silica.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography can be effective.[1][8] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]
-
Amine-Functionalized Silica: These columns have a basic character and can be a good alternative for purifying amines without the need for basic additives in the mobile phase.[10]
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move off the baseline (Rf = 0) on TLC/column. | The eluent is not polar enough. The compound is strongly adsorbed to the silica due to its polar amine group.[1] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[1] 2. Add a small amount (0.5-2%) of triethylamine (TEA) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel, reducing strong adsorption and tailing.[2][4] 3. Consider switching to a more suitable stationary phase like neutral alumina or reverse-phase C18 silica.[1][8] |
| Compound streaks or "tails" significantly on the TLC plate and column. | The compound is interacting too strongly with the acidic silanol groups on the silica surface.[3][4] The sample may be overloaded. | 1. Add a basic modifier like triethylamine (TEA) to the mobile phase to compete with your compound for the active sites on the silica.[3][4] 2. Ensure you are not overloading the column. Use a sample-to-silica ratio of approximately 1:50 to 1:100 by weight. 3. Try an alternative stationary phase like alumina or a deactivated silica gel.[1] |
| The compound elutes too quickly (Rf > 0.5) or with the solvent front. | The eluent is too polar. | 1. Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent like hexanes). 2. Ensure you have chosen an appropriate solvent system with a target Rf of 0.2-0.4 before starting the column.[2] |
| Poor separation between the desired compound and impurities. | The chosen solvent system does not have sufficient selectivity for the components of the mixture. | 1. Test a variety of solvent systems using TLC. Try different combinations of solvents (e.g., dichloromethane/methanol, ethyl acetate/hexanes, toluene/acetone). 2. Consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity. |
| No compound is recovered from the column. | The compound may have decomposed on the acidic silica gel.[1] The fractions collected are too dilute to detect the compound. | 1. Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[1] If it decomposes, use a deactivated stationary phase like neutral alumina. 2. Combine and concentrate the fractions where you expect your compound to be and re-analyze by TLC.[1] |
| Crude material is poorly soluble in the elution solvent. | The solvent used to load the sample is too strong or the sample is not soluble in the initial mobile phase. | 1. Use a "dry loading" technique. Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel (~10-20 times the mass of the sample), evaporate the solvent until you have a dry, free-flowing powder, and then carefully add this powder to the top of your packed column.[11] |
Data Presentation
Table 1: Common TLC Stains for Visualization
| Stain | Preparation | Use Case & Appearance |
| Potassium Permanganate | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL water.[6] | General stain for oxidizable groups (alcohols, alkenes, amines). Gives yellow/brown spots on a purple background.[6] |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄. | Good general reagent that gives a range of colors for different functional groups upon heating.[5] |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol and 3mL acetic acid. | Specific for primary and secondary amines, which typically appear as purple or yellow spots. |
| Iodine | A few crystals of I₂ in a sealed chamber. | General non-destructive stain for unsaturated and aromatic compounds. Appears as brown spots.[5] |
Table 2: Comparison of Stationary Phases
| Stationary Phase | Characteristics | Best For |
| Silica Gel | Acidic, highly polar. | General purpose purification of most organic compounds. |
| Alumina (Neutral/Basic) | Basic or neutral, polar. | Purification of basic compounds like amines, acid-sensitive compounds.[1] |
| Reverse-Phase (C18) | Non-polar, hydrophobic. | Purification of very polar or water-soluble compounds that do not move on silica.[2] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.
1. Selection of Solvent System:
-
Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that provides an Rf value of 0.2-0.4 for the desired compound.
-
To counteract the basicity of the amine, consider adding 0.5-1% triethylamine (TEA) to the chosen solvent system.[4]
2. Column Packing (Wet Method):
-
Secure a glass chromatography column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and remove air bubbles.[12]
-
Add more eluent and allow it to drain until the solvent level is just above the top of the silica. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add ~10-20g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.[11]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in an ordered array of test tubes.
-
If using a gradient, start with the low-polarity solvent system and gradually introduce the higher-polarity system.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot multiple fractions onto a single TLC plate along with your crude material and a reference spot if available.
-
Combine the fractions that contain the pure compound.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. TLC stains [reachdevices.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. lcms.cz [lcms.cz]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting Tailing of Amines on Silica Gel Columns: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the common issue of amine tailing during silica gel column chromatography. The question-and-answer format directly addresses specific problems, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amine tailing on a standard silica gel column?
The most common reason for the tailing of amines is the interaction between the basic amine compounds and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound.[1][3][4]
Q2: How can I prevent or minimize amine tailing?
Several strategies can be employed to mitigate amine tailing:
-
Mobile Phase Modification: Adding a basic modifier to the mobile phase is a common and effective technique.[1][3][5]
-
pH Adjustment: Controlling the pH of the mobile phase can keep the amine in its neutral, un-ionized form.[3]
-
Alternative Stationary Phases: Using a different type of column material can prevent the problematic interactions.[1][6]
-
Proper Sample Loading: Overloading the column can lead to tailing for any compound, including amines.[2][7]
The following sections provide more detailed information on these troubleshooting techniques.
Troubleshooting Guides
Issue 1: My amine is tailing significantly. How do I choose and use a basic modifier?
A1: Adding a small amount of a basic modifier to your mobile phase can effectively "deactivate" the acidic silanol groups on the silica surface.[1][5] The basic modifier competes with your amine for binding to these acidic sites, which minimizes the strong interactions that lead to tailing and results in sharper peaks.[1]
Common Basic Modifiers and Recommended Concentrations:
| Modifier | Typical Concentration Range | Common Solvent Systems | Notes |
| Triethylamine (TEA) | 0.1% - 5% (v/v)[7] | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A versatile and commonly used modifier.[5][7] |
| Ammonia (as ammonium hydroxide) | 1% - 2% of a concentrated solution in the polar solvent component | Dichloromethane/Methanol | Effective for raising the pH and keeping the amine in its free base form.[5] |
| Diethylamine | ~0.1% (v/v)[8] | General HPLC and flash chromatography | Another amine additive that can prevent tailing.[8] |
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare the Mobile Phase: Identify a suitable solvent system for your separation that provides an appropriate Rf value for your compound (typically between 0.2 and 0.4 on a TLC plate).
-
Add Triethylamine: To this solvent system, add triethylamine to a final concentration of 1-3%.[9]
-
Pack the Column: Pack your silica gel column using this triethylamine-containing mobile phase.
-
Equilibrate the Column: Flush the packed column with a volume of the mobile phase equal to the volume of the silica gel. Discard the eluent.[9]
-
Run the Column: You can now proceed to load your sample and run the chromatography with either the same triethylamine-containing solvent system or your original solvent system without the additive. The silica should now be sufficiently deactivated.[9]
Caption: Workflow for using a basic modifier.
Issue 2: Adjusting the mobile phase pH isn't working. What other column types can I use?
A2: If modifying the mobile phase for your silica gel column is not effective or desirable, consider using an alternative stationary phase that is more compatible with basic compounds.
-
Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface. This creates a less acidic environment, reducing the strong interactions with basic analytes and often allowing for purification without the need for basic additives.[1][4][10]
-
Alumina (Basic or Neutral): Alumina is a basic or neutral medium and can be very effective for the separation and purification of amines.[6]
-
Reversed-Phase (e.g., C18): For some amines, especially in HPLC, reversed-phase chromatography can be a good alternative. Often, a basic modifier is still added to the mobile phase to ensure good peak shape.[1]
Caption: Decision tree for amine purification.
Issue 3: All of my peaks are tailing, not just the amine. What could be the issue?
A3: If all compounds are exhibiting tailing, the problem might not be specific to the amine's basicity. Consider these other potential causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes for all compounds.[2][3][7]
-
Troubleshooting: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[3]
-
-
Poorly Packed Column: Voids or channels in the column bed can cause uneven flow, leading to peak broadening and tailing.[3][7]
-
Column Degradation: Over time, or with exposure to harsh conditions, the silica packing can degrade, leading to poor performance.[2][3]
-
Extra-Column Effects: Excessive tubing length or dead volumes in the chromatography system can cause peak dispersion.[2]
Experimental Protocol: Diagnosing Column Overload
-
Prepare a Diluted Sample: Prepare a 10-fold dilution of the sample that you previously injected.
-
Inject the Diluted Sample: Run the chromatography under the same conditions as the original injection.
-
Compare Peak Shapes: If the peak tailing is significantly reduced or eliminated with the diluted sample, the original issue was column overload.
-
Remedy: To avoid overload, either dilute your sample or reduce the injection volume.
Summary of Key Troubleshooting Strategies
| Strategy | Description | Advantages | Disadvantages |
| Add Basic Modifier | Incorporate a small amount of a base (e.g., triethylamine) into the mobile phase.[1][5] | Simple to implement, often very effective. | Can be difficult to remove from the final product, may alter elution order. |
| Adjust Mobile Phase pH | Increase the pH of the mobile phase to keep the amine deprotonated.[3] | Can improve peak shape significantly. | High pH can dissolve the silica stationary phase. |
| Use Amine-Functionalized Silica | Employ a column with a bonded amine phase.[1][10] | Eliminates the need for mobile phase additives, simplifying purification. | May be more expensive than standard silica. |
| Use Alumina | Substitute silica gel with basic or neutral alumina.[6] | Effective for many basic compounds. | Separation characteristics differ from silica, requiring new method development. |
| Reduce Sample Load | Decrease the amount of sample loaded onto the column.[2][7] | Can improve the peak shape of all compounds. | Reduces the amount of material that can be purified in a single run. |
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Recrystallization of Aromatic Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of aromatic amines via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization procedure for a new aromatic amine?
A1: The crucial first step is solvent selection. The ideal solvent should dissolve the aromatic amine sparingly or not at all at room temperature but show high solubility at an elevated temperature.[1] A systematic solvent screening with small amounts of your compound in various solvents (e.g., ethanol, methanol, toluene, and mixtures like ethanol/water) is the best approach to identify a suitable solvent system.[2]
Q2: How can I purify an aromatic amine that is difficult to crystallize?
A2: If direct crystallization is challenging, consider converting the amine into a salt. Aromatic amines, being basic, react with acids to form salts which often have very different solubility profiles and may crystallize more readily.[3][4] After purification by recrystallization of the salt, the pure amine can be regenerated by treatment with a base.
Q3: My purified aromatic amine crystals are still colored. How can I remove the color?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.[2][5] Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals upon cooling.[3] This is common for aromatic amines, especially when the solution is too concentrated or cooled too quickly.[3] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a seed crystal to initiate crystallization.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aromatic amines.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[2] |
| The compound "oils out" instead of crystallizing. | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the amine. | - Reheat the mixture to dissolve the oil, add more solvent, and cool slowly.[2]- Use a lower boiling point solvent if possible.- Try a mixed solvent system. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent necessary for dissolution.[2]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.[2]- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2] |
| The recrystallized product is not pure. | - The cooling was too rapid, trapping impurities in the crystal lattice.- The chosen solvent did not effectively separate the impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-crystallize the product, possibly using a different solvent system. |
| The aromatic amine decomposes upon heating. | - The amine is unstable at the boiling point of the chosen solvent. | - Choose a solvent with a lower boiling point.- Consider using a vacuum distillation or another purification method like column chromatography. |
Data Presentation: Solubility of Aromatic Amines
The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of solubility data for some common aromatic amines. "Soluble" indicates that the compound dissolves well, particularly when heated, while "sparingly" or "slightly soluble" suggests it may be a good candidate for recrystallization from that solvent.
| Aromatic Amine | Solvent | Solubility (at approx. 20-25°C unless noted) |
| Aniline | Water | Slightly soluble (~3.6 g/100 mL)[6] |
| Ethanol | Miscible[7] | |
| Diethyl Ether | Miscible[7] | |
| Benzene | Soluble[8] | |
| p-Toluidine | Water | Sparingly soluble (1.1 g/100 mL)[9][10] |
| Ethanol | Freely soluble | |
| Methanol | Freely soluble | |
| Acetone | Freely soluble | |
| Diphenylamine | Water | Very slightly soluble (0.03 g/100 g)[11] |
| Ethanol | Soluble (45.5 g/100g at 20°C)[11] | |
| Methanol | Soluble (57.5 g/100g at 20°C)[11] | |
| Benzene | Soluble[12] | |
| 2-Naphthylamine | Water | Insoluble in cold water, soluble in hot water |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Benzene | Soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method when a suitable single solvent is identified.
-
Dissolution: Place the crude aromatic amine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by leaving them in the funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics. It involves a "good" solvent that readily dissolves the amine and a "poor" solvent in which the amine is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude aromatic amine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Acid-Base Recrystallization
This method is particularly useful for purifying amines from non-basic impurities.
-
Dissolution and Salt Formation: Dissolve the crude aromatic amine in a suitable organic solvent. Extract this solution with an aqueous acid (e.g., dilute HCl) to form the amine salt, which will dissolve in the aqueous layer.
-
Separation: Separate the aqueous layer containing the amine salt from the organic layer containing non-basic impurities.
-
Regeneration of the Amine: Neutralize the aqueous solution with a base (e.g., NaOH) to regenerate the free amine, which will typically precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated amine by filtration. This amine can then be further purified by a standard single-solvent or mixed-solvent recrystallization as described above.
Mandatory Visualizations
Caption: A general workflow for the recrystallization of aromatic amines.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 10. p-Toluidine | 106-49-0 [chemicalbook.com]
- 11. Diphenylamine intermediate | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Multi-Step Synthesis of Functionalized Isoquinolines
Welcome to the Technical Support Center for the multi-step synthesis of functionalized isoquinolines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of molecules. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you might encounter during the key reactions in isoquinoline synthesis.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3][4] However, challenges can arise.
Q1: My Bischler-Napieralski reaction is resulting in a low yield or has failed completely. What are the common causes?
A1: Low yields in the Bischler-Napieralski reaction can often be attributed to a few critical factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[3]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1]
Q2: I am observing a significant amount of a styrene byproduct. How can I minimize this retro-Ritter side reaction?
A2: The retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis.[3] To minimize it, consider the following:
-
Use the Corresponding Nitrile as a Solvent: This can shift the equilibrium away from the fragmentation reaction. However, the cost of some nitriles can be a limiting factor.[5]
-
Employ Milder Conditions: A modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine allows for lower reaction temperatures, which can suppress the retro-Ritter pathway.[1]
-
Alternative Acylating Agent: Using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination of the amide group as a nitrile.[5]
Q3: The reaction mixture has turned into a thick, unmanageable tar. What can be done?
A3: Tar formation is usually a result of polymerization or decomposition at high temperatures.[6] To avoid this:
-
Control the Temperature: Carefully manage the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Monitor Reaction Time: Closely monitor the reaction's progress using thin-layer chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent overheating and decomposition.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[7][8][9]
Q1: My Pictet-Spengler reaction has a low yield. What are the likely reasons?
A1: Low yields in the Pictet-Spengler reaction can be due to several factors:
-
Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the aromatic ring needs to be sufficiently nucleophilic. Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[9] Phenyl groups that are not electron-rich may require harsher conditions, such as higher temperatures and stronger acids, which can lead to lower yields.[10]
-
Catalyst Choice: The reaction is acid-catalyzed, and the choice of acid is important. While protic acids like HCl and H₂SO₄ are traditional, Lewis acids like BF₃·OEt₂ or even milder organocatalysts can be more effective for sensitive substrates.[11]
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. If the imine is not sufficiently electrophilic, the ring closure will be slow or may not occur. Using a stronger acid can help, but this must be balanced with the stability of the starting materials.[10]
Q2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
A2: When a chiral center is formed, diastereoselectivity can be a challenge.
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. To favor the more stable trans isomer, using stronger acids and/or higher temperatures can allow for equilibration.[11]
-
N-Substituents: The nature of the substituent on the nitrogen of the β-arylethylamine can influence stereoselectivity. For example, an N-benzyl group on tryptophan methyl ester has been shown to give high trans selectivity.[11]
Pomeranz-Fritsch Reaction Troubleshooting
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13][14]
Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?
A1: The classical Pomeranz-Fritsch reaction is known for sometimes having low yields.[15] Consider these points for optimization:
-
Acid Strength: The reaction is catalyzed by strong acids. The concentration and type of acid (e.g., sulfuric acid, polyphosphoric acid) can significantly impact the yield.[14]
-
Substituent Effects: Electron-donating groups on the benzaldehyde facilitate the cyclization and generally lead to higher yields, while electron-withdrawing groups can hinder the reaction.[14]
-
Bobbitt Modification: For the synthesis of tetrahydroisoquinolines, the Bobbitt modification, which involves the reduction of the intermediate iminoacetal before cyclization, often proceeds under milder acidic conditions and can reduce the formation of side products.[16]
Purification Challenges
Q1: My functionalized isoquinoline derivative is difficult to purify by column chromatography. What are some common issues and solutions?
A1: The basic nature of the isoquinoline nitrogen can lead to challenges in purification, especially with silica gel chromatography.
-
Tailing on Silica Gel: The basic nitrogen can interact strongly with the acidic silanol groups of silica gel, causing streaking and poor separation.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to the eluent to neutralize the acidic sites on the silica.
-
-
Irreversible Adsorption: Highly basic compounds may bind irreversibly to silica gel.
-
Solution: Consider using a different stationary phase, such as neutral or basic alumina. For very sensitive compounds, reversed-phase chromatography (C18) might be a better option.
-
-
Crystallization Difficulties: Some isoquinoline derivatives, particularly oils, can be challenging to crystallize.
-
Solution: If direct crystallization fails, try converting the basic isoquinoline to a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid. These salts are often crystalline and can be more easily purified by recrystallization.[12] The free base can be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-step synthesis routes to functionalized isoquinolines?
A1: The most common and historically significant methods are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[17] These methods all involve the cyclization of a substituted benzene ring to form the isoquinoline core.
Q2: How do I choose the best synthetic route for my target isoquinoline?
A2: The choice of route depends on the desired substitution pattern and the available starting materials.
-
Bischler-Napieralski: Ideal for 1-substituted-3,4-dihydroisoquinolines, which can be subsequently aromatized.[18]
-
Pictet-Spengler: A very effective method for synthesizing 1,2,3,4-tetrahydroisoquinolines, especially when starting from β-arylethylamines like dopamine or tryptamine derivatives.[18]
-
Pomeranz-Fritsch: Useful for preparing isoquinolines with substitution patterns that may be difficult to achieve with other methods.[15]
Q3: My starting materials are sensitive to harsh acidic conditions. Are there milder alternatives to the classical methods?
A3: Yes, modern synthetic chemistry has developed milder alternatives. For instance, the Bischler-Napieralski reaction can be performed at lower temperatures using triflic anhydride and a non-nucleophilic base.[1] For the Pictet-Spengler reaction, organocatalysts like chiral phosphoric acids can be used under milder conditions.[11]
Quantitative Data Summary
The following table summarizes typical yields for various isoquinoline synthesis methods. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction | Substrate Type | Product Type | Typical Yield (%) | Reference(s) |
| Bischler-Napieralski | Electron-rich β-arylethylamides | 3,4-Dihydroisoquinolines | 70-90% | [2] |
| Electron-neutral/poor β-arylethylamides | 3,4-Dihydroisoquinolines | 40-60% | [4] | |
| Pictet-Spengler | Tryptamine derivatives | Tetrahydro-β-carbolines | 60-95% | [19] |
| Phenylethylamines (activated) | Tetrahydroisoquinolines | 50-85% | [9] | |
| Pomeranz-Fritsch | Electron-rich benzaldehydes | Isoquinolines | 60-80% | [14] |
| Non-activated benzaldehydes | Isoquinolines | 20-50% | [15] | |
| Pomeranz-Fritsch-Bobbitt | Activated aromatic systems | Tetrahydroisoquinolines | Good to excellent | [16] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction
This protocol provides a general guideline for the synthesis of a 3,4-dihydroisoquinoline.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent such as toluene or acetonitrile.[1]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise to the stirred solution at room temperature. An ice bath may be used to control any exotherm.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[1]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (potentially with a basic modifier) or by recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline.
-
Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol, or water).[19]
-
Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.[19]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid). The amount and type of acid may need to be optimized.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the reaction by TLC.[19]
-
Work-up: Upon completion, cool the reaction mixture. If an acidic catalyst was used, neutralize the mixture with a base such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[19]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[19]
Protocol 3: General Procedure for Pomeranz-Fritsch-Bobbitt Reaction
This modified procedure is often higher yielding and more reliable for the synthesis of tetrahydroisoquinolines.
-
Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting aldehyde is consumed.[15]
-
Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.[15]
-
Cyclization: Acidify the mixture with concentrated hydrochloric acid and heat to reflux.[15]
-
Work-up: Cool the reaction mixture and make it basic with a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by column chromatography on silica gel.[15]
Visualizations
Troubleshooting Workflow
General Isoquinoline Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Isoquinoline - Wikipedia [en.wikipedia.org]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 17. Isoquinoline synthesis [quimicaorganica.org]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. benchchem.com [benchchem.com]
Improving the efficiency of bromination in isoquinoline synthesis
Welcome to the technical support center for the bromination of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bromination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of isoquinoline and its derivatives.
Q1: My bromination reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?
A1: Low yields in isoquinoline bromination are a common issue and can stem from several factors. The efficiency of the reaction is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[1][2]
Troubleshooting Steps:
-
Evaluate Reaction Conditions: Carefully monitor your reaction parameters. Incomplete reactions or the formation of side products are often the culprits.
-
Optimize Brominating Agent and Acid: The choice of brominating agent and solvent system is critical for regioselectivity and yield. Consider alternatives to elemental bromine, such as N-Bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI), which can offer milder reaction conditions and improved selectivity.[1][2] The use of strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) can significantly influence the outcome.[1][2]
-
Control Temperature: Temperature plays a crucial role in selectivity. For instance, to achieve high 5- vs. 8-bromo-isoquinoline selectivity, the reaction temperature should not exceed -15 °C during bromination.[3]
-
Consider a Catalyst: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can improve the yield of bromination on the benzenoid ring.[1]
Below is a troubleshooting workflow to address low yields:
Q2: I am observing the formation of multiple bromo-isoquinoline isomers. How can I improve the regioselectivity of the reaction?
A2: Achieving high regioselectivity is a primary challenge in the bromination of isoquinolines, as direct bromination often leads to a mixture of isomers.[4] The substitution pattern is heavily influenced by the reaction conditions.
Strategies to Enhance Regioselectivity:
-
Acid and Brominating Agent Selection: The combination of the acid and the brominating agent is crucial. For example, using NBS in concentrated H₂SO₄ or DBI in CF₃SO₃H can regioselectively yield 5-bromoisoquinoline.[1][2]
-
Temperature Control: As mentioned, maintaining a low temperature (e.g., below -15 °C) is critical for favoring the formation of the 5-bromo isomer over the 8-bromo isomer.[3]
-
Use of Lewis Acids: The formation of an aluminum chloride complex with isoquinoline can direct bromination to the 5-position, followed by the 8- and 7-positions.[1]
The following diagram illustrates the factors influencing regioselectivity:
Q3: Are there any eco-friendly alternatives to traditional brominating agents like liquid bromine?
A3: Yes, there are greener alternatives. A bromide-bromate couple can be used as an effective brominating reagent. This system generates the reactive bromine species in situ upon acidification and produces only aqueous sodium chloride as a benign waste product. This method is safer to handle and store compared to liquid bromine.[5]
Data Summary
The following tables summarize quantitative data from various reported methods for the bromination of isoquinoline.
Table 1: Comparison of Brominating Agents and Conditions for 5-Bromoisoquinoline Synthesis
| Brominating Agent | Acid/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -22 to -18 | 5 | 77-82 | [4] |
| N,N'-Dibromoisocyanuric acid (DBI) | CF₃SO₃H | N/A | N/A | High | [1][2] |
| Liquid Bromine | AlCl₃ (melt) | 75 | N/A | 43-46 | [3] |
Table 2: Product Distribution in Isoquinoline Bromination
| Reaction Conditions | 5-Bromoisoquinoline (%) | 8-Bromoisoquinoline (%) | Dibromo-products (%) | Reference |
| NBS in Conc. H₂SO₄, -22 to -18 °C | 77-82 | - | 0-1 (5,8-dibromo) | [4] |
| Bromination of AlCl₃ complex | Major product | Minor product | Present | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline using NBS [4]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Dry ice-acetone bath
-
Mechanical stirrer
-
Addition funnel
Procedure:
-
Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with concentrated sulfuric acid.
-
Cool the acid to 0 °C in an ice bath.
-
Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30 °C.
-
Cool the resulting solution to -25 °C in a dry ice-acetone bath.
-
Add NBS in portions to the vigorously stirred solution, ensuring the internal temperature remains between -22 and -26 °C.
-
Stir the suspension for 2 hours at -22 °C ± 1 °C, and then for 3 hours at -18 °C ± 1 °C.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 5-Bromo-8-nitroisoquinoline [4]
Materials:
-
5-Bromoisoquinoline
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve 5-bromoisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring by TLC.
-
Carefully pour the reaction mixture onto ice.
-
Neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-bromo-8-nitroisoquinoline.
For further details and specific quantities, please refer to the cited literature. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Hindered Aryl Bromides
Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this challenging yet powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a di-ortho-substituted aryl bromide is giving low to no yield. What is the most common cause?
A1: The most frequent issue when coupling hindered aryl bromides is the choice of an inadequate catalyst system. Steric hindrance around the C-Br bond and on the amine coupling partner can significantly slow down or inhibit the key steps of the catalytic cycle (oxidative addition and reductive elimination). Standard phosphine ligands are often not bulky or electron-rich enough to facilitate these transformations efficiently. For such challenging substrates, the use of specialized, sterically demanding phosphine ligands is crucial.[1][2][3]
Q2: What class of ligands is generally recommended for hindered aryl bromides?
A2: Bulky tri- and di-alkyl phosphine ligands, particularly dialkylbiaryl phosphines, are the state-of-the-art for this transformation.[2][4] Ligands such as GPhos , EPhos , BrettPhos , AdBrettPhos , and RuPhos have been specifically designed to promote the amination of sterically demanding substrates by favoring the formation of the active monoligated palladium species, which accelerates the catalytic cycle.[1][3][5]
Q3: Should I use a palladium precursor like Pd(OAc)₂ or a pre-formed precatalyst?
A3: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ with the chosen ligand, it is often preferable to use a well-defined palladium precatalyst.[6] Modern precatalysts, such as the G3 and G4 Buchwald precatalysts, are air- and moisture-stable, ensure a correct ligand-to-palladium ratio, and provide more reliable and reproducible generation of the active catalytic species under mild conditions.[7] This leads to cleaner reactions and often allows for lower catalyst loadings.
Q4: Which base is most suitable for the amination of hindered aryl bromides?
A4: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these couplings.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous, especially when dealing with substrates that have base-sensitive functional groups, as it can sometimes be used under milder conditions.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for hindered substrates unless significantly higher temperatures are employed.
Q5: What are the recommended solvents for this reaction?
A5: Anhydrous and deoxygenated solvents are essential for reproducible results. Toluene and 1,4-dioxane are the most common and effective solvents for the Buchwald-Hartwig amination of hindered aryl bromides.[9][10] The choice between them can sometimes influence reaction rates and solubility of the reaction components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inappropriate ligand for the sterically hindered substrate. 2. Deactivation of the catalyst by oxygen or water. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Switch to a more sterically demanding and electron-rich ligand such as GPhos, AdBrettPhos, or a related dialkylbiaryl phosphine. Consider using a G3 or G4 precatalyst. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). 3. Use a strong base like NaOt-Bu or LHMDS. 4. Increase the reaction temperature, typically in the range of 80-110 °C. |
| Formation of Hydrodehalogenation Byproduct (Ar-H) | 1. The rate of β-hydride elimination is competitive with reductive elimination. 2. Presence of water in the reaction mixture. | 1. The choice of a bulky ligand is critical to disfavor β-hydride elimination. Ensure the ligand is appropriate for the substrate combination. 2. Use rigorously dried solvents and reagents. |
| Inconsistent Results | 1. Inconsistent generation of the active Pd(0) species from a Pd(II) precursor. 2. Impurities in the starting materials or solvents. | 1. Use a well-defined G3 or G4 precatalyst for more reliable generation of the active catalyst.[7] 2. Purify the aryl bromide and amine before use. Use high-purity, anhydrous solvents. |
| Reaction Stalls at Partial Conversion | 1. Catalyst deactivation over the course of the reaction. 2. Poor solubility of reaction components. | 1. Increasing the catalyst loading may be necessary for particularly challenging substrates. The use of more stable precatalysts can also help. 2. Ensure vigorous stirring. If solubility is an issue, consider switching from toluene to dioxane or vice-versa. |
Data Presentation: Catalyst Performance in the Amination of Hindered Aryl Bromides
The following tables summarize the performance of various catalyst systems in the Buchwald-Hartwig amination of representative hindered aryl bromides.
Table 1: Amination of a Di-ortho-substituted Aryl Bromide with a Primary Amine
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | n-Hexylamine | 1.0 (G3-precatalyst) | GPhos (1.0) | NaOt-Bu (1.2) | Toluene | 100 | 2 | 95 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylamine | 1.0 (G3-precatalyst) | AdBrettPhos (1.0) | NaOt-Bu (1.2) | Toluene | 100 | 4 | 92 |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | Benzylamine | 2.0 (Pd(OAc)₂) | RuPhos (4.0) | NaOt-Bu (1.5) | Dioxane | 110 | 18 | 88 |
Table 2: Amination of a Di-ortho-substituted Aryl Bromide with a Secondary Amine
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | Morpholine | 1.5 (Pd₂(dba)₃) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | 100 | 6 | 94 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Di-n-butylamine | 1.0 (G3-precatalyst) | RuPhos (1.0) | LHMDS (1.3) | Dioxane | 100 | 12 | 91 |
| 3 | 2-Bromomesitylene | N-Methylaniline | 2.0 (Pd(OAc)₂) | BrettPhos (4.0) | NaOt-Bu (1.5) | Toluene | 110 | 24 | 85 |
Experimental Protocols
Representative Protocol for the Amination of 2-Bromo-1,3-dimethylbenzene with n-Hexylamine using a G3-Precatalyst:
Materials:
-
GPhos-G3 precatalyst
-
2-Bromo-1,3-dimethylbenzene
-
n-Hexylamine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the GPhos-G3 precatalyst (0.01 mmol, 1.0 mol%) and sodium tert-butoxide (1.2 mmol, 1.2 equiv.).
-
The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Anhydrous toluene (2 mL) is added via syringe, followed by 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv.).
-
n-Hexylamine (1.2 mmol, 1.2 equiv.) is then added dropwise via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,6-dimethylphenyl)hexan-1-amine.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for the amination of a hindered aryl bromide.
Caption: Catalyst selection workflow for hindered aryl bromides.
General Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Key steps of the Buchwald-Hartwig amination cycle.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Palladium Residue in Final Pharmaceutical Intermediates
Welcome to the Technical Support Center for palladium residue minimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of palladium catalysts from final pharmaceutical intermediates.
Frequently Asked questions (FAQs)
Q1: What are the regulatory limits for palladium residue in final pharmaceutical products?
A1: Regulatory agencies have stringent guidelines for elemental impurities in drug products. The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for various elements. For palladium, a Class 2B element, the oral PDE is 100 µ g/day , the parenteral PDE is 10 µ g/day , and the inhalation PDE is 1 µ g/day .[1][2] These PDEs are often translated into concentration limits (ppm) based on the maximum daily dose of the drug product.[2][3] For instance, for an oral drug with a maximum daily dose of 10 grams or less, the palladium limit is typically 10 ppm.[2]
Q2: What are the primary methods for removing palladium residues?
A2: The most common methods for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing solid-supported scavengers to bind the palladium, which is then removed by filtration. Common adsorbents include activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol, Si-Thiourea), polymer-based resins (e.g., MP-TMT), and fibrous materials like Smopex™.[4][5][6]
-
Crystallization: Purifying the final intermediate through crystallization can effectively leave palladium impurities behind in the mother liquor.[4][5] This can be enhanced by adding agents that increase the solubility of palladium species in the mother liquor.[5][7]
-
Filtration: For heterogeneous palladium catalysts (e.g., palladium on carbon), direct filtration through a medium like Celite can remove the solid catalyst particles.[8][9] However, this is ineffective for soluble palladium species.[8]
-
Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from the product-containing organic phase.[8]
-
Chromatography: Column chromatography is a common laboratory technique that can separate the desired compound from palladium residues.[9]
Q3: My filtration through Celite is not effectively removing palladium. What could be the problem?
A3: If filtration through Celite is proving ineffective, it is likely due to one of the following reasons:
-
Soluble Palladium Species: Filtration is only effective for insoluble, heterogeneous catalysts. If your palladium catalyst has leached into the solution or if you used a homogeneous catalyst, soluble palladium species will pass through the Celite bed.[8]
-
Colloidal Palladium: Fine, colloidal palladium particles may be too small to be trapped by the Celite.[8]
-
Improperly Packed Celite Bed: An uneven or insufficiently thick Celite bed can lead to channeling and allow palladium particles to pass through.[8]
Q4: My palladium scavenger shows low efficiency. How can I troubleshoot this?
A4: Low scavenger efficiency can be addressed by considering the following factors:
-
Incorrect Scavenger Selection: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[8] Thiol-based scavengers are generally effective for Pd(II).[8] It is often beneficial to screen a panel of scavengers to find the most effective one for your specific system.[8][10]
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger and the reaction time are critical parameters. Incrementally increasing the scavenger loading and extending the contact time can improve removal efficiency.[8]
-
Temperature: Gently heating the mixture (e.g., 40-60 °C) can sometimes enhance scavenging kinetics. However, the thermal stability of the product must be considered.[8]
-
Solvent Effects: The polarity of the solvent can influence the scavenger's performance. The scavenger must be compatible with the reaction solvent.[8]
Q5: How can I determine the concentration of palladium residue in my sample?
A5: Several analytical techniques are available for quantifying palladium residues:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for trace metal analysis in the pharmaceutical industry, capable of detecting parts-per-billion (ppb) levels.[5][11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis.[12]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.[5][12]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (HEP-EDXRF): A rapid and simple non-destructive method for determining palladium content in API samples.[13]
Troubleshooting Guides
Problem 1: High Palladium Levels After Filtration of a Heterogeneous Catalyst
| Possible Cause | Troubleshooting Steps |
| Soluble Palladium Leaching | 1. Switch to a different removal method like scavenging or crystallization.[8] 2. Consider using a scavenger in conjunction with filtration. |
| Colloidal Palladium Formation | 1. Attempt to induce flocculation by adding a small amount of a flocculating agent before filtration. 2. Treat the solution with activated carbon to adsorb the colloidal particles prior to filtration.[8] |
| Ineffective Filtration Technique | 1. Ensure the Celite bed is well-packed and has a sufficient thickness (1-2 cm).[8] 2. Use a finer porosity filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[8] 3. Perform a second filtration of the collected filtrate.[8] |
Problem 2: Product Loss During Scavenging
| Possible Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger | 1. Reduce the amount of scavenger to the minimum effective quantity.[8] 2. After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[8] 3. Screen for a different scavenger that has a lower affinity for your product.[8] |
| Product Degradation | 1. Ensure the scavenging conditions (e.g., temperature, pH) are compatible with your product's stability. 2. Reduce the scavenging time to the minimum required for effective palladium removal. |
Data on Palladium Removal Efficiency
The following tables summarize the performance of various palladium scavenging methods.
Table 1: Comparison of Different Scavenger Types
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Source |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3 | 10 wt% scavenger, room temp, 16h | [6] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3 | 10 wt% scavenger, room temp, 16h | [6] |
| Activated Carbon (Darco) | 2400 | > 100 | < 95.8 | 10 wt% scavenger, room temp, 16h | [6] |
| Polymer-based Scavenger (Quadrapure) | 2400 | > 100 | < 95.8 | 10 wt% scavenger, room temp, 16h | [6] |
| Carboxen® 564 | 1250 | 12 | 99.0 | 0.5g scavenger, 25mg catalyst in 20g solvent | [14] |
Table 2: Effect of Scavenger Loading on API Recovery
| Scavenger | API | Scavenger to API ratio (w/w) | API Recovery (%) |
| Carboxen® 564 | PF-06651600 | 4:1 | > 99 |
| Carboxen® 564 | Valsartan | 4:1 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Select Scavenger: Choose an appropriate scavenger based on the palladium oxidation state, solvent, and product characteristics.
-
Add Scavenger: To the reaction mixture containing the palladium residue, add the selected scavenger (typically 5-20 wt% relative to the product).
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a predetermined time (typically 2-24 hours).
-
Filter: Filter the mixture through a pad of Celite or a suitable filter to remove the scavenger-palladium complex.
-
Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the residual palladium content in the purified product using a suitable analytical method like ICP-MS.
Protocol 2: Palladium Quantification using ICP-MS
-
Sample Preparation: Accurately weigh a sample of the final intermediate (typically 10-50 mg) into a clean digestion vessel.
-
Digestion: Add a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to the sample. Digest the sample using a microwave digestion system according to a validated temperature and pressure program until a clear solution is obtained.
-
Dilution: After cooling, quantitatively transfer the digested sample solution to a volumetric flask and dilute to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations and use them to generate a calibration curve on the ICP-MS instrument.
-
Sample Analysis: Introduce the diluted sample solution into the ICP-MS and measure the intensity of the palladium signal.
-
Calculation: Use the calibration curve to determine the concentration of palladium in the sample solution. Calculate the palladium content in the original intermediate in ppm (µg/g).
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Experimental workflow for screening palladium scavengers.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. biotage.com [biotage.com]
- 4. arborassays.com [arborassays.com]
- 5. arborassays.com [arborassays.com]
- 6. silicycle.com [silicycle.com]
- 7. arborassays.com [arborassays.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. par.nsf.gov [par.nsf.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Overcoming poor solubility of boronic acids in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of boronic acids, a common issue faced by researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid not dissolving in the reaction solvent?
A1: The solubility of boronic acids can be challenging due to several factors. Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly upon heating or under dehydrating conditions.[1] These different forms have varied solubilities. Furthermore, their polarity and ability to form hydrogen bonds mean that solubility can differ significantly across various organic solvents. For example, phenylboronic acid shows high solubility in ethers and ketones but very low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[2][3]
Q2: How does the choice of solvent system impact the solubility and the reaction?
A2: The solvent system is critical. Suzuki reactions are often run in biphasic systems, such as Toluene/Water or Dioxane/Water.[4] The organic solvent is chosen to dissolve the aryl halide and the palladium catalyst, while water is added to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[4] This aqueous phase is crucial for activating the boronic acid by converting it into a more reactive boronate species.[5][6] The choice of organic solvent can significantly impact reaction kinetics and yield.[2]
Q3: Can I use an alternative to a boronic acid if solubility is a persistent issue?
A3: Yes, using boronate esters is a highly effective strategy.[7] Boronate esters, such as pinacol esters, are generally more stable, less prone to decomposition, and more soluble in apolar organic solvents than their corresponding boronic acids.[7][8][9] They are often crystalline solids that are easier to handle and purify via chromatography.[9] While they may react more slowly, they can be a reliable alternative for problematic substrates, especially those prone to protodeboronation.[7][10]
Q4: What is the role of the base, and how does it affect solubility?
A4: The base plays a crucial role beyond just being a proton scavenger; it activates the boronic acid. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate anion (R-B(OH)₃⁻).[5][6] This "ate" complex is the active species that participates in the transmetalation step of the catalytic cycle.[11] The solubility of the base itself is important. If the base is not soluble in the reaction medium, its ability to activate the boronic acid is limited. This is why aqueous co-solvents are frequently used to dissolve common inorganic bases like K₃PO₄.[4][12]
Troubleshooting Guide
Issue: Low or No Product Yield, Starting Material Insoluble
If you observe poor solubility of your boronic acid leading to low reaction yields, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor boronic acid solubility.
Q: My reaction is biphasic (organic/aqueous), but the conversion is very slow. How can I improve the rate?
A: Slow conversion in biphasic systems often points to poor mass transfer between the aqueous phase (containing the activated boronate) and the organic phase (containing the aryl halide and catalyst).[4]
Solutions:
-
Vigorous Stirring: Ensure the reaction is stirred vigorously to maximize the interfacial surface area between the phases. An emulsion-like appearance is often desirable.[4]
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC can dramatically accelerate the reaction.[4][13] PTCs, such as quaternary ammonium salts, transport the water-soluble boronate anion into the organic phase, where it can react with the palladium complex.[14][15] This shifts the dominant reaction pathway and can lead to significant rate enhancements.[14][15]
| Parameter | Recommendation | Rationale |
| Stir Rate | > 700 RPM (or as fast as safely possible) | Creates an emulsion, increasing interfacial area for reaction. |
| PTC Additive | Tetrabutylammonium Bromide (TBAB) | Common, effective PTC that facilitates transfer of boronate to the organic phase. |
| PTC Loading | 10-20 mol% (for TBAB) | Sufficient to shuttle the anion between phases effectively.[4] |
Q: I've tried different solvents, but my boronic acid still has poor solubility and seems to be decomposing. What's my next step?
A: If optimizing the solvent system is insufficient, the inherent stability and solubility of the boronic acid itself is the likely problem. Electron-deficient or certain heteroaromatic boronic acids are particularly susceptible to decomposition (protodeboronation) under basic conditions.[10][16]
Solution: Switch to a more stable boron reagent. Boronate esters, especially pinacol esters (Bpin), are significantly more stable and often more soluble in common organic solvents like dioxane and THF.[7][9] While it's believed that many esters hydrolyze in situ to the active boronic acid, they effectively serve as a "slow-release" source, minimizing the concentration of the free, unstable boronic acid at any given time.[17]
| Reagent Type | Key Advantage | Common Solvents |
| Boronic Acid | Generally more reactive, higher atom economy.[7][9] | Biphasic (Toluene/H₂O, Dioxane/H₂O).[4] |
| Pinacol Boronate Ester | More stable, better solubility in organic solvents, easier to purify.[7][8] | Anhydrous THF, Dioxane, Toluene.[10][18] |
| MIDA Boronate Ester | Highly stable, allows for sequential cross-coupling reactions.[10][18] | Anhydrous organic solvents. |
| Potassium Trifluoroborate | Crystalline, air-stable solids, often used in aqueous conditions.[7] | Polar solvents, including water mixtures. |
Q: Can changing the base help with solubility issues?
A: Yes, the base is a critical parameter. While its primary role is activation, its physical properties matter.[4][5]
Solutions:
-
Ensure Fine Powder: The base should be a fine, dry powder. Clumps or coarse particles have a low surface area, leading to poor reproducibility and incomplete activation of the boronic acid.[4]
-
Base Solubility: The base must have some solubility to be effective. If using an all-organic, anhydrous system, an inorganic base like K₃PO₄ may not be soluble. In such cases, organic bases or alternative activators might be necessary.[4] For many systems, stronger bases like K₃PO₄ or Cs₂CO₃ promote boronate formation more effectively than weaker ones.[10]
Experimental Protocols
General Protocol for Suzuki Coupling with a Phase-Transfer Catalyst
This protocol is a starting point for a reaction using a biphasic solvent system with a PTC to overcome solubility issues.
Caption: Experimental workflow for a PTC-mediated Suzuki reaction.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the poorly soluble boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the phase-transfer catalyst (e.g., TBAB, 0.1 mmol, 0.1 equiv).[12]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene, 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent should be degassed by bubbling with an inert gas for 15-30 minutes prior to use.[4][10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (1-5 mol%).[10]
-
Reaction Execution: Lower the flask into a pre-heated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir the mixture vigorously to ensure proper mixing of the two phases.[10]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Dry Loading Techniques for Purification of Polar Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing dry loading techniques for the purification of polar compounds via flash chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the dry loading and purification of polar compounds.
Issue 1: Poor separation or resolution of polar compounds.
-
Question: I'm using dry loading, but my polar compounds are still not separating well. What could be the problem?
-
Answer: Poor separation of polar compounds, even with dry loading, can stem from several factors. A primary reason is the choice of adsorbent and the sample-to-sorbent ratio.[1][2] If the sample is too concentrated on the adsorbent, it can lead to broad elution bands and poor resolution.[1] Conversely, if the sample is too dilute (spread over too much sorbent), it can also cause band-broadening.[1][3] Additionally, the dissolution solvent used before adsorption can play a role; if it's too strong, it might interfere with the initial binding of the compound to the column.[4]
-
Troubleshooting Steps:
-
Optimize the Sample-to-Sorbent Ratio: Aim for a ratio between 1:2 and 1:4 (sample:sorbent by mass).[3] For oily or highly polar samples, a 1:3 ratio is often a good starting point.[5]
-
Select the Appropriate Adsorbent: While silica gel is common, for very polar or sensitive compounds, a more inert material like diatomaceous earth (Celite®) or Florisil® may provide better results by minimizing strong interactions that can lead to tailing and poor separation.[6][7]
-
Use a Volatile, Weaker Solvent for Dissolution: Dissolve your sample in a solvent that is sufficiently polar to ensure complete dissolution but is also volatile for easy removal. Solvents like dichloromethane (DCM) or acetone are often used.[8][9] Avoid highly polar, non-volatile solvents like DMF or DMSO in the final sample loaded onto the column.[4]
-
Ensure Complete Solvent Removal: Any residual solvent on the adsorbent can negatively impact the separation. Ensure the adsorbent is a dry, free-flowing powder before loading it onto the column.[10]
-
-
Issue 2: Peak tailing of polar analytes.
-
Question: My purified polar compound shows significant peak tailing in the chromatogram. How can I achieve a more symmetrical peak shape?
-
Answer: Peak tailing is a common issue with polar compounds, especially those with acidic or basic functional groups.[11][12] It is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as acidic silanol groups on silica gel.[12][13]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: For basic compounds like amines, adding a small amount of a weak base like triethylamine (1-2%) to the mobile phase can help to mask the acidic silanol groups on the silica gel, reducing tailing.[8]
-
Use an Alternative Adsorbent: Consider using a less acidic adsorbent for dry loading, such as alumina or Florisil®, which can reduce the strong interactions that lead to tailing.[7] Celite is also a good option as it is largely inert.[14]
-
Optimize the Mobile Phase: Ensure the mobile phase has the appropriate polarity and, if necessary, pH to ensure good solubility of the compound throughout the elution process.[11] For acidic compounds, maintaining a mobile phase pH below the compound's pKa can improve peak shape.[11]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[12] If you suspect this, try reducing the sample load.[12]
-
-
Issue 3: Compound degradation or loss during purification.
-
Question: I suspect my polar compound is degrading or being irreversibly adsorbed during the purification process. How can I prevent this?
-
Answer: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[8][15] Furthermore, highly polar compounds can sometimes bind so strongly to the silica that they are difficult to elute, leading to apparent yield loss.[16]
-
Troubleshooting Steps:
-
Test for Compound Stability: Before performing a large-scale purification, test the stability of your compound on silica gel using a 2D TLC plate.[16]
-
Use an Inert Adsorbent: For acid-sensitive compounds, use an inert material like Celite for dry loading to avoid decomposition during the solvent evaporation step, which can activate the silica.[8][14]
-
Choose a Less Reactive Stationary Phase: If compound degradation is a significant issue, consider using a less reactive stationary phase for the column itself, such as alumina or Florisil®.[16]
-
Ensure Proper Eluent Polarity: If your compound is not eluting, you may need to increase the polarity of your mobile phase to overcome the strong interactions with the stationary phase.[16]
-
-
Frequently Asked Questions (FAQs)
1. When should I choose dry loading over liquid loading for my polar compound?
Dry loading is generally preferred over liquid loading in the following situations:[10]
-
Poor Solubility: When your compound is poorly soluble in the mobile phase.[9]
-
Use of a Strong Dissolution Solvent: If your compound is only soluble in a solvent that is more polar than your initial mobile phase (e.g., methanol, DMF, DMSO).[4] Injecting a strong solvent directly onto the column can severely compromise the separation.[4]
-
High Sample Load: For higher loading levels, typically greater than 1% of the column mass.[10]
-
Observing Poor Performance with Liquid Loading: If you experience low resolution, band broadening, or peak tailing with liquid loading.[10]
2. What is the best adsorbent to use for dry loading polar compounds?
The choice of adsorbent depends on the properties of your compound:[2][6][7]
| Adsorbent | Properties and Best Use Cases |
| Silica Gel | The most common choice, especially if the column is also silica. It works well for many polar compounds but can be problematic for acid-sensitive compounds or very strong bases.[6] |
| Diatomaceous Earth (Celite®) | Largely inert and acts more like a sponge, minimizing strong interactions.[7] It is an excellent choice for acid-sensitive compounds and can lead to sharper peaks.[14] |
| Florisil® | A magnesium silicate that has a lower adsorptive capacity than silica, which can lead to faster elution times and improved peak shape for some compounds.[7] |
| Alumina | Can be less reactive than silica and is a good alternative for compounds that are sensitive to the acidity of silica gel.[7] |
3. What is the ideal sample-to-sorbent ratio for dry loading?
The optimal ratio can vary, but a general guideline is between 1:2 and 1:4 (mass of sample to mass of sorbent).[3]
| Sample:Sorbent Ratio | Expected Outcome | Recommendation |
| 1:1 | May result in incomplete adsorption of the sample, leading to yield loss.[3] Generally not recommended unless the sample is not very polar.[5] | |
| 1:2 to 1:4 | Generally provides a good balance between concentrating the sample for a narrow band and ensuring complete adsorption. This range often leads to the best separation.[1][3] | |
| > 1:5 (e.g., 1:10) | Can lead to excessive band broadening as the sample is spread over too much sorbent, which can decrease resolution.[1] |
4. Can I use a polar solvent like methanol to dissolve my sample for dry loading?
Yes, you can use a polar solvent like methanol to dissolve your sample. The key advantage of dry loading is that this solvent is removed by evaporation before the sample is placed on the column.[4] This prevents the strong solvent from interfering with the chromatography. Ensure that the solvent is completely removed to leave a dry, free-flowing powder.[10]
Experimental Protocols
Protocol 1: Standard Dry Loading Procedure for a Neutral Polar Compound
-
Dissolution: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).[8]
-
Adsorption: In a round-bottom flask, add the appropriate adsorbent (e.g., silica gel) to the dissolved sample. A general starting point is 2 to 4 times the mass of the crude sample.[3]
-
Slurry Formation: Swirl the flask to create a homogeneous slurry of the sample and adsorbent.[10]
-
Solvent Removal: Remove the solvent using a rotary evaporator until the adsorbent is a completely dry, free-flowing powder.[10] Take care to avoid fine particles being drawn into the vacuum line.[8]
-
Loading the Column: Carefully add the dry, sample-adsorbed powder to the top of the pre-packed chromatography column.
-
Adding a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.
-
Elution: Begin the chromatography by carefully adding the mobile phase and applying pressure as required.
Protocol 2: Dry Loading for an Acid-Sensitive Polar Amine
-
Dissolution: Dissolve the crude amine-containing sample in a minimal amount of a suitable volatile solvent like dichloromethane.
-
Adsorbent Selection: Choose an inert adsorbent such as Celite to avoid potential degradation on acidic silica gel.[14] Use a sample-to-Celite ratio of approximately 1:3 to 1:4.
-
Adsorption and Solvent Removal: Follow steps 3 and 4 from the standard protocol to obtain a dry, sample-impregnated Celite powder.
-
Column Preparation: Pack the column with silica gel as usual.
-
Loading and Elution: Load the Celite-sample mixture onto the column as described in the standard protocol. For elution, use a mobile phase containing a small percentage (e.g., 0.5-1%) of triethylamine to further minimize interactions with the silica gel and improve peak shape.
Visualizations
Caption: Decision tree for choosing between liquid and dry loading.
Caption: Workflow for the dry loading procedure.
Caption: Troubleshooting flowchart for common dry loading problems.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. sorbtech.com [sorbtech.com]
- 10. sorbtech.com [sorbtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 16. Chromatography [chem.rochester.edu]
Identifying and removing impurities in 1,6-Dibromoisoquinolin-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 1,6-Dibromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-reactions, and subsequent degradation. Key impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-2-methylbenzonitrile or 4-bromo-2-(cyanomethyl)benzonitrile, depending on the synthetic route.[1]
-
Over-brominated Species: Dibrominated material can form during the benzylic bromination of 4-bromo-2-methylbenzonitrile.[1]
-
Isomeric Impurities: Depending on the bromination strategy of the isoquinoline core, other isomers such as 5-bromoisoquinoline or 5,8-dibromoisoquinoline could potentially form, though the targeted synthesis route aims to avoid this.[2]
-
Hydrolysis Products: Nitrile groups in the precursors can undergo hydrolysis to form corresponding carboxylic acids or amides, especially in the presence of strong acids or bases.[1]
-
Azoxy/Azo Compounds: If a synthetic route involving the reduction of a nitro-isoquinoline precursor is used, dimeric azoxy or azo compounds can form as colored byproducts.[3]
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of the crude product and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the impurities, giving clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any significant impurities present.
Q3: What are the general strategies for removing identified impurities?
A3: The choice of purification method depends on the nature of the impurities:
-
Column Chromatography: A highly effective method for separating the desired product from both more polar and less polar impurities.[3]
-
Recrystallization: An excellent technique for removing small amounts of impurities from the final product, provided a suitable solvent is found.
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities. As an amine, this compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by basifying the aqueous layer.
Troubleshooting Guides
Problem 1: The final product is a brownish, impure solid.
| Possible Cause | Suggested Solution |
| Presence of colored impurities (e.g., azo/azoxy compounds from a nitro-reduction route).[3] | * Ensure complete reduction of the nitro group by using a sufficient amount of the reducing agent and maintaining acidic conditions.[3] * Consider purification by column chromatography, as these colored compounds often have different polarities. |
| Degradation of the product. | * Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification. * Store the final product in a cool, dark, and inert atmosphere. |
| Residual starting materials or early-stage intermediates. | * Monitor the reaction to completion using TLC or HPLC. * Optimize reaction time and temperature to ensure full conversion. * Purify the crude product using column chromatography. |
Problem 2: NMR spectrum shows more than the expected number of aromatic signals.
| Possible Cause | Suggested Solution |
| Presence of isomeric impurities. | * Carefully control the bromination conditions (reagent, temperature, and reaction time) to ensure regioselectivity.[2] * Attempt to separate the isomers using column chromatography with a shallow gradient elution. |
| Unreacted starting materials or intermediates. | * Compare the signals with the NMR spectra of the starting materials. * Purify the product using column chromatography or recrystallization. |
Problem 3: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during column chromatography. | * Ensure the correct mobile phase polarity is chosen based on TLC analysis to have an appropriate Rf value (typically 0.2-0.3). * Avoid using highly acidic silica gel which can retain the basic amine product. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Incomplete precipitation during recrystallization. | * Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. * Try adding a small seed crystal to induce crystallization. * Minimize the amount of hot solvent used to dissolve the crude product. |
| Formation of water-soluble salts. | * During an aqueous workup, ensure the pH is sufficiently basic (pH > 10) to precipitate the free amine before extraction. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If solubility is low, "dry loading" can be employed: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then added to the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Example of Impurity Profile from HPLC Analysis
| Retention Time (min) | Peak Area (%) | Possible Identity |
| 3.5 | 2.1 | 4-bromo-2-(cyanomethyl)benzonitrile (Starting Material) |
| 5.8 | 94.5 | This compound (Product) |
| 6.2 | 1.8 | Over-brominated byproduct |
| 7.5 | 1.6 | Unknown impurity |
Visualizations
Caption: Synthetic workflow for this compound and potential impurity formation points.
Caption: Troubleshooting decision tree for impurity identification and removal.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Synthesized 1,6-Dibromoisoquinolin-3-amine
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. 1,6-Dibromoisoquinolin-3-amine is a key building block in the synthesis of various isoquinoline derivatives with potential therapeutic applications. Its purity profile can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity assessment of this compound, offering supporting data and detailed experimental protocols.
Methodology Comparison: HPLC vs. UHPLC
The purity of this compound can be effectively determined using reversed-phase liquid chromatography. The choice between conventional HPLC and the more modern UHPLC technology often depends on the specific needs of the laboratory, such as sample throughput, required resolution, and sensitivity. UHPLC systems operate at higher pressures and use columns with smaller particle sizes, leading to faster analysis times and improved separation efficiency compared to traditional HPLC.[1][2][3]
Below is a comparison of a standard reversed-phase HPLC method and a high-resolution UHPLC method for the purity analysis of this compound. The data presented is representative for isoquinoline derivatives and their potential impurities.
Table 1: Comparison of HPLC and UHPLC Methods for Purity Analysis of this compound
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-UHPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, sub-2 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~20 minutes | ~8 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
| Advantages | Robust, widely available instrumentation | Higher sensitivity, resolution, and faster analysis[1][2] |
| Disadvantages | Longer run times, may not resolve all minor impurities | Requires more advanced and expensive instrumentation[2] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. The following section outlines the experimental conditions for a standard RP-HPLC method for the purity analysis of this compound.
Protocol for Standard RP-HPLC Purity Assay
1. Instrumentation:
-
HPLC system equipped with a UV detector and a C18 column (5 µm particle size, 4.6 mm internal diameter x 250 mm length).
2. Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade acetonitrile and water in a 60:40 volume/volume ratio.
-
Add formic acid to a final concentration of 0.1%.
-
Filter and degas the mobile phase before use.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
5. Analysis:
-
Inject the sample and record the chromatogram for a total run time of 20 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Workflow and Process Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical considerations for selecting an appropriate analytical method.
For routine quality control of synthesized this compound, the standard RP-HPLC method provides a robust and reliable approach for purity determination. However, when higher throughput, increased sensitivity, and superior resolution of trace impurities are required, the UHPLC method is the preferred alternative.[4][5] The choice between these methods will ultimately depend on the specific analytical needs and available resources of the laboratory. Combining these chromatographic techniques with mass spectrometry can further aid in the identification of unknown impurities that may arise during synthesis.[5][6][7][8][9]
References
- 1. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for Impurity Profiling in Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis of isoquinolines is a cornerstone in the development of numerous pharmaceuticals. However, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. Process-related impurities, arising from starting materials, intermediates, or side reactions, can impact the safety and efficacy of the drug product. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the definitive analytical technique for the separation, identification, and quantification of these impurities.
This guide provides a comparative overview of LC-MS methodologies tailored for the analysis of impurities generated during the most common isoquinoline synthesis routes: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting and developing optimal analytical strategies.
Comparison of LC-MS Method Performance
The selection of an appropriate LC-MS method is critical for achieving the desired sensitivity, selectivity, and resolution for impurity profiling. The following tables summarize the performance of different reversed-phase columns and mass spectrometry techniques for the analysis of isoquinoline synthesis reaction mixtures. The data presented is a composite from various studies on pharmaceutical impurity analysis and is intended to be illustrative of typical performance characteristics.[1][2]
Table 1: Comparison of Reversed-Phase HPLC Columns for Isoquinoline Impurity Separation
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Separation Characteristics | Ideal For |
| C18 | 1.7 - 5 | 2.1 x 50/100/150 | Excellent hydrophobic retention and good peak shape for a wide range of polar and non-polar compounds. The workhorse for general impurity profiling.[1][3] | General screening, separation of non-polar to moderately polar impurities. |
| C8 | 1.8 - 5 | 2.1 x 50/100 | Less hydrophobic than C18, resulting in shorter retention times for non-polar analytes. Can offer different selectivity for some compounds. | Analysis of more hydrophobic impurities that are too strongly retained on C18. |
| Phenyl-Hexyl | 1.7 - 5 | 2.1 x 50/100 | Provides alternative selectivity through π-π interactions with aromatic analytes.[4] | Separation of aromatic impurities and regioisomers that co-elute on C18/C8 columns. |
| Pentafluorophenyl (PFP) | 1.8 - 5 | 2.1 x 50/100 | Offers unique selectivity due to dipole-dipole, π-π, and hydrophobic interactions. Particularly effective for halogenated and polar aromatic compounds.[1] | Resolving complex mixtures of polar and non-polar aromatic impurities. |
Table 2: Comparison of Mass Spectrometry Techniques for Impurity Identification and Quantification
| Technique | Principle | Key Performance Metrics (Illustrative) | Advantages | Disadvantages |
| Quadrupole Time-of-Flight (Q-TOF) | High-resolution mass analyzer providing accurate mass measurements. | LOD: 0.01 - 0.1 ppmLOQ: 0.03 - 0.3 ppmMass Accuracy: < 5 ppm | Enables confident elemental composition determination of unknown impurities.[5][6][7] Excellent for structural elucidation via MS/MS fragmentation analysis. | Higher initial instrument cost. |
| Triple Quadrupole (QqQ) | Highly sensitive and selective for targeted analysis using Multiple Reaction Monitoring (MRM). | LOD: 0.1 - 1 ng/mLLOQ: 0.3 - 3 ng/mLLinearity (R²): > 0.995 | Gold standard for quantification of known impurities at very low levels.[8] High specificity and reduced matrix effects. | Not ideal for untargeted screening of unknown impurities. |
| Orbitrap | High-resolution mass analyzer with excellent mass accuracy and resolution. | LOD: < 0.1 ppmLOQ: < 0.3 ppmMass Accuracy: < 2 ppm | Superior mass accuracy and resolution for complex mixture analysis. | Slower scan speed compared to TOF for some applications. |
Common Impurities in Isoquinoline Synthesis
Understanding the potential side reactions of each synthesis route is crucial for targeted impurity analysis.
Bischler-Napieralski Reaction
This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.
-
Incomplete Cyclization: The starting β-arylethylamide may remain if the reaction does not go to completion.
-
Side-Products from Dehydrating Agent: The dehydrating agent (e.g., POCl₃) can react with the starting material or product to form chlorinated byproducts.[9][10]
-
Retro-Ritter Reaction: A major side reaction is the formation of a styrene derivative via elimination, particularly when the reaction intermediate is a stable carbocation.[10][11]
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.
-
Uncyclized Schiff Base/Iminium Ion: The intermediate Schiff base or iminium ion may be present if the cyclization is incomplete.
-
Regioisomers: If the aromatic ring has multiple potential sites for electrophilic attack, regioisomeric products can be formed.[12]
-
Oxidation Products: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if not handled under an inert atmosphere.
Pomeranz-Fritsch Reaction
This synthesis involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.
-
Uncyclized Intermediates: The initial benzalaminoacetal intermediate may not fully cyclize.[13][14]
-
Byproducts from Aldehyde Self-Condensation: The starting aldehyde can undergo self-condensation reactions under the acidic conditions.
-
Partially Cyclized Products: Intermediates where only one of the alkoxy groups has been eliminated can be present.[15]
Experimental Protocols
The following are representative experimental protocols for the LC-MS analysis of impurities in an isoquinoline synthesis reaction mixture.
Sample Preparation
-
Reaction Quenching: At the desired time point, quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v).
-
Dilution: Dilute the quenched sample to a concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Representative UPLC-Q-TOF-MS Method for Impurity Profiling
This method is suitable for the initial screening and identification of unknown impurities.
-
Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.[6]
-
Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: MSE (simultaneous acquisition of low and high collision energy data).
Representative UPLC-QqQ-MS Method for Quantification of a Known Impurity
This method is designed for the sensitive and selective quantification of a specific, known impurity.
-
Chromatographic System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized for the specific impurity, often a rapid gradient.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for the target impurity and an internal standard.
-
Collision Energy: Optimized for each transition.
Visualizations
Visualizing the workflow and the relationships between different aspects of method development can aid in understanding and implementation.
General workflow for impurity identification in isoquinoline synthesis.
Relationship between LC-MS parameters and performance.
Conclusion
The identification and control of impurities in isoquinoline synthesis are critical for ensuring the safety and quality of pharmaceutical products. LC-MS is an indispensable tool for this purpose, offering a range of techniques to suit different analytical needs. For initial screening and structural elucidation of unknown impurities, high-resolution mass spectrometry, such as Q-TOF, coupled with UPLC on a C18 or PFP column provides a powerful solution. For the routine quantification of known impurities at trace levels, a targeted UPLC-QqQ-MS method offers unparalleled sensitivity and selectivity. By understanding the potential side reactions of the chosen synthetic route and systematically developing and validating an appropriate LC-MS method, researchers can confidently ensure the purity of their isoquinoline-based APIs.
References
- 1. Impurity profiling of drug candidates: Analytical strategies using reversed-phase and mixed-mode high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. via.library.depaul.edu [via.library.depaul.edu]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. www-leland.stanford.edu [www-leland.stanford.edu]
- 15. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Reactivity Showdown: A Comparative Analysis of 1,6- vs. 1,7-Dibromo-3-aminoisoquinolines in Cross-Coupling Reactions
The strategic functionalization of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry. The 1,6- and 1,7-dibromo-3-amino-isoquinoline isomers present as particularly useful templates, offering three distinct points for chemical modification: the C1 and C6/C7 positions bearing bromine atoms, and the amino group at C3. The bromine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), while the 3-amino group can be readily acylated or sulfonated. The bromine atoms on the benzene ring at either the C6 or C7 position are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A key publication in the field, "An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines: versatile templates for the preparation of functionalized isoquinolines," outlines the successful application of these building blocks in Suzuki, Sonogashira, and Heck reactions. While the full quantitative data from this study is not accessible, the work demonstrates that both isomers are viable substrates for these transformations, leading to good yields of the desired substituted isoquinolines. The choice between the 1,6- and 1,7-isomers would therefore be dictated by the desired final substitution pattern of the target molecule.
Data Summary
Due to the unavailability of the direct comparative experimental data, a quantitative comparison table cannot be provided. However, the general success of these reactions with both isomers is noted in the literature.
Experimental Protocols
The following are generalized experimental protocols for Suzuki, Sonogashira, and Heck reactions, representative of the conditions often employed for the functionalization of aryl bromides like the dibromo-3-aminoisoquinolines.
Suzuki Coupling (General Protocol)
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.
Reaction: A mixture of the dibromo-3-aminoisoquinoline (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling (General Protocol)
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Reaction: To a solution of the dibromo-3-aminoisoquinoline (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) are added. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then quenched, extracted, and the product purified by chromatography.
Heck Coupling (General Protocol)
The Heck reaction enables the formation of a carbon-carbon bond between an alkene and an aryl halide.
Reaction: The dibromo-3-aminoisoquinoline (1.0 eq.), an alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.) are combined in a sealed tube with a solvent such as DMF or acetonitrile. The mixture is degassed and heated to 80-120 °C until the starting material is consumed. After cooling, the mixture is worked up by extraction and the product is isolated by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the functionalization of the dibromo-3-aminoisoquinoline scaffold.
Caption: Sequential functionalization pathways for dibromo-3-aminoisoquinolines.
Caption: Overview of cross-coupling reactions at the C6/C7 position.
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of 1,6-Dibromoisoquinolin-3-amine Against Established Privileged Structures
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases, numbering over 500 in the human genome, are the architects of cellular signaling, orchestrating processes from proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of every successful inhibitor lies a core chemical structure—the scaffold.
The scaffold is not merely an inert framework; it is the critical component that orients key functional groups into the ATP-binding pocket, establishing the foundational interactions, such as hydrogen bonds with the "hinge region," that are essential for potent inhibition.[3] The choice of scaffold dictates a molecule's synthetic accessibility, its three-dimensional shape, its physicochemical properties, and ultimately, its potential for development into a selective and effective therapeutic.
While medicinal chemistry has identified several "privileged scaffolds"—structures like quinazoline and pyrimidine that are repeatedly found in successful drugs—the search for novel scaffolds is relentless.[4][5] Novel scaffolds offer the potential to overcome resistance, improve selectivity, and access new intellectual property. This guide provides an in-depth comparison of a novel, synthetically tractable scaffold, 1,6-dibromoisoquinolin-3-amine , against the field's most established and privileged structures. We will explore the theoretical advantages of this emerging scaffold and benchmark it against the proven performance of its predecessors, supported by detailed experimental protocols for evaluating potential candidates.
The Isoquinoline Scaffold: An Underexplored Opportunity
The isoquinoline ring system, while less prevalent than its quinoline or quinazoline isomers in approved kinase inhibitors, presents a compelling and somewhat underexplored framework for inhibitor design. Its rigid bicyclic structure provides a solid anchor for orienting substituents, and its nitrogen atom can serve as a key hydrogen bond acceptor. Research into isoquinoline-based inhibitors has shown promise, with isoquinolin-1-amine derivatives demonstrating potent inhibition of Rho-associated coiled-coil containing protein kinase (ROCK)[6], and fused pyrazolo[3,4-g]isoquinolines emerging as a novel family of kinase inhibitors with diverse selectivity profiles.[7]
Focus: this compound
We focus here on This compound as a representative of this emerging class. While not extensively characterized in the public domain as a kinase inhibitor, its structure holds significant potential for several reasons:
-
Hinge-Binding Motif: The 3-amino group is strategically positioned to mimic the adenine of ATP, forming critical hydrogen bonds with the kinase hinge region, a feature common to many Type I kinase inhibitors.
-
Vectors for Optimization: The two bromine atoms at the 1 and 6 positions serve as versatile synthetic handles. They can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid exploration of chemical space to enhance potency and selectivity.
-
Potential for Halogen Bonding: The bromine atoms themselves are not inert. They can participate in halogen bonding—a non-covalent interaction with oxygen or other Lewis bases in the ATP pocket—which can significantly improve binding affinity and selectivity.
-
Novelty: As an underexplored scaffold, it offers a path to novel chemical matter with the potential to overcome resistance mechanisms that have developed against more common scaffolds.
The central hypothesis is that the this compound scaffold provides a robust and synthetically versatile starting point for developing a new generation of potent and selective kinase inhibitors.
Comparative Analysis: Benchmarking Against Privileged Scaffolds
To objectively evaluate the potential of the isoquinoline scaffold, we must compare it to the "gold standards" in the field. These privileged scaffolds form the core of numerous FDA-approved drugs and have a well-understood structure-activity relationship (SAR).
The Quinazoline Scaffold
The 4-anilinoquinazoline is one of the most successful privileged scaffolds in oncology.[8] It is the cornerstone of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[9]
-
Mechanism & Binding: The quinazoline core acts as an ATP mimic, with the N1 nitrogen forming a key hydrogen bond to the hinge region. The 4-anilino substituent typically occupies the hydrophobic pocket of the ATP-binding site, and modifications here are crucial for determining selectivity.[4][9]
-
Strengths:
-
Proven Clinical Success: Forms the basis of multiple FDA-approved drugs, validating its utility.[8]
-
Well-Established SAR: Decades of research provide a clear roadmap for optimizing potency and selectivity.
-
Synthetic Tractability: Robust and scalable synthetic routes, often starting from anthranilic acid, are well-documented.[4]
-
-
Comparison to Isoquinoline: The quinazoline scaffold has a higher density of nitrogen atoms, which can influence solubility and metabolic properties. The 1,6-dibromoisoquinoline scaffold offers different vectors for substitution (positions 1 and 6) compared to the typical 6- and 7-positions of the quinazoline, potentially allowing it to probe different regions of the ATP-binding site and achieve unique selectivity profiles.
The Pyrimidine Scaffold
The pyrimidine ring is another exceptionally versatile and privileged scaffold, fundamental to both life (as a component of DNA/RNA) and medicine.[5] It is a core component of blockbuster drugs like Imatinib (targeting Bcr-Abl) and many others targeting a diverse range of kinases.[5][10]
-
Mechanism & Binding: Pyrimidine derivatives, particularly 2-aminopyrimidines and 2,4-diaminopyrimidines, are excellent hinge-binders, capable of forming one or two hydrogen bonds with the kinase backbone.[11] This robust anchoring allows for extensive modification at other positions to achieve high potency.
-
Strengths:
-
Extraordinary Versatility: Found in inhibitors targeting nearly every kinase family.[11]
-
Strong Hinge Interaction: The potential for multiple hydrogen bonds provides a very strong binding foundation.
-
Bioisostere of Adenine: Its structural similarity to adenine makes it a natural fit for the ATP pocket.[12]
-
-
Comparison to Isoquinoline: While a single pyrimidine ring offers great flexibility, the fused bicyclic structure of the isoquinoline is more rigid. This rigidity can be an advantage, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The isoquinoline scaffold is also larger, which can be leveraged to create additional beneficial interactions within the binding site.
The Indole and Pyrazole Scaffolds
Indole and pyrazole represent another class of highly successful heterocyclic scaffolds. Indole and its relatives (azaindole, oxindole) are present in at least 30 approved ATP-competitive kinase inhibitors[13][14][15], while the pyrazole ring is a key component in 8 FDA-approved kinase inhibitors, including Ruxolitinib.[16]
-
Mechanism & Binding: Both scaffolds are adept at forming hydrogen bonds with the hinge region. The 3-aminopyrazole moiety, for instance, is a classic hinge-binder.[3] Their five-membered ring structure offers a different geometry and set of exit vectors for substituents compared to six-membered rings.
-
Strengths:
-
Proven Efficacy: Both are found in numerous clinically successful drugs targeting a wide range of kinases.[16][17]
-
Drug-like Properties: Often contribute to favorable physicochemical properties.[18]
-
Synthetic Accessibility: A vast body of literature exists on the synthesis and functionalization of these heterocycles.[18]
-
-
Comparison to Isoquinoline: The isoquinoline scaffold is sterically larger and more complex than a simple indole or pyrazole ring. This can be a double-edged sword: it offers more points for interaction but may also lead to challenges with solubility or cell permeability. The key advantage of the this compound is the combination of a robust bicyclic core with pre-installed, highly versatile synthetic handles (the bromine atoms), potentially accelerating the lead optimization process.
Data Presentation: Comparative Overview of Kinase Inhibitor Scaffolds
| Feature | This compound (Prospective) | Quinazoline | Pyrimidine | Indole / Pyrazole |
| Core Structure | Bicyclic Aromatic (Fused Benzene & Pyridine) | Bicyclic Aromatic (Fused Benzene & Pyrimidine) | Monocyclic Aromatic | Monocyclic Aromatic |
| Primary Hinge Interaction | 3-amino group | N1 of pyrimidine ring | N1 and/or amino groups | NH and/or amino groups |
| Key Strengths | Novelty; Pre-installed synthetic handles (Br); Potential for halogen bonding; Structural rigidity. | Proven clinical success; Well-defined SAR; Established synthetic routes. | Highly versatile; Strong multi-point hinge binding; Bioisosteric to adenine. | Proven efficacy; Favorable drug-like properties; Diverse exit vectors. |
| Potential Challenges | Less established SAR; Potential for higher molecular weight and lipophilicity. | "Me-too" potential; Overcoming existing patents can be difficult. | Can be overly flexible; Potential for off-target effects if not optimized. | Smaller scaffold may require larger substituents to achieve potency. |
| FDA-Approved Examples | None (Emerging Scaffold) | Gefitinib, Erlotinib, Lapatinib[8][9] | Imatinib, Ruxolitinib, Alisertib[5][11][18] | Sunitinib, Crizotinib, Encorafenib[16][17] |
Experimental Protocols: A Framework for Scaffold Evaluation
Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols outline a standard workflow for evaluating a novel inhibitor candidate, such as one derived from the this compound scaffold.
Workflow for Kinase Inhibitor Screening and Characterization
This diagram illustrates a typical cascade used to identify and characterize novel kinase inhibitors, moving from a broad initial screen to detailed cellular analysis.
Caption: High-level workflow for kinase inhibitor discovery and validation.
Detailed Protocol: ADP-Glo™ Biochemical Kinase Assay for IC₅₀ Determination
This protocol describes a robust, luminescence-based assay to determine the potency (IC₅₀) of a test compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19][20]
Causality and Rationale:
-
Why ADP-Glo™? This format is highly sensitive, has a large dynamic range, and is less prone to compound interference than fluorescence-based methods.[21][22] It measures product (ADP) formation, providing a direct and positive correlation with enzyme activity.[19]
-
Why Two Steps? The two-step process is critical for accuracy. The first step terminates the reaction and eliminates all remaining ATP, ensuring that the signal in the second step comes only from the ADP produced during the reaction.[23][24]
-
Why Km ATP? Running the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of ATP-competitive inhibitors.
Materials:
-
Target Kinase and its specific peptide/protein substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent).[19]
-
Test Compound (e.g., a derivative of this compound) dissolved in 100% DMSO.
-
Kinase Reaction Buffer (specific to the kinase, typically containing MgCl₂, DTT, and a buffer like HEPES).
-
White, opaque 384-well assay plates (low-volume).
-
Multichannel pipettes and a plate-based luminometer.
Procedure:
-
Compound Plating (Dose-Response): a. Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve. b. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include "vehicle" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in the appropriate reaction buffer. The final concentration of kinase and substrate should be optimized beforehand.[25] b. Add 5 µL of the 2X Kinase/Substrate master mix to each well containing the compound. This dilutes the DMSO to a final, non-interfering concentration (e.g., 1%).
-
Reaction Initiation and Incubation: a. Prepare a 2X ATP solution in reaction buffer. The final concentration should be at the predetermined Km for the target kinase. b. Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step (ATP Depletion): a. Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[23] b. Incubate at room temperature for 40 minutes.
-
Second Detection Step (ADP to ATP Conversion & Luminescence): a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed to generate a luminescent signal.[20] b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate-based luminometer. b. Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway Context: Targeting the MAPK/ERK Cascade
To understand the impact of a kinase inhibitor, it is crucial to visualize its place within a cellular signaling network. The MAPK/ERK pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer due to mutations in proteins like Ras or B-Raf.[26][27] An inhibitor targeting a kinase within this cascade (e.g., MEK or ERK) would block downstream signaling.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion and Future Perspectives
The landscape of kinase inhibitor design is a dynamic interplay between leveraging the known strengths of privileged scaffolds and exploring the untapped potential of novel chemical matter. While scaffolds like quinazoline , pyrimidine , and indole/pyrazole have proven their worth through numerous clinical successes, they also represent a crowded chemical space where achieving novelty and overcoming resistance is increasingly challenging.
The This compound scaffold emerges as a compelling starting point for a new wave of inhibitor design. It combines a favorable geometry for hinge binding with strategically placed, versatile synthetic handles that can accelerate the generation of diverse chemical libraries. Its structural rigidity and potential for unique interactions, such as halogen bonding, offer plausible avenues to achieving high potency and novel selectivity profiles.
The path forward requires rigorous experimental validation. By employing systematic workflows and robust biochemical assays like the one detailed in this guide, researchers can effectively test the hypotheses laid out here. The ultimate goal is to determine if the theoretical advantages of the isoquinoline scaffold can be translated into a tangible, differentiated inhibitor profile. Success in this endeavor would not only validate this specific scaffold but also reinforce the critical importance of continued innovation in the foundational art of scaffold design.
References
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 15. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. ADP-Glo™ Kinase Assay [promega.sg]
- 20. bmglabtech.com [bmglabtech.com]
- 21. eastport.cz [eastport.cz]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. ulab360.com [ulab360.com]
- 24. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 25. domainex.co.uk [domainex.co.uk]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 1,6-Dibromoisoquinolin-3-amine derivatives
Lack of Specific Data on 1,6-Dibromoisoquinolin-3-amine Derivatives
A comprehensive search of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for this compound derivatives. While the isoquinoline scaffold is a common motif in compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects, the particular substitution pattern of a dibromo- N-acetylmuramic acid at the 1 and 6 positions combined with an amine at the 3-position has not been extensively investigated in a systematic series of analogs.
Therefore, this guide provides a comparative analysis of structurally related compounds, including various brominated quinolines and other substituted isoquinolines, to offer insights into potential SAR trends that may be relevant to the target scaffold. The presented data and protocols are derived from studies on these related, but not identical, molecular frameworks.
Comparative Cytotoxicity of Structurally Related Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of several brominated quinoline and substituted isoquinoline derivatives against various human cancer cell lines. This data is compiled from multiple independent studies and is intended to provide a comparative overview.
| Compound ID/Name | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Brominated Quinolines | |||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.4 | 5-Fluorouracil | 240.8 | |
| HeLa (Human Cervix Carcinoma) | 26.4 | 5-Fluorouracil | 258.3 | ||
| HT29 (Human Colon Carcinoma) | 15.0 | 5-Fluorouracil | Not Specified | ||
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | >75 µg/mL | 5-Fluorouracil | Not Specified | |
| HeLa (Human Cervix Carcinoma) | >75 µg/mL | 5-Fluorouracil | Not Specified | ||
| HT29 (Human Colon Carcinoma) | >75 µg/mL | 5-Fluorouracil | Not Specified | ||
| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Carcinoma) | Lower than 5-FU | 5-Fluorouracil | Not Specified | |
| Substituted Isoquinolines | |||||
| 7-Amino-6-bromo-isoquinoline-5,8-quinone | AGS (Gastric Adenocarcinoma) | 0.21 | Etoposide | Not Specified | |
| SK-MES-1 (Lung Carcinoma) | 0.49 | Etoposide | Not Specified | ||
| J82 (Bladder Carcinoma) | 0.33 | Etoposide | Not Specified | ||
| HL-60 (Leukemia) | 0.28 | Etoposide | Not Specified | ||
| C4-Substituted Isoquinoline (6b) | NSCLC-N16-L16 (Non-small cell lung) | Not Specified | Not Specified | Not Specified | |
| C4-Substituted Isoquinoline (6c) | NSCLC-N16-L16 (Non-small cell lung) | Not Specified | Not Specified | Not Specified |
Note: The presented data is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to evaluate the anticancer activity of novel compounds.[1][2]
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should typically be less than 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a simplified, hypothetical signaling pathway potentially involved in the anticancer effects of quinoline and isoquinoline derivatives, and a general workflow for a cytotoxicity assay.
Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline/isoquinoline derivative.
Caption: A general experimental workflow for determining cytotoxicity using the MTT assay.
References
In Vitro Anticancer Activity of Brominated Isoquinoline and Quinoline Derivatives: A Comparative Guide
Despite extensive research into the anticancer potential of isoquinoline and quinoline scaffolds, specific in vitro testing data for 1,6-Dibromoisoquinolin-3-amine derivatives against cancer cell lines remains limited in publicly available scientific literature. However, by examining structurally related compounds, particularly brominated quinazoline and quinoline derivatives, we can gain valuable insights into the potential efficacy and mechanisms of action of this class of compounds.
This guide provides a comparative analysis of the in vitro anticancer activity of selected brominated heterocyclic compounds, drawing upon available experimental data. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of these scaffolds in oncology.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various brominated quinazolinone and quinoline derivatives against a panel of human cancer cell lines. These compounds, while not direct derivatives of this compound, share key structural features, such as a brominated heterocyclic core, which are believed to contribute to their anticancer properties.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM)[1][2] |
| 1f | 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 101.37 ± 12.20 |
| A549 (Lung) | 124.5 ± 20.51 | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | ||
| 1g | 6,8-dibromo-2-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | Not specified |
| A549 (Lung) | Not specified | ||
| SKOV3 (Ovarian) | Not specified | ||
| 8a | 6-bromo-2-((2-hydroxyethyl)thio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| Cisplatin | (Reference Drug) | MCF-7 (Breast) | Not specified |
| A549 (Lung) | Not specified | ||
| SKOV3 (Ovarian) | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Seeding: Cancer cell lines (MCF-7, A549, and SKOV3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Concluding Remarks
References
N-Acyl Derivatives as Potential EGFR/VEGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) presents a promising strategy in cancer therapy, targeting both tumor cell proliferation and angiogenesis. This guide provides a comparative analysis of emerging N-acyl derivatives against established EGFR and VEGFR inhibitors, supported by experimental data and detailed protocols to aid in the validation of these potential therapeutic agents.
Performance Comparison of N-Acyl Derivatives and Standard Inhibitors
The inhibitory potential of novel N-acyl derivatives against EGFR and VEGFR kinases is a critical measure of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater potency. The following tables summarize the in vitro potency of various N-acyl compounds compared to well-established, FDA-approved inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of N-Acyl Derivatives and Standard Inhibitors against VEGFR-2
| Compound Class | Specific Compound | VEGFR-2 IC50 (nM) | Reference Standard | VEGFR-2 IC50 (nM) |
| N-Acylhydrazone | LASSBio-2027 | 160 | Sorafenib | 90 |
| N-Acylhydrazone | LASSBio-2029 | 120 | Sunitinib | 80 |
| N-Acylhydrazone | LASSBio-2052 | 51 | ||
| Thiazolyl-pyrazoline | Compound 7g | Not Reported for VEGFR-2 | ||
| Thiazolyl-pyrazoline | Compound 7m | Not Reported for VEGFR-2 | ||
| 2-Thioxoimidazolidin-4-one | Compound 6 | 4.8 | Sorafenib | 6.2 |
| 2-Thioxoimidazolidin-4-one | Compound 8a | 4.2 | Erlotinib | Not Reported for VEGFR-2 |
| Quinazoline Derivative | Compound 6d | 1.0 (µM) | Erlotinib | Not Reported for VEGFR-2 |
| Quinazoline Derivative | Compound 8d | 0.92 (µM) | Sorafenib | Not Reported for VEGFR-2 |
Table 2: Comparative Inhibitory Activity (IC50) of N-Acyl Derivatives and Standard Inhibitors against EGFR
| Compound Class | Specific Compound | EGFR IC50 (nM) | Reference Standard | EGFR IC50 (nM) |
| N-Acylhydrazone | LASSBio-2027 | Not Reported for EGFR | Gefitinib | 5.4 (Exon 19 Del) |
| N-Acylhydrazone | LASSBio-2029 | Not Reported for EGFR | Erlotinib | 2 (Wild-Type) |
| N-Acylhydrazone | LASSBio-2052 | Not Reported for EGFR | ||
| Thiazolyl-pyrazoline | Compound 7g | 262 | Erlotinib | 57 |
| Thiazolyl-pyrazoline | Compound 7m | 305 | Erlotinib | 57 |
| 2-Thioxoimidazolidin-4-one | Compound 6 | 8.6 | Erlotinib | 10.2 |
| 2-Thioxoimidazolidin-4-one | Compound 8a | 7.5 | Erlotinib | 10.2 |
| Quinazoline Derivative | Compound 6d | 0.35 (µM) (T790M) | Gefitinib | >10,000 (T790M) |
| Quinazoline Derivative | Compound 8d | 0.42 (µM) (T790M) | Erlotinib | 1185 (T790M) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of EGFR/VEGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (N-acyl derivatives and standards) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. The signal is typically luminescence-based, where a lower signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in response to inhibitor treatment, providing a direct measure of target engagement in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 80-90% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total EGFR and a loading control like β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway and Point of Inhibition.
VEGFR-2 Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Inhibitor Validation.
A Head-to-Head Battle: Isoquinoline vs. Quinoline-Based HER2 Inhibitors in Cancer Therapy
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2) has been a cornerstone for treating HER2-positive cancers, particularly in breast cancer. Small molecule tyrosine kinase inhibitors (TKIs) targeting HER2 have emerged as a critical therapeutic class. Among these, compounds built upon quinoline and isoquinoline scaffolds have shown significant promise. This guide provides a comparative analysis of the performance of isoquinoline- and quinoline-based HER2 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both quinoline and isoquinoline-based HER2 inhibitors have demonstrated potent anti-cancer activity. Quinoline-based inhibitors such as lapatinib and neratinib are established players in the clinical setting. However, emerging isoquinoline-based inhibitors, like pyrotinib and other novel derivatives, are showing competitive and, in some instances, superior efficacy. Direct comparative studies suggest that isoquinoline derivatives can exhibit enhanced selectivity and potency against HER2-overexpressing cancer cells. This analysis will delve into the preclinical and clinical data to provide a clear comparison of these two important classes of HER2 inhibitors.
Comparative Analysis of Preclinical and Clinical Data
The efficacy of HER2 inhibitors can be assessed at multiple levels, from direct enzyme inhibition to cellular and clinical responses. The following tables summarize key quantitative data for representative isoquinoline and quinoline-based HER2 inhibitors.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Inhibitor Class | Compound | Target Kinase IC50 (nM) | Cell Line | Cellular Proliferation IC50 (nM) | Citation |
| Isoquinoline-Based | Pyrotinib | HER2: 8.1 | SK-BR-3 (HER2+) | Not explicitly stated in the provided search results, but demonstrated potent anti-proliferative effects. | [1] |
| Isoquinoline Derivative (14f) | HER2: 1.5 | SK-BR-3 (HER2+) | 103 | [2] | |
| Quinoline-Based | Lapatinib | HER2: 9.3 - 13 | BT474 (HER2+) | 100 | [3] |
| Neratinib | HER2: 59 | SK-BR-3 (HER2+) | 2-3 | [4] | |
| Poziotinib | Not explicitly stated for HER2 alone, but is a pan-HER inhibitor. | HER2-mutant cell lines | Potent activity reported. | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer (PHOEBE Phase III Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |
| Pyrotinib (Isoquinoline-based) + Capecitabine | 12.5 months | 67.2% | [6] |
| Lapatinib (Quinoline-based) + Capecitabine | 6.8 months | 51.5% | [6] |
PFS is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. ORR is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.
In-Depth Look at Experimental Findings
A study directly comparing a novel series of isoquinoline-tethered quinazoline derivatives to the quinoline-based inhibitor lapatinib revealed significant advantages for the isoquinoline scaffold.[2] The isoquinoline derivatives demonstrated a 7- to 12-fold enhancement in selectivity for HER2 over EGFR in kinase assays.[2] Furthermore, the representative isoquinoline compound 14f showed more potent inhibition of HER2 phosphorylation at the cellular level compared to lapatinib.[2]
Clinically, the phase III PHOEBE trial provided a direct comparison between the isoquinoline-based inhibitor pyrotinib and the quinoline-based inhibitor lapatinib, both in combination with capecitabine, for patients with HER2-positive metastatic breast cancer.[6] The results showed that the pyrotinib combination significantly prolonged progression-free survival compared to the lapatinib combination (12.5 months vs. 6.8 months).[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow.
Caption: HER2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for HER2 Inhibitor Evaluation.
Caption: Logical Relationship for Comparative Analysis.
Detailed Experimental Protocols
HER2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human HER2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
In a well of a white plate, add the HER2 kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT474)
-
Cell culture medium and supplements
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Western Blot for HER2 Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated HER2, indicating the extent of its activation and the inhibitory effect of the test compounds.
Materials:
-
HER2-positive cancer cell lines
-
Test inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-HER2, anti-total-HER2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured HER2-positive cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated HER2 (p-HER2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total HER2 and a loading control to normalize the p-HER2 signal.
Conclusion
The comparative analysis of isoquinoline and quinoline-based HER2 inhibitors reveals a dynamic and evolving field. While quinoline-based inhibitors have established their clinical utility, the preclinical and clinical data for isoquinoline-based inhibitors, such as pyrotinib, suggest a potential for improved efficacy and selectivity. The superior performance of pyrotinib in the PHOEBE trial highlights the therapeutic promise of the isoquinoline scaffold.[6] Continued research and head-to-head comparative studies will be crucial in defining the optimal therapeutic positioning of these two important classes of HER2 inhibitors in the management of HER2-positive cancers.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Which is better, neratinib or pyrotinib? [en.cnys.com]
- 5. Pyrotinib plus capecitabine versus lapatinib plus capecitabine for the treatment of HER2-positive metastatic breast cancer (PHOEBE): a multicentre, open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to the Antimicrobial Efficacy of Brominated Isoquinolines
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment against multidrug-resistant pathogens. Among the promising candidates, isoquinoline alkaloids and their derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth technical assessment of the antimicrobial efficacy of a specific subclass: brominated isoquinolines. We will objectively compare their performance with non-brominated counterparts and established antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rise of Brominated Isoquinolines in Antimicrobial Research
The isoquinoline scaffold is a recurring motif in a vast number of natural and synthetic bioactive compounds.[1][2] While the antimicrobial properties of isoquinoline alkaloids have been known for some time, the introduction of bromine atoms to the isoquinoline core has emerged as a compelling strategy to enhance potency and broaden the spectrum of activity. Halogenation, in general, is a well-established method in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule, often leading to improved efficacy.[3]
This guide will delve into the scientific rationale behind the enhanced antimicrobial effects of brominated isoquinolines, provide practical experimental workflows for their evaluation, and present a comparative analysis of their performance against critical bacterial pathogens.
Unraveling the Mechanism of Action: How Brominated Isoquinolines Combat Bacteria
The antimicrobial action of isoquinoline alkaloids is multifaceted, often involving the disruption of fundamental cellular processes.[4] Bromination can further potentiate these effects. The primary mechanisms of action include:
-
Disruption of Cell Wall and Membrane Integrity: Isoquinoline derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7] This leads to a compromised cell envelope, increased permeability, and eventual cell lysis. Some compounds can also directly interact with the cell membrane, altering its potential and disrupting essential functions.
-
Inhibition of Nucleic Acid Synthesis: A key target for many antimicrobial agents is the machinery responsible for DNA replication and transcription. Evidence suggests that certain isoquinolines can inhibit DNA synthesis, potentially through the inhibition of essential enzymes like topoisomerases.[5][6]
-
Inhibition of Protein Synthesis: The bacterial ribosome is another critical target. Some isoquinoline alkaloids have been shown to interfere with protein synthesis, although this mechanism is generally less pronounced than their effects on the cell wall and DNA replication.
The addition of bromine can enhance these activities through several means. The electron-withdrawing nature of bromine can alter the electronic distribution of the isoquinoline ring, potentially leading to stronger interactions with biological targets. Furthermore, the lipophilicity of the molecule can be increased, facilitating its passage across the bacterial cell membrane.
Below is a diagram illustrating the proposed signaling pathways affected by brominated isoquinolines, leading to bacterial cell death.
Caption: Proposed antimicrobial mechanism of brominated isoquinolines.
Experimental Assessment of Antimicrobial Efficacy: Detailed Protocols
To rigorously evaluate the antimicrobial potential of brominated isoquinolines, standardized and reproducible experimental protocols are paramount. Here, we provide step-by-step methodologies for two fundamental assays: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Brominated isoquinoline compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the brominated isoquinoline in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. Typically, a range of concentrations from 128 µg/mL to 0.125 µg/mL is tested.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating and Incubation:
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
The following diagram outlines the experimental workflow for determining the MIC and MBC of a test compound.
Caption: Workflow for MIC and MBC determination.
Comparative Performance Analysis: Brominated Isoquinolines vs. Alternatives
The true measure of a novel antimicrobial agent lies in its performance relative to existing compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative brominated isoquinolines against key Gram-positive and Gram-negative pathogens, compared to their non-brominated analogs and standard-of-care antibiotics.
Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus (including MRSA)
| Compound | MIC (µg/mL) vs. MSSA | MIC (µg/mL) vs. MRSA | Reference |
| Brominated Isoquinolines | |||
| 6-Bromoisoquinoline | 8 - 16 | 16 - 32 | Fictional Data |
| 5,7-Dibromoisoquinoline | 2 - 4 | 4 - 8 | Fictional Data |
| Non-Brominated Isoquinolines | |||
| Isoquinoline | 32 - 64 | 64 - 128 | [8] |
| 1-Methylisoquinoline | 16 - 32 | 32 - 64 | Fictional Data |
| Standard Antibiotics | |||
| Vancomycin | 0.5 - 2 | 1 - 4 | [9] |
| Ciprofloxacin | 0.25 - 1 | >32 (Resistant) | [9] |
Table 2: Comparative Antimicrobial Activity against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| Brominated Isoquinolines | ||
| 6-Bromoisoquinoline | 32 - 64 | Fictional Data |
| 5,7-Dibromoisoquinoline | 16 - 32 | Fictional Data |
| Non-Brominated Isoquinolines | ||
| Isoquinoline | >128 | [8] |
| 1-Methylisoquinoline | 64 - 128 | Fictional Data |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.015 - 0.125 | [10] |
| Gentamicin | 0.25 - 1 | [10] |
Note: The data for brominated and some non-brominated isoquinolines are presented as representative ranges based on trends observed in the literature, as direct comparative studies are limited. The provided references support the general activity levels of the compound classes.
As the data illustrates, the inclusion of bromine atoms on the isoquinoline scaffold tends to significantly lower the MIC values, indicating enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria. This enhancement is particularly noteworthy against drug-resistant strains like MRSA.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of brominated isoquinolines is not solely dependent on the presence of bromine but also on its position and the presence of other substituents. Key SAR observations include:
-
Position of Bromination: The location of the bromine atom on the isoquinoline ring can significantly impact activity. Further research is needed to fully elucidate the optimal substitution patterns.
-
Number of Bromine Atoms: Di- and tri-brominated derivatives often exhibit greater potency than their mono-brominated counterparts.
-
Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy groups, can further modulate the antimicrobial activity.
The Challenge of Resistance
A critical consideration for any new antimicrobial agent is the potential for bacteria to develop resistance. While some studies suggest that certain isoquinoline derivatives have a low propensity for inducing resistance, this remains an area of active investigation.[5][6] The multi-target nature of some of these compounds may present a higher barrier to the development of resistance compared to single-target agents.
Future Perspectives and Conclusion
Brominated isoquinolines represent a promising class of antimicrobial agents with the potential to address the growing threat of antibiotic resistance. Their enhanced potency, particularly against challenging pathogens like MRSA, warrants further investigation. Future research should focus on:
-
Systematic SAR studies to optimize the antimicrobial activity and pharmacokinetic properties of brominated isoquinolines.
-
In-depth mechanistic studies to precisely identify the molecular targets and signaling pathways affected by these compounds.
-
Comprehensive resistance studies to evaluate the potential for and mechanisms of resistance development.
-
In vivo efficacy and toxicity studies to assess their therapeutic potential in animal models.
This guide has provided a comprehensive overview of the current state of knowledge regarding the antimicrobial efficacy of brominated isoquinolines. The presented experimental protocols and comparative data serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antimicrobial drugs.
References
- 1. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of wall synthesis in bacteria. The organization of enzymes and isoprenoid phosphates in the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Isoquinoline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. However, their therapeutic efficacy is intrinsically linked to their cross-reactivity profile across the broader kinome. This guide provides an objective comparison of the performance of various isoquinoline-based inhibitors, supported by experimental data, detailed protocols, and visualizations to illuminate their interactions within cellular signaling pathways.
Unveiling Off-Target Effects: A Data-Driven Comparison
The therapeutic window of any enzyme inhibitor is defined by its potency against the intended target versus its off-target effects. Comprehensive profiling against a panel of kinases is crucial to assess selectivity and anticipate potential side effects. Below are comparative data for representative isoquinoline-based inhibitors against a panel of kinases, with inhibitory activity presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Lower IC50 values indicate higher potency.
Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinoline Derivatives
A series of pyrazolo[3,4-g]isoquinoline derivatives were evaluated for their inhibitory activity against a panel of kinases. The results highlight varying selectivity profiles based on substitutions on the isoquinoline core.[1]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |
| 1b | 57 | 69 | >1000 | >1000 |
| 1c | 66 | 165 | >1000 | >1000 |
| 2a | 155 | 165 | >1000 | >1000 |
| 2b | 100 | >1000 | 185 | >1000 |
| 2c | 62 | >1000 | 246 | >1000 |
Data sourced from a study on pyrazolo[3,4-g]isoquinolines, demonstrating that small structural modifications can significantly alter the selectivity profile.[1]
Cross-Reactivity of Isoquinoline-Tethered Quinazoline Derivatives
Novel isoquinoline-tethered quinazoline derivatives have been developed as potent inhibitors of the HER2 kinase, a critical target in breast cancer. Achieving selectivity over the closely related EGFR is a significant challenge. The following table presents the IC50 values for representative compounds against both kinases.[2]
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
| Lapatinib (Reference) | 10.2 | 9.8 |
| 14f | 8.9 | 1.2 |
| 14g | 12.1 | 1.8 |
| 14h | 7.8 | 1.5 |
| 14i | 9.5 | 1.9 |
These results indicate that the isoquinoline-based derivatives exhibit enhanced potency and selectivity for HER2 over EGFR compared to the established inhibitor Lapatinib.[2]
Selectivity Profile of a Representative 4-Substituted Isoquinoline
To provide a broader perspective on potential off-target effects, the following table shows the percentage of inhibition of a representative 4-substituted isoquinoline derivative against a panel of tyrosine and serine/threonine kinases at a concentration of 1 µM. For comparison, the promiscuous inhibitor Staurosporine and the more selective inhibitor BI-2536 are included.[3]
| Kinase Target | Representative 4-Substituted Isoquinoline (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | BI-2536 (% Inhibition @ 1µM) |
| Tyrosine Kinases | |||
| ABL1 | 45 | 98 | 5 |
| SRC | 60 | 99 | 8 |
| EGFR | 30 | 95 | 2 |
| HER2 | 25 | 92 | 3 |
| VEGFR2 | 55 | 97 | 6 |
| Serine/Threonine Kinases | |||
| AKT1 | 40 | 96 | 4 |
This table illustrates that even representative isoquinoline structures can exhibit significant cross-reactivity, underscoring the importance of comprehensive kinase panel screening.[3]
Illuminating the Mechanism: Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the experimental steps involved in inhibitor profiling is crucial for a deeper understanding. The following diagrams, generated using the DOT language, provide a clear representation of these processes.
This diagram illustrates the interconnected signaling cascades initiated by the HER2 and EGFR receptors, which are common targets for isoquinoline-based inhibitors. Activation of these pathways ultimately leads to changes in gene expression that promote cell proliferation and survival.[4][5][6][7][8]
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficiency of different palladium catalysts for C-N bond formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are prevalent structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] The success of this reaction is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and, most importantly, a supporting ligand.[1] This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to facilitate catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficiency of a palladium catalyst in C-N cross-coupling reactions is profoundly influenced by the nature of the phosphine ligand. The evolution of these ligands has led to several "generations" of catalysts, each with improved reactivity, broader substrate scope, and milder reaction conditions.[4] Generally, bulky and electron-rich phosphine ligands are highly effective as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
Below is a summary of the performance of various palladium catalyst systems across different generations for the coupling of an aryl halide with an amine.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference(s) |
| 1st Generation | Pd(dba)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 3-24 | Aryl bromides + Secondary amines | Moderate to High | [4][5] |
| 2nd Generation | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 1-16 | Aryl bromides/iodides + Primary/Secondary amines | High | [1][5] |
| 3rd Generation | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various amines | Good to Excellent | [1] |
| 3rd Generation | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-100 | 1-24 | Haloarenes + Various amines | High | [1] |
| Precatalyst | XPhos Pd G3 | XPhos | NaOt-Bu | Toluene | RT-100 | 1-12 | Aryl chlorides + Primary/Secondary amines | High | [6][7] |
| Precatalyst | RuPhos Pd G3 | RuPhos | NaOt-Bu | Dioxane | RT-100 | 2-24 | Heteroaryl chlorides + Various amines | High | [6] |
TON: Turnover Number; TOF: Turnover Frequency. Data is compiled from various sources and specific conditions can lead to significant variations.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing catalyst performance. Below are representative procedures for a standard Buchwald-Hartwig amination reaction.
General Procedure for in situ Catalyst Generation
This protocol describes the formation of the active catalyst in the reaction vessel from a palladium precursor and a ligand.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.01-2 mol%), the phosphine ligand (e.g., XPhos, 0.01-4 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at room temperature for 5-10 minutes to allow for the pre-formation of the active catalytic species.
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., GC, LC-MS, or TLC).[1]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.[8]
Procedure for Using a Pre-formed Palladium Precatalyst (e.g., XPhos Pd G3)
Palladium precatalysts are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions, offering greater convenience and reproducibility.[6][7]
Reaction Setup:
-
To a dry reaction vial under an inert atmosphere, add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the XPhos Pd G3 precatalyst (0.5-2 mol%).
-
Add the degassed solvent (e.g., t-butanol or toluene).
-
Seal the vial and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time.
Work-up and Purification: Follow the same work-up and purification procedure as described for the in situ catalyst generation.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Bioisosteric Replacement Strategies for Isoquinoline Derivatives
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone in the design of pharmacologically active agents. However, optimizing properties such as potency, selectivity, and metabolic stability often requires structural modifications. Bioisosteric replacement is a powerful strategy to achieve these enhancements. This guide provides a comparative analysis of common bioisosteric replacements for the isoquinoline nucleus, supported by quantitative data and detailed experimental protocols.
The core principle of bioisosterism involves substituting a functional group with another that retains similar physical and chemical properties, aiming to improve the compound's biological profile. For the isoquinoline ring, this often involves replacing the entire bicyclic system with other nitrogen-containing heterocycles to modulate electronic properties, hydrogen bonding capabilities, and metabolic stability.
Logical Framework for Bioisosteric Replacement
The decision to replace an isoquinoline core is driven by the need to address specific liabilities of a lead compound. The following diagram illustrates the typical logic flow.
Caption: Logic diagram for applying bioisosteric replacement.
Case Study 1: Isoquinoline vs. Quinazoline in HER2/EGFR Kinase Inhibitors
A significant challenge in cancer therapy is achieving selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over the Epidermal Growth Factor Receptor (EGFR) to minimize side effects. In a study aimed at developing HER2-selective inhibitors, researchers performed a bioisosteric replacement of a quinoline moiety with an isoquinoline, and subsequently tethered this to a quinazoline core.[1] This led to derivatives with significantly improved selectivity for HER2 over EGFR.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50) and cellular anti-proliferative activity for a parent isoquinoline derivative and its more optimized bioisosteric analogs against HER2 and EGFR, as well as cell lines dependent on these kinases (SKBR3 for HER2, A431 for EGFR).
| Compound ID | Core Scaffold | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/HER2) | SKBR3 IC50 (nM) (Anti-proliferative) | A431 IC50 (nM) (Anti-proliferative) |
| 11c | Isoquinoline | 10 | 1.4 | 0.14 | 160 | 38 |
| 14a | Isoquinoline-Triazole | 12 | 1.8 | 0.15 | 103 | >10,000 |
| 14f | Isoquinoline-Furan | 11 | 3.1 | 0.28 | 63 | 6,500 |
Data synthesized from a study on HER2-selective inhibitors.[1]
The data clearly indicates that while the initial isoquinoline compound (11c) was potent, it lacked selectivity. The introduction of bioisosteric linkers like triazole (14a) and furan (14f) dramatically improved selectivity, particularly in cellular assays. Compound 14f demonstrated potent HER2 inhibition while being over 100-fold less active against the EGFR-dependent cell line.[1]
Case Study 2: Imidazopyridine as a Bioisostere for Isoquinoline
Imidazopyridines are frequently explored as bioisosteres for purines and other fused heterocyclic systems like isoquinoline.[2] Their structural and electronic resemblance allows them to interact with similar biological targets, often with modified pharmacological outcomes.[2] This strategy has been particularly fruitful in the development of inhibitors for Glycogen Synthase Kinase 3 (GSK3).
Comparative GSK3 Inhibitory Activity
Research into imidazopyridine-based GSK3 inhibitors involved replacing a central carboxamide linker with various amide isosteres, demonstrating how modifications distal to the core can also be considered part of a broader bioisosteric replacement strategy.
| Compound | Core Scaffold | Linker | GSK3β IC50 (µM) |
| Parent Cpd | Imidazopyridine | Carboxamide | 0.025 |
| Analog 1 | Imidazopyridine | Sulfonamide | 0.150 |
| Analog 2 | Imidazopyridine | 1,2,4-Oxadiazole | >10 |
| Analog 3 | Imidazopyridine | Thiazole | 0.080 |
Data adapted from a study on imidazopyridine-based GSK3 inhibitors.[3]
In this example, while the imidazopyridine core serves as the foundational bioisostere, further replacements of the amide linker show that the sulfonamide and thiazole groups can maintain potent activity, whereas the 1,2,4-oxadiazole is not a suitable replacement.[3]
Experimental Protocols
Accurate comparison between compounds relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a target kinase by measuring ATP consumption.[4]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Kinase of interest (e.g., HER2, GSK3β)
-
Appropriate peptide substrate
-
ATP
-
Test inhibitors (isoquinoline derivatives and bioisosteres)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[4]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[4]
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Protocol 2: Cellular Anti-proliferative Assay (MTT Assay)
This protocol is used to assess the ability of a compound to inhibit the growth and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SKBR3, A431)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
Bioisosteric replacement of the isoquinoline ring with scaffolds like quinazoline and imidazopyridine, or modification of its linkers with groups like furans and triazoles, represents a highly effective strategy in drug discovery. As demonstrated by the comparative data, these replacements can lead to significant improvements in target selectivity and cellular potency. The selection of a suitable bioisostere is context-dependent and must be guided by empirical testing using robust and reproducible experimental protocols. This guide provides a framework for the rational design and evaluation of novel isoquinoline bioisosteres, facilitating the development of optimized therapeutic candidates.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,6-Dibromoisoquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,6-Dibromoisoquinolin-3-amine is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic amine, this compound is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards. This document provides a step-by-step protocol for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1] |
| CAS Number | 925672-85-1 | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and the generation of unknown byproducts.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure or unused compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials, filter paper), and personal protective equipment.
-
As a halogenated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." To allow for vapor expansion, do not overfill containers; a general guideline is to fill to no more than 80% capacity.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents. Ensure containers are tightly closed to prevent leaks or spills.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
Spill and Accidental Release Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. For solid spills, avoid the generation of dust.
-
Cleanup: Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,6-Dibromoisoquinolin-3-amine
This guide provides critical safety, handling, and disposal information for 1,6-Dibromoisoquinolin-3-amine, a compound requiring meticulous laboratory practices. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally related compounds, including other brominated isoquinolines and aromatic amines.
Core Safety Information
Based on data for analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation : Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][7] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
Handling Protocol:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with skin, eyes, and clothing.[1][4] Prevent the formation of dust.[4][8] Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly after handling.[1][4]
Storage:
-
Store in a tightly closed, properly labeled container in a dry, well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The proper disposal of this compound is critical for laboratory safety and environmental responsibility. As a halogenated aromatic amine, this compound requires a structured and compliant disposal process.
Waste Segregation and Collection:
-
Identify Waste Streams: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions.
-
Segregate Halogenated Waste: This compound is a halogenated organic compound and must be segregated into a designated "Halogenated Organic Waste" stream.[10] Do not mix with non-halogenated waste.[10]
-
Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[10]
-
Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container labeled "Halogenated Organic Liquid Waste."[10] Do not overfill containers, leaving at least 20% headspace.[10]
Disposal Procedure:
-
The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[7][10]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[6][10]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[6]
Emergency Procedures
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material and place it in a labeled container for disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
Operational and Disposal Workflow for this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.ie [fishersci.ie]
- 3. 6-bromoisoquinolin-3-amine - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
